molecular formula C8H10N2O B555532 (R)-2-Amino-2-phenylacetamide CAS No. 6485-67-2

(R)-2-Amino-2-phenylacetamide

Numéro de catalogue: B555532
Numéro CAS: 6485-67-2
Poids moléculaire: 150.18 g/mol
Clé InChI: KIYRSYYOVDHSPG-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Amino-2-phenylacetamide (CAS 6485-67-2), also known as D-Phenylglycinamide, is a chiral aminamide scaffold of significant importance in asymmetric and pharmaceutical synthesis . With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, this compound serves as a fundamental building block for the construction of enantiomerically pure molecules . Its defined (R)-configuration, characterized by a specific optical rotation of [α] = -48.5° (c=0.55, EtOH), is critical for its application in producing single-enantiomer compounds, a necessity in modern drug development where different stereoisomers can exhibit vastly different biological activities . This compound is extensively utilized as a key intermediate in the synthesis of various pharmaceuticals. Its applications include serving as a precursor for HIV-1 reverse transcriptase inhibitors and certain β-lactam antibiotics . Furthermore, its role in medicinal chemistry extends to being a valuable scaffold for generating new chemical libraries in drug discovery efforts . Beyond its pharmaceutical applications, this compound is also employed as a model compound in enzyme catalysis studies to elucidate mechanistic pathways . Specifications & Handling: • CAS Number: 6485-67-2 • Molecular Formula: C8H10N2O • Molecular Weight: 150.18 g/mol • Optical Rotation: [α] -48.5° (c=0.55, EtOH) • Melting Point: 125 - 129 °C • Storage: Keep in a dark place under an inert atmosphere at 2-8°C . Safety Information: This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place . Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215140
Record name D-Phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-67-2
Record name D-Phenylglycine amide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-2-Amino-2-phenylacetamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-PHENYLGLYCINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDY0KO51E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-2-Amino-2-phenylacetamide: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-phenylacetamide is a chiral molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds. While its derivatives have shown significant promise, particularly as anticonvulsant and antinociceptive agents, the precise mechanism of action of the parent compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action for this compound based on the pharmacological profiles of its analogues. Furthermore, it offers detailed, field-proven experimental protocols and computational approaches to rigorously investigate these hypotheses. This document is intended to serve as a foundational resource for researchers seeking to unravel the therapeutic potential of this intriguing molecule.

Introduction to this compound

This compound, also known as D(-)-Phenylglycinamide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2] Its structure, featuring a chiral center, an amino group, and a phenyl group attached to an acetamide backbone, makes it a versatile scaffold in medicinal chemistry.[1][3] It is a key intermediate in the synthesis of several drugs, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[3] Despite its widespread use in synthesis, there is a notable lack of documented information regarding its intrinsic biological activity and mechanism of action.[1] However, recent research into phenylglycinamide derivatives has revealed a consistent pattern of multi-target engagement, offering valuable insights into the potential pharmacological pathways of the parent compound.[4][5]

Hypothesized Mechanisms of Action: Insights from Phenylglycinamide Derivatives

The anticonvulsant and antinociceptive properties of various phenylglycinamide derivatives point towards a multi-modal mechanism of action, likely involving the modulation of key neuronal ion channels.[4][5] Based on these findings, the following are the primary hypothesized mechanisms for this compound.

Voltage-Gated Sodium Channel (VGSC) Blockade

Many established antiepileptic drugs exert their effects by blocking voltage-gated sodium channels.[6][7] These channels are crucial for the initiation and propagation of action potentials in neurons.[1][8] Blockers of VGSCs typically stabilize the inactivated state of the channel, which reduces the likelihood of the excessive, repetitive neuronal firing that characterizes seizures.[1] Phenylglycinamide derivatives have been shown to inhibit fast sodium currents, suggesting that this compound may share this property.[4][5]

L-Type Voltage-Gated Calcium Channel (VGCC) Inhibition

L-type calcium channels play a significant role in neurotransmitter release and neuronal excitability.[4][9][10] By blocking these channels, the influx of calcium into the neuron is reduced, leading to a decrease in neuronal firing and synaptic transmission.[10] This mechanism is a hallmark of several cardiovascular and neurological drugs.[4][9][11] The demonstrated ability of phenylglycinamide derivatives to inhibit calcium currents strongly suggests that this compound may also act as an L-type VGCC blocker.[4][5]

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Antagonism

The TRPV1 channel, a non-selective cation channel, is a well-established target in pain pathways and is increasingly implicated in epilepsy.[12][13][14] Activation of TRPV1 channels can lead to increased neuronal excitability and glutamate release.[12] Conversely, antagonism of these channels has been shown to suppress seizures in various models.[12][15][16] The multi-target profile of active phenylglycinamide derivatives often includes TRPV1 antagonism, making this a plausible mechanism for the parent compound as well.[4][5]

Hypothesized_Multi-Target_Mechanism cluster_0 Potential Molecular Targets cluster_1 Cellular Effects cluster_2 Physiological Outcomes VGSC Voltage-Gated Sodium Channels Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability VGCC L-Type Voltage-Gated Calcium Channels VGCC->Reduced_Excitability Reduced_Neurotransmission Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmission TRPV1 TRPV1 Channels TRPV1->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Antinociceptive_Effect Antinociceptive Effect Reduced_Excitability->Antinociceptive_Effect Reduced_Neurotransmission->Anticonvulsant_Effect Reduced_Neurotransmission->Antinociceptive_Effect Compound (R)-2-Amino-2- phenylacetamide Compound->VGSC Blockade Compound->VGCC Inhibition Compound->TRPV1 Antagonism

Hypothesized multi-target mechanism of this compound.
Potential for Phenylalanine Hydroxylase (PAH) Inhibition

Some studies have suggested that this compound may act as an inhibitor of phenylalanine hydroxylase (PAH).[1] This enzyme is responsible for the conversion of phenylalanine to tyrosine, and its deficiency leads to phenylketonuria (PKU).[17] While this is a distinct mechanism from ion channel modulation, it represents another avenue for investigation.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms, a series of well-established experimental protocols should be employed.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

The patch-clamp technique is the gold standard for studying ion channel function and pharmacology.[18][19] It allows for the direct measurement of ionic currents across the cell membrane in response to voltage changes and the application of compounds.

Objective: To determine if this compound modulates the activity of VGSCs, L-type VGCCs, and TRPV1 channels.

Methodology:

  • Cell Preparation: Utilize cell lines heterologously expressing the human channel of interest (e.g., HEK293 cells transfected with Nav1.2, Cav1.2, or TRPV1) or primary neuronal cultures.

  • Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.[20]

  • Seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[21]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[19]

  • Voltage-Clamp Recordings:

    • For VGSCs: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.[22]

    • For VGCCs: Use a barium-containing extracellular solution to isolate calcium channel currents, hold the cell at a hyperpolarized potential (e.g., -90 mV) to remove inactivation, and apply depolarizing steps.

    • For TRPV1: Hold the cell at a negative potential (e.g., -60 mV) and apply the TRPV1 agonist capsaicin to activate the channel.

  • Compound Application: After establishing a stable baseline recording, perfuse this compound at various concentrations onto the cell and record any changes in the elicited currents.

  • Data Analysis: Construct concentration-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound for each channel type.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 with target channel) C Giga-Seal Formation (>1 GΩ) A->C B Micropipette Fabrication & Filling B->C D Establish Whole-Cell Configuration C->D E Record Baseline Ionic Currents D->E F Perfuse (R)-2-Amino-2- phenylacetamide E->F G Record Modulated Ionic Currents F->G H Data Analysis (IC₅₀ Determination) G->H

General workflow for whole-cell patch-clamp experiments.
Radioligand Binding Assays for Target Affinity

Radioligand binding assays are used to quantify the affinity of a compound for a specific receptor or ion channel.[23][24][25]

Objective: To determine the binding affinity (Ki) of this compound for its putative targets.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target of interest.[26]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (e.g., [³H]batrachotoxin for VGSCs), and varying concentrations of unlabeled this compound.[26][27]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[26]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[26]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
Bmax Maximum number of binding sites.
Kd Equilibrium dissociation constant of the radioligand.
IC₅₀ Concentration of competing ligand that displaces 50% of the specific radioligand binding.
Ki Inhibitory constant for the competing ligand.
Enzyme Inhibition Assay for Phenylalanine Hydroxylase

Objective: To determine if this compound inhibits the enzymatic activity of PAH.[17]

Methodology:

  • Enzyme Source: Use purified recombinant human PAH.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the cofactor tetrahydrobiopterin (BH₄), and the substrate L-phenylalanine.[28]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C).[28]

  • Activity Measurement: Measure the rate of product (L-tyrosine) formation over time. This can be done using a continuous fluorescence-based assay or a radiometric assay that measures the conversion of [¹⁴C]phenylalanine to [¹⁴C]tyrosine.[28][29]

  • Data Analysis: Determine the IC₅₀ of this compound for PAH inhibition.

Computational Approaches for Target Identification and Lead Optimization

In conjunction with experimental validation, computational methods can accelerate the understanding of the mechanism of action and guide the development of more potent derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[3][30][31]

Workflow:

  • Model Generation: A pharmacophore model can be generated based on the structure of known active ligands (ligand-based) or the binding site of the target protein (structure-based).[31]

  • Virtual Screening: The generated pharmacophore model is used as a 3D query to screen large databases of chemical compounds.

  • Hit Identification: Compounds from the database that match the pharmacophore are identified as potential "hits" for further experimental testing.

This approach can be used to identify other potential targets for this compound or to discover novel scaffolds with similar activity.[2]

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, the pharmacological profiles of its derivatives provide a strong rationale for investigating its effects on voltage-gated sodium and calcium channels, as well as TRPV1 channels. The experimental and computational methodologies outlined in this guide offer a robust framework for systematically testing these hypotheses. A thorough characterization of its molecular targets and downstream effects will not only illuminate the therapeutic potential of this fundamental chemical entity but also pave the way for the rational design of next-generation therapeutics for neurological disorders.

References

chemical and physical properties of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Amino-2-phenylacetamide: Properties, Synthesis, and Applications

Abstract

This compound, a chiral aminamide, serves as a critical stereospecific building block in modern synthetic chemistry. Its defined (R)-configuration is paramount in the development of enantiomerically pure pharmaceuticals, where stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of its core chemical and physical properties, spectroscopic signature, and key enantioselective synthesis strategies. We delve into the mechanistic rationale behind various resolution techniques, offering detailed experimental protocols for researchers. Furthermore, this document explores the compound's reactivity, its applications in medicinal chemistry and materials science, and essential safety protocols, providing a holistic resource for professionals in drug discovery and chemical development.

Introduction: The Significance of Chirality and Function

This compound (CAS No. 6485-67-2) is an organic compound distinguished by a stereogenic center at the α-carbon, adjacent to both a phenyl ring and an amide group.[1] This specific three-dimensional arrangement, the (R)-enantiomer, is crucial for its biological activity and its utility as a precursor in asymmetric synthesis. The presence of a primary amine, an amide, and an aromatic ring provides a versatile scaffold for chemical modification, making it a valuable intermediate in the synthesis of a range of fine chemicals and active pharmaceutical ingredients (APIs).[2]

Its importance is particularly noted in its application as a key intermediate for certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[2] The imperative for enantiomerically pure starting materials in drug development cannot be overstated; the alternative (S)-enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, robust and efficient methods for producing the (R)-enantiomer with high enantiomeric purity are of significant scientific and commercial interest.[2]

Core Physicochemical and Spectroscopic Properties

The functional utility of this compound is fundamentally governed by its physical and chemical characteristics. These properties influence its solubility, reactivity, and handling requirements.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, from reaction setups to purification and formulation.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-2-phenylacetamide[3]
CAS Number 6485-67-2[1][2]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Appearance White to off-white solid/crystalline solid[4]
Melting Point 125 - 129 °C[2]
Boiling Point 322.8 ± 35.0 °C (Predicted)[4]
Solubility High solubility in water; soluble in alcohol solvents.[1][4]
Optical Rotation [α] -48.5° (c=0.55, EtOH)[2]
Density 1.178 ± 0.06 g/cm³ (Predicted)[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound.

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include C-H stretching from the aromatic and aliphatic portions (3070–2978 cm⁻¹), C=O stretching from the amide group, and C-N bending (1510–1318 cm⁻¹).[1] The presence of N-H stretching bands from the primary amine and amide groups is also a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, and the protons of the amino and amide groups. The chemical shifts and coupling patterns provide definitive structural information.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to the calculated monoisotopic mass of 150.0793 Da.[3]

Enantioselective Synthesis and Resolution Strategies

The primary challenge in working with this compound is obtaining it in high enantiomeric purity.[1] Racemic synthesis is straightforward, but the separation of enantiomers requires specialized techniques. The choice of method is a critical decision based on factors like desired purity, scalability, cost, and environmental impact.

Synthesis_Strategies cluster_resolution Enantioselective Resolution Strategies cluster_products Products start Racemic 2-Amino-2-phenylacetamide diastereomeric Diastereomeric Salt Formation (e.g., with L-(+)-tartaric acid) start->diastereomeric enzymatic Enzymatic Kinetic Resolution (e.g., using Lipase) start->enzymatic chromatographic Chiral Chromatography (using Chiral Stationary Phase) start->chromatographic product_r (R)-enantiomer (Desired Product) diastereomeric->product_r Selective Crystallization & Base Treatment product_s (S)-enantiomer (By-product) diastereomeric->product_s Remains in Mother Liquor enzymatic->product_r Unreacted Enantiomer enzymatic->product_s Enzymatically Modified chromatographic->product_r Separated Fraction 1 chromatographic->product_s Separated Fraction 2 caption Workflow comparing key enantioselective resolution strategies.

Caption: Workflow comparing key enantioselective resolution strategies.

Diastereomeric Salt Formation

This classical resolution technique relies on the differential physicochemical properties of diastereomers.

  • Principle : The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid. This forms a pair of diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These salts are not mirror images and thus have different solubilities in a given solvent system.[1]

  • Execution : The less soluble diastereomeric salt selectively crystallizes from the solution. This salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (R)-enantiomer.[1]

  • Insight : While robust and scalable, this method often requires multiple recrystallization cycles to achieve high enantiomeric excess (up to 99.5%), which can result in moderate yields (around 40%) for the desired enantiomer.[1]

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative.

  • Principle : This method uses an enzyme, such as a lipase (e.g., Candida antarctica Lipase B), that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture.[2] For example, the enzyme might selectively hydrolyze the N-acetylated (S)-enantiomer, leaving the desired N-acetylated (R)-enantiomer untouched.

  • Execution : The racemic substrate is incubated with the enzyme under optimized conditions (pH, temperature). After the reaction proceeds to approximately 50% conversion, the unreacted, enantiomerically pure substrate is separated from the modified product.

  • Insight : The key advantage is the exceptional stereoselectivity of enzymes, often yielding very high enantiomeric excess. A potential drawback is that the theoretical maximum yield is 50%. This can be overcome by coupling it with a racemization catalyst in a process known as Dynamic Kinetic Resolution (DKR), which continuously converts the undesired (S)-enantiomer back into the racemate, theoretically allowing for a 100% yield of the (R)-product.[1]

Detailed Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes a representative procedure for the resolution of racemic 2-Amino-2-phenylacetamide using L-(+)-tartaric acid.

  • Preparation : Dissolve racemic 2-amino-2-phenylacetamide (1 equivalent) in a 3:1 ethanol/water mixture with heating until a clear solution is obtained.

  • Salt Formation : In a separate vessel, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in the same solvent mixture. Add the tartaric acid solution to the amine solution.

  • Crystallization : Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, this compound-L-tartrate.

  • Isolation : Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purity Enhancement (Optional) : To increase enantiomeric purity, recrystallize the salt from the same solvent system. The progress can be monitored by measuring the optical rotation of samples.

  • Liberation of the Free Amine : Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10. This neutralizes the tartaric acid and liberates the free (R)-amine.

  • Final Extraction : Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Validation : Confirm the chemical identity and enantiomeric purity using NMR, MS, and chiral HPLC analysis.

Biological Context and Research Applications

This compound is not just a synthetic intermediate; it and its derivatives are subjects of biological investigation.

  • Neurotransmitter Modulation : Studies have suggested that derivatives of this compound may influence neurotransmitter systems, presenting potential therapeutic avenues for neurological disorders.[1]

  • Enzyme Inhibition : The structure shares similarities with natural amino acids, suggesting it could act as an enzyme inhibitor. It has been investigated for its potential to inhibit phenylalanine hydroxylase (PAH), the enzyme implicated in the metabolic disorder phenylketonuria (PKU).[1] This remains an area of active research.

  • Drug Discovery Scaffold : The versatile chemical handles on the molecule make it an excellent starting point for generating chemical libraries for drug discovery campaigns.[1][2]

  • Coordination Chemistry : The amine and amide groups can act as ligands, making the molecule useful in the development of metal-organic frameworks (MOFs) for applications in catalysis and material science.[1]

Safety and Handling

Proper handling is crucial when working with this chemical.

  • Hazard Identification : this compound is classified as hazardous. It can cause serious eye irritation (H319) and may cause an allergic skin reaction (H317) or respiratory irritation.[2][3][5]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Storage : Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[2][6]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is a compound of significant value, bridging the gap between fundamental organic synthesis and applied pharmaceutical development. Its utility is defined by its specific stereochemistry, which necessitates a deep understanding of enantioselective synthesis and resolution techniques. As detailed in this guide, the choice of synthetic route—be it classical diastereomeric resolution or modern biocatalysis—involves a careful consideration of yield, purity requirements, and scalability. The continued exploration of this molecule's derivatives in medicinal chemistry and materials science underscores its importance as a versatile and high-value chemical scaffold. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of this chiral building block in their work.

References

(R)-2-Amino-2-phenylacetamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-phenylacetamide

Foreword: The Analytical Imperative for Chiral Intermediates

In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. This compound, also known as D-Phenylglycinamide, stands as a quintessential chiral building block, pivotal in the synthesis of numerous pharmaceuticals, including key β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Its utility is intrinsically linked to its enantiomeric purity. Consequently, the rigorous analytical characterization of this compound is a non-negotiable step in any research or manufacturing workflow.

This guide provides an in-depth exploration of the primary spectroscopic techniques used to confirm the structure, identity, and purity of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind the spectral features and the logic informing our analytical protocols. This document is designed for the practicing scientist who requires not just data, but a validated, trustworthy, and comprehensive understanding of this vital chemical intermediate.

Molecular Identity and Physicochemical Properties

Before delving into spectral data, a foundational understanding of the molecule's structure is essential. This compound is characterized by a stereogenic center at the alpha-carbon, to which a phenyl ring, a primary amine group, and a primary amide group are attached. This specific three-dimensional arrangement dictates its chemical and biological properties.

Caption: Molecular structure of this compound with key functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6485-67-2[1][2]
Molecular Formula C₈H₁₀N₂O[1][3][4]
Molecular Weight 150.18 g/mol [1][3][4]
Melting Point 125 - 129 °C[1][5]
Appearance Solid[5]
InChIKey KIYRSYYOVDHSPG-SSDOTTSWSA-N[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR confirms the number and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by signals from the aromatic ring, the chiral methine proton, and the two distinct NH₂ groups.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can slow the exchange of labile amide and amine protons, resulting in sharper signals.

  • Instrument: A standard 300 or 400 MHz NMR spectrometer is sufficient.[6]

  • Acquisition: Acquire a standard proton spectrum over a range of 0-12 ppm.

  • D₂O Exchange (Optional but Recommended): After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the NH₂ protons will diminish or disappear, confirming their assignment.[7]

Table 2: Typical ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55br s1HAmide (-CO NHH)Amide protons are often broad and downfield due to hydrogen bonding and restricted rotation.
~ 7.40 - 7.25m5HAromatic (Ar-H )The five protons of the monosubstituted benzene ring appear in their characteristic region.
~ 7.15br s1HAmide (-CONHH )The second amide proton, often non-equivalent to the first.
~ 4.85s1HMethine (α-CH )The single proton attached to the chiral center, deshielded by the adjacent phenyl, amine, and carbonyl groups.
~ 2.10br s2HAmine (-NH ₂)The primary amine protons are typically broad and their chemical shift is highly dependent on concentration and solvent.

Note: br s = broad singlet, m = multiplet. Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule, confirming the carbon skeleton.

Table 3: Typical ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 175.5C =OThe amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield.
~ 142.0Ar-C (ipso)The quaternary aromatic carbon attached to the chiral center.
~ 128.5Ar-C H (meta)Aromatic carbons bearing a proton.
~ 127.8Ar-C H (para)Aromatic carbons bearing a proton.
~ 127.0Ar-C H (ortho)Aromatic carbons bearing a proton.
~ 58.0α-C HThe chiral sp³ carbon, shifted downfield by the attached heteroatoms and phenyl group.
Field Insight: Verifying Enantiomeric Purity with Chiral NMR

While standard NMR confirms the chemical structure, it cannot distinguish between enantiomers. To assess enantiomeric excess (ee), a chiral environment must be introduced. This is expertly achieved by using chiral solvating agents (CSAs).

Workflow: Chiral NMR Analysis

  • A spectrum of the racemic (R/S)-2-Amino-2-phenylacetamide is acquired.

  • A sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) is added to the NMR tube.

  • The CSA forms transient, non-covalent diastereomeric complexes with both the (R) and (S) enantiomers of the analyte.

  • These diastereomeric complexes have slightly different magnetic environments, causing specific proton signals (often the α-CH) of the two enantiomers to resolve into two separate peaks.[8][9]

  • The enantiomeric excess can be calculated directly from the integration of these now-separated signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for verifying the presence of key functional groups. The principle rests on the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background: A background spectrum of the empty ATR crystal should be taken prior to the sample measurement.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeAssignmentSignificance
3400 - 3200N-H StretchAmine & Amide N-HA broad, strong absorption in this region is a hallmark of primary amines and amides. Often appears as two distinct peaks.
3100 - 3000C-H StretchAromatic C-HConfirms the presence of the phenyl ring.[3]
3000 - 2850C-H StretchAliphatic C-HCorresponds to the methine C-H bond.[3]
~ 1660C=O StretchAmide I BandA very strong, sharp peak confirming the amide carbonyl group.
~ 1600N-H BendAmine & Amide N-HBending vibration of the N-H bonds.
1510 - 1318C-N Stretch / N-H BendAmide II / C-NComplex vibrations involving C-N stretching and N-H bending.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For a compound like this, Electrospray Ionization (ESI) is a common and effective technique.

Experimental Protocol: LC-MS (ESI+) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Introduce the sample into an ESI source operating in positive ion mode. The molecule will readily protonate at the basic amine site.

  • Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, TOF).

Expected Mass Spectrum Features:

  • Molecular Ion: A prominent peak for the protonated molecule, [M+H]⁺, at m/z 151.1. This confirms the molecular weight of 150.18 g/mol .[1]

  • Key Fragments: Collision-induced dissociation (CID) in the mass spectrometer will break the molecule apart in predictable ways.

parent [M+H]⁺ m/z = 151.1 frag1 Loss of NH₃ m/z = 134.1 parent->frag1 - NH₃ frag2 Loss of CONH₂ m/z = 106.1 parent->frag2 - •CONH₂ frag3 Tropylium Ion m/z = 91.1 frag2->frag3 - •CHNH

Caption: Plausible ESI-MS/MS fragmentation pathway for protonated this compound.

Integrated Analytical Workflow: A Self-Validating System

No single technique tells the whole story. A robust, self-validating analytical workflow leverages the strengths of each method to build an unassailable case for the identity and purity of the material.

cluster_workflow Analytical Workflow for this compound start Synthesized Batch ms MS Analysis (LC-MS, ESI+) start->ms q1 MW = 150.18 Da? ms->q1 ir IR Spectroscopy (FTIR-ATR) q2 Amide/Amine Bands Present? ir->q2 nmr NMR Spectroscopy (¹H, ¹³C) q3 Structure Matches? nmr->q3 chiral Chiral Purity Analysis (Chiral HPLC or Chiral NMR) q4 ee > 99%? chiral->q4 pass Batch Release (Confirmed Identity, Purity, ee) q1->ir Yes q2->nmr Yes q3->chiral Yes q4->pass Yes

Caption: A validated workflow for the comprehensive characterization of this compound.

This structured approach ensures that by the final step, the material has been rigorously tested for molecular weight, correct functional groups, complete covalent structure, and the correct enantiomeric form. This provides the highest level of confidence for researchers and drug development professionals.

References

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility Profile of (R)-2-Amino-2-phenylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of (R)-2-Amino-2-phenylacetamide, a chiral intermediate of significant interest in pharmaceutical synthesis. We delve into the theoretical underpinnings governing its solubility, present a qualitative analysis of its expected behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to serve as a practical resource for researchers and professionals engaged in the development of pharmaceuticals involving this key chiral building block.

Introduction: The Critical Role of Solubility in the Journey of this compound

This compound is a vital chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific structure is crucial for the desired pharmacological activity of the final drug product. Understanding its solubility in various organic solvents is not merely an academic exercise; it is a cornerstone of efficient process development, enabling:

  • Optimal Reaction Conditions: The choice of solvent can significantly influence reaction kinetics, yield, and purity by ensuring that reactants are in the appropriate phase.

  • Effective Purification Strategies: Crystallization, a primary method for purifying chiral intermediates, is fundamentally dependent on the differential solubility of the desired enantiomer and impurities in a given solvent system.

  • Informed Formulation Development: For APIs that are derivatives of this compound, knowledge of the precursor's solubility can provide initial insights into potential formulation strategies.

This guide moves beyond a simple listing of solvents, aiming to provide a deeper understanding of the "why" behind the solubility behavior of this important molecule.

Theoretical Framework: Deconstructing the Energetics of Dissolution

The dissolution of a crystalline solute, such as this compound, in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptually broken down into three key energetic steps:

  • Lattice Energy (ΔHlattice): The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. This is an endothermic process.

  • Cavitation Energy (ΔHcavity): The energy needed to create a void or cavity within the solvent large enough to accommodate a solute molecule. This is also an endothermic process.

  • Solvation Energy (ΔHsolvation): The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the surrounding solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔHsol) is the sum of these enthalpies. For dissolution to be favorable, the Gibbs free energy of solution must be negative, which is influenced by both the enthalpy and the entropy of solution (ΔSsol).

The molecular structure of this compound, featuring a primary amine, a primary amide, and a phenyl group, dictates the types of intermolecular forces it can engage in:

  • Hydrogen Bonding: The amine (-NH2) and amide (-CONH2) groups are potent hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment in the molecule.

  • Van der Waals Forces: The phenyl group contributes to London dispersion forces.

The interplay of these forces with the properties of the organic solvent (polarity, hydrogen bonding capacity, and size) will ultimately determine the solubility.

Predicted Solubility Profile: A Qualitative Assessment

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Protic Solvents Methanol, Ethanol, IsopropanolModerate to HighThese solvents are strong hydrogen bond donors and acceptors, capable of effectively solvating the amine and amide groups of the solute. The alkyl chain length will likely influence solubility, with shorter chains (e.g., methanol) providing better solubility.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh in DMF/DMSO, Moderate in AcetonitrileDMF and DMSO are excellent hydrogen bond acceptors and highly polar, making them effective at solvating the polar functional groups. Acetonitrile is polar but a weaker hydrogen bond acceptor, likely resulting in lower solubility.
Aprotic Nonpolar Solvents Toluene, HexaneVery LowThese solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces in the this compound crystal lattice.
Ester Solvents Ethyl AcetateLow to ModerateEthyl acetate has a moderate dipole moment and can act as a hydrogen bond acceptor, but its ability to solvate the solute will be less than that of more polar aprotic solvents.
Ether Solvents Tetrahydrofuran (THF)Low to ModerateTHF is a polar aprotic solvent and can accept hydrogen bonds, but its overall solvating power for this highly polar, hydrogen-bonding solute is expected to be moderate.

Note on a Structural Analogue: A study on the solubility of 2-phenylacetamide (which lacks the α-amino group) in sixteen organic solvents revealed that its solubility is highest in polar aprotic solvents like DMF and lower in alcohols like ethanol.[1] The presence of the additional primary amine group in this compound, a potent hydrogen bonding moiety, is expected to increase its affinity for protic solvents compared to 2-phenylacetamide.

Experimental Verification: A Robust Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The presence of undissolved solid should be confirmed at the end of the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100g of solvent).

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 to vials equil1 Shake at constant temperature (24-48h) prep2->equil1 sample1 Withdraw supernatant equil1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 quant2 HPLC analysis sample3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Construct calibration curve quant2->quant3 calc1 Determine concentration from calibration curve quant3->calc1 calc2 Calculate solubility (accounting for dilution) calc1->calc2 G cluster_solute This compound cluster_protic Protic Solvents (e.g., Methanol) cluster_aprotic_polar Aprotic Polar Solvents (e.g., DMF) cluster_aprotic_nonpolar Aprotic Nonpolar Solvents (e.g., Toluene) solute Amine (-NH2) Amide (-CONH2) Phenyl Ring protic H-bond Donor H-bond Acceptor solute:f0->protic:f0 H-bond (Donor-Acceptor) solute:f1->protic:f1 H-bond (Acceptor-Donor) aprotic_polar H-bond Acceptor Strong Dipole solute:f0->aprotic_polar:f0 H-bond (Donor-Acceptor) solute:f1->aprotic_polar:f1 Dipole-Dipole aprotic_nonpolar Van der Waals Forces solute:f2->aprotic_nonpolar:f0 Dispersion Forces

References

synthesis of novel derivatives from (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel Derivatives from (R)-2-Amino-2-phenylacetamide

Abstract

This compound, also known as D(-)-Phenylglycinamide, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its stereochemically defined structure serves as a valuable scaffold for creating enantiomerically pure molecules, a critical requirement as different stereoisomers can exhibit profoundly different biological activities and toxicological profiles.[1] This guide provides an in-depth exploration of synthetic strategies for generating novel derivatives from this core structure. We will delve into the derivatization of its key functional groups—the primary amine, the amide, and the aromatic phenyl ring—while emphasizing the chemical principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound as a Chiral Precursor

The importance of this compound (CAS 6485-67-2) lies in its unique combination of a stereogenic center, a primary amino group, an amide, and a phenyl ring within a compact molecular framework.[1][2] This arrangement makes it a precursor for a range of pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] The development of novel derivatives from this scaffold is a key strategy in drug discovery, aiming to modulate pharmacokinetic properties, enhance target binding affinity, and explore new structure-activity relationships (SAR).[2]

This guide is structured around the three primary reactive centers of the molecule, providing a logical framework for synthetic design.

Strategic Functionalization of the Primary Amino Group

The primary amino group is the most versatile handle for introducing structural diversity. Its nucleophilicity allows for a wide array of modifications, including acylation, alkylation, and sulfonylation, which must be controlled to preserve the integrity of the adjacent stereocenter.[2]

Diagram: Key Functionalization Sites

G cluster_molecule This compound cluster_sites Reactive Sites for Derivatization mol C₈H₁₀N₂O amino Primary Amino Group (-NH₂) amino->mol N-Acylation N-Alkylation N-Sulfonylation amide Amide Group (-CONH₂) amide->mol Reduction Dehydration Transamidation phenyl Phenyl Ring (C₆H₅) phenyl->mol Electrophilic Aromatic Substitution C-H Functionalization

Caption: Primary sites for synthetic modification on the this compound scaffold.

N-Acylation: Formation of Novel Amide Derivatives

N-acylation is a fundamental transformation for creating new amide linkages, which are prevalent in bioactive molecules. The reaction involves treating the primary amine with an acylating agent, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and suitable for rapid, high-yield conversions.[2] For more sensitive substrates or when milder conditions are required, activated esters or coupling reagents like COMU, which is based on Oxyma, are preferred to minimize side reactions and racemization.[3]

  • Base: A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Its role is to neutralize the HCl generated when using acyl chlorides, driving the reaction to completion without competing as a nucleophile.[4]

  • Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they solubilize the reactants without interfering with the reaction.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL per mmol of substrate).[4]

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes.[4]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate.

  • Workup: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or via flash column chromatography on silica gel to yield the pure product.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Reductive amination provides a robust method for introducing alkyl groups at the nitrogen center.[2] This two-step, one-pot process involves the initial formation of a Schiff base (imine) by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.

Causality Behind Experimental Choices:

  • Carbonyl Source: Aldehydes or ketones are chosen based on the desired alkyl substituent.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent. It is milder than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) and selectively reduces the protonated imine in the presence of the carbonyl starting material, minimizing side reactions like the reduction of the aldehyde/ketone itself.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloroethane (DCE), add benzaldehyde (1.1 eq) followed by acetic acid (1.2 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Modifications of the Phenyl Ring

The aromatic ring offers another avenue for derivatization, primarily through electrophilic aromatic substitution. These reactions allow for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.[2]

Causality Behind Experimental Choices:

  • Directing Effects: The existing amino and amide groups are ortho-, para-directing activators. However, under the acidic conditions often required for electrophilic substitution (e.g., nitration, halogenation), the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is a meta-directing deactivator. This duality must be managed, often by using a protecting group on the amine (e.g., acetyl) to ensure predictable regioselectivity.

  • Palladium-Catalyzed C-H Functionalization: Modern methods like Pd-catalyzed C-H activation offer more direct and regioselective routes to functionalize the phenyl ring, often under milder conditions and with broader functional group tolerance.[2]

  • N-Protection: First, protect the primary amine of this compound by reacting it with acetic anhydride to form the N-acetyl derivative.

  • Nitration: Dissolve the N-protected starting material in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C. The acetylamino group will direct nitration to the para position.

  • Reaction Monitoring & Workup: Stir the reaction for 2-3 hours at 0 °C. Pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash with cold water until neutral, and dry.

  • Deprotection: Hydrolyze the acetyl group by heating the nitro-substituted intermediate in aqueous HCl to regenerate the primary amine.

  • Isolation: Neutralize the solution with a base (e.g., NaOH) to precipitate the final product, (R)-2-Amino-2-(4-nitrophenyl)acetamide. Filter, wash with water, and dry.

Data Presentation and Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized derivatives.

Table 1: Spectroscopic Data for Parent Compound and a Representative Derivative
Compound¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆Key IR (cm⁻¹)
This compound 7.43–7.26 (m, 5H, Ar-H), 4.44 (s, 1H, α-CH)[2]176.8 (C=O), 140.5 (Ar-C), 128.3 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-CH), 58.2 (α-CH)3350-3150 (N-H), 1660 (C=O)
N-((R)-2-amino-2-oxo-1-phenylethyl)-4-chlorobenzamide 8.8 (d, 1H, NH), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 5.5 (d, 1H, α-CH)174.1 (Amide C=O), 165.8 (Amide C=O), 138.9, 137.2, 133.5, 129.6, 128.8, 128.5, 128.1, 127.6 (Ar-C), 57.9 (α-CH)3300 (N-H), 1685 (C=O), 1640 (C=O)

Note: NMR shifts are representative and can vary based on solvent and concentration.

Diagram: General Experimental Workflow

G start Start: this compound + Reagents & Solvent setup 1. Reaction Setup (Inert Atmosphere, Temp Control) start->setup reaction 2. Reaction Monitoring (TLC / LC-MS) setup->reaction workup 3. Quenching & Extraction reaction->workup purify 4. Purification (Chromatography / Recrystallization) workup->purify analysis 5. Characterization (NMR, MS, IR) purify->analysis product End: Pure Derivative analysis->product

Caption: A standardized workflow for the synthesis and isolation of novel derivatives.

Conclusion and Future Outlook

This compound remains a cornerstone chiral intermediate for synthetic and medicinal chemistry. The strategies outlined in this guide—N-acylation, N-alkylation, and aromatic functionalization—provide a robust toolkit for generating diverse libraries of novel compounds. Future efforts will likely focus on developing more atom-economical and environmentally benign methodologies, such as biocatalytic transformations and flow chemistry applications, to further enhance the efficiency and sustainability of derivative synthesis.[2][5] The continued exploration of this scaffold's chemical space promises to yield new therapeutic agents and valuable molecular probes for biological research.

References

Introduction: The Significance of (R)-2-Amino-2-phenylacetamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Amino-2-phenylacetamide for Researchers and Drug Development Professionals

This compound, also known as D(-)-Phenylglycinamide, is a chiral aminamide of substantial importance in the fields of asymmetric synthesis and pharmaceutical development.[1] With the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , this compound serves as a critical chiral building block for creating enantiomerically pure molecules.[1][2][3] The precise (R)-configuration at its stereogenic center is fundamental to its utility, as different stereoisomers of a drug can exhibit profoundly different pharmacological activities and toxicological profiles.[1] Consequently, this molecule is extensively used as a key intermediate in the synthesis of various pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Beyond its role as a precursor, its structural motif is valuable in drug discovery for generating new chemical libraries and in medicinal chemistry as a scaffold for new therapeutic agents.[1][2] This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications, offering field-proven insights for researchers and scientists.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and manufacturing.

PropertyValueSource(s)
CAS Number 6485-67-2[1][2][3]
Molecular Formula C₈H₁₀N₂O[1][2][3]
Molecular Weight 150.18 g/mol [1][2][3]
IUPAC Name (2R)-2-amino-2-phenylacetamide[2][3]
Synonyms D(-)-Phenylglycinamide, (R)-(-)-2-Phenylglycineamide[1][2]
Melting Point 125 - 129 °C[1][4]
Appearance Solid, White to Off-White[4][5]
Solubility High solubility in water[2]
Optical Rotation [α] = -48.5° (c=0.55, EtOH)[1]
InChI Key KIYRSYYOVDHSPG-SSDOTTSWSA-N[1][2][4]

Enantioselective Synthesis and Chiral Resolution: A Comparative Analysis

The synthesis of enantiomerically pure this compound is a significant challenge due to the stereocenter at the α-carbon.[2] Various strategies, each with distinct advantages, have been developed to achieve high enantiomeric purity.

Chiral Resolution Techniques

Resolution techniques involve the separation of a racemic mixture. While effective, a key limitation is the theoretical maximum yield of 50% for the desired enantiomer.

  • Diastereomeric Salt Formation: This is one of the most established methods for resolving racemic 2-amino-2-phenylacetamide.[2] It involves reacting the racemic mixture with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with different solubilities, allowing for separation via crystallization.[2] While capable of achieving very high enantiomeric excess (up to 99.5%), yields for the desired (R)-enantiomer are typically moderate (~40%).[2]

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic approach leverages the high stereoselectivity of enzymes, most notably lipases like Candida antarctica Lipase B (CAL-B).[1][2] The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer in the racemic mixture, leaving the desired (R)-enantiomer unreacted and allowing for easy separation.[2] This method can achieve enantiomeric excess values exceeding 99%.[2]

Workflow: Diastereomeric Salt Resolution

G racemate Racemic (R/S)-2-Amino- 2-phenylacetamide mix Formation of Diastereomeric Salts (R,L) and (S,L) in Solution racemate->mix reagent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) in Ethanol/Water reagent->mix crystallize Selective Crystallization (Less Soluble Salt Precipitates) mix->crystallize filter Filtration & Washing crystallize->filter liberate Liberation of Free Amine (Base Treatment, e.g., NaOH) filter->liberate mother_liquor Mother Liquor (Contains Soluble (S,L) Salt) filter->mother_liquor Separation final Pure (R)-2-Amino- 2-phenylacetamide liberate->final

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Asymmetric Synthesis

These methods directly create the desired enantiomer, avoiding the 50% yield limitation of classical resolution.

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a preferred industrial approach due to its high atom economy, scalability, and minimal byproduct formation.[2] It involves the enantioselective reduction of a prochiral precursor, such as an enamide or imine, using a chiral transition metal catalyst.[1]

  • Reductive Amination: The reductive amination of a precursor like 2-phenyl-2-oxoacetamide using a chiral catalyst offers another direct route.[1] For instance, the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, can achieve high enantioselectivity in the presence of a reducing agent.[1]

Advanced Chemoenzymatic and Dynamic Kinetic Resolution (DKR)

To overcome the yield limitations of classic resolution, more advanced strategies have been developed.

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines the stereoselectivity of an enzyme with an in-situ racemization catalyst.[2] The enzyme selectively converts one enantiomer (e.g., the R-form) while the catalyst continuously converts the undesired, unreactive S-enantiomer back into the racemic mixture.[2] This dynamic process theoretically allows for a complete conversion of the racemate to the desired single enantiomer, far exceeding the 50% barrier.[2]

  • One-Pot Chemoenzymatic Synthesis: A highly efficient method combines the chemical Strecker synthesis (producing racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia) with an enzymatic conversion step.[6][7] By using a highly (R)-specific nitrilase variant, the racemic nitrile is converted directly to (R)-phenylglycine or (R)-phenylglycinamide.[7][8] This process often operates as a dynamic kinetic resolution because the unreacted (S)-phenylglycinonitrile can racemize back to the (R)-form under the alkaline reaction conditions, leading to high yields (up to 81%) and excellent enantiomeric excess (≥95%).[6][7][8]

Diagram: The Principle of Dynamic Kinetic Resolution (DKR)

DKR_Principle cluster_0 Racemic Mixture S_enantiomer S-Enantiomer (Unreactive) R_enantiomer R-Enantiomer (Reactive) S_enantiomer->R_enantiomer Racemization Racemization Racemization Catalyst Product Desired (R)-Product R_enantiomer->Product Enzymatic Conversion Enzyme Stereoselective Enzyme

Caption: Principle of Dynamic Kinetic Resolution (DKR) for enhanced yield.

Experimental Protocol: Enzymatic Kinetic Resolution using Lipase

This protocol describes a typical lab-scale kinetic resolution of a racemic N-acetylated precursor to obtain the desired (R)-amide, based on established principles.[1]

Objective: To resolve racemic N-acetyl-2-phenylglycine amide using Candida antarctica Lipase B (CAL-B) to isolate (R)-N-acetyl-2-phenylglycine amide.

Materials:

  • Racemic N-acetyl-2-phenylglycine amide (Substrate)

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Apparatus: Magnetic stirrer, temperature-controlled water bath, separation funnel, rotary evaporator.

Methodology:

  • Reaction Setup: Dissolve a known quantity of racemic N-acetyl-2-phenylglycine amide in phosphate buffer (pH 7.0) in a round-bottom flask to create a saturated or near-saturated solution.

    • Causality: The enzyme's activity and stability are optimal at this neutral pH. Using a buffer is critical to prevent pH shifts during the reaction, which involves the formation of an acid.

  • Enzyme Addition: Add immobilized CAL-B to the substrate solution (typically 5-10% by weight of the substrate).

    • Causality: Immobilized enzyme is preferred as it simplifies post-reaction workup; it can be easily filtered off and potentially reused, enhancing the process's sustainability.

  • Incubation: Place the flask in a water bath set to a controlled temperature (e.g., 37-40°C) and stir gently. Monitor the reaction progress over time.

    • Causality: This temperature range provides a good balance between reaction rate and enzyme stability. Gentle stirring ensures adequate mixing without damaging the immobilized enzyme beads.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Analyze these by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee%) of the remaining substrate. The reaction should be stopped at or near 50% conversion to maximize the ee% of the unreacted enantiomer.

    • Causality: EKR is a trade-off between conversion and enantiomeric purity. Pushing the reaction beyond 50% conversion will lead to the slow hydrolysis of the desired (R)-enantiomer, thus reducing its ee%.

  • Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Extraction: Transfer the aqueous filtrate to a separation funnel. Extract the mixture several times with ethyl acetate to separate the unreacted (R)-N-acetyl-2-phenylglycine amide from the hydrolyzed (S)-phenylglycine product, which is more water-soluble.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the solid (R)-N-acetyl-2-phenylglycine amide.

    • Self-Validation: The final product's purity and enantiomeric excess must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and, most importantly, chiral HPLC.[1]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of this compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining enantiomeric purity (ee%).[1] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in their separation and allowing for precise quantification of each. Reverse-phase HPLC (RP-HPLC) is also used for general purity analysis.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of the compound and its derivatives.[1]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), this technique confirms the molecular weight of the compound and helps in identifying any impurities.

Applications in Research and Drug Development

The unique chiral structure of this compound makes it a valuable molecule in several areas.

  • Pharmaceutical Intermediate: It is a well-established building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1][2] Its defined stereochemistry is transferred to the final drug molecule, which is essential for target-specific interactions.

  • Chiral Auxiliary: The molecule itself can be used as a chiral auxiliary to guide the stereochemical outcome of other chemical reactions, demonstrating its versatility in asymmetric synthesis.[1]

  • Scaffold for Drug Discovery: Researchers use this compound as a starting point for developing new drugs.[2] Its structure can be modified to create libraries of new compounds that are then screened for biological activity.[2]

  • Potential Pharmacological Roles: While research is ongoing, the molecule and its derivatives have been investigated for several potential therapeutic applications:

    • Neurotransmitter Modulation: Its structure suggests it may influence neurotransmitter systems, offering potential avenues for neurological disorders.[2]

    • Enzyme Inhibition: It has been studied as a potential inhibitor of phenylalanine hydroxylase (PAH), an enzyme relevant to the genetic disorder phenylketonuria (PKU).[2]

    • Antimicrobial Properties: Some derivatives have shown antimicrobial activity against various pathogens.[2]

  • Coordination Chemistry: The compound shows significant potential in creating metal-organic frameworks (MOFs), which have applications in catalysis, separation, and sensing.[2]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a key enabling tool in modern pharmaceutical chemistry. The development of highly efficient and sustainable synthesis methods, particularly those employing biocatalysis and dynamic kinetic resolution, has made this chiral building block more accessible for industrial applications. Its continued use as a scaffold in drug discovery programs and its emerging role in materials science suggest that its importance will only grow. Future research will likely focus on refining synthesis protocols to be even more environmentally friendly ("greener") and expanding the library of derivatives to uncover new therapeutic activities.

References

The Emergence of a Chiral Scaffold: A Technical Guide to the Discovery and Historical Background of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-phenylacetamide, a seemingly unassuming chiral molecule, holds a significant position in the landscape of synthetic organic chemistry and medicinal drug discovery. This technical guide delves into the historical context of its discovery, tracing its origins from the foundational principles of stereochemistry to its modern-day applications as a critical building block for novel therapeutics. We will explore the evolution of its synthesis, with a particular focus on the development of enantioselective methodologies that unlocked the potential of its specific stereoisomer. Furthermore, this guide will illuminate the scientific rationale behind its use in the development of anticonvulsant and analgesic agents, providing a comprehensive overview for researchers seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Significance of a Single Stereocenter

This compound, also known as D-(-)-phenylglycinamide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2] Its structure is characterized by a phenyl group and an amino group attached to the alpha-carbon of an acetamide backbone. The presence of this chiral center gives rise to two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-Amino-2-phenylacetamide. The seemingly subtle difference in the spatial arrangement of these atoms has profound implications for the molecule's biological activity, a central theme in modern pharmacology. This guide will focus on the (R)-enantiomer, a testament to the importance of stereoisomerism in drug design and development.

Historical Context: From Pasteur's Discovery to the Rise of Chiral Synthesis

The story of this compound is intrinsically linked to the broader history of stereochemistry. The foundational work of Louis Pasteur in 1853, demonstrating the separation of a racemic mixture of tartaric acid into its optically active enantiomers, laid the groundwork for understanding the profound impact of chirality on the properties of molecules.[3] For much of the late 19th and early 20th centuries, the synthesis of chiral molecules often resulted in racemic mixtures, and the separation of these enantiomers was a significant challenge.

The true value of this compound, however, remained largely untapped until the development of efficient methods for chiral resolution. The latter half of the 20th century saw a surge in the development of techniques to isolate single enantiomers, driven by the growing recognition that different enantiomers of a drug could have vastly different pharmacological and toxicological profiles.

The Crucial Breakthrough: Unlocking Enantiopure this compound

The ability to obtain enantiomerically pure this compound was a critical turning point in its history. This was achieved through various methods of chiral resolution, which can be broadly categorized as follows:

Diastereomeric Salt Formation

One of the classical and still widely used methods for resolving racemic mixtures is the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.

Conceptual Workflow for Diastereomeric Salt Resolution:

G racemate Racemic (R/S)-2-Amino-2-phenylacetamide diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts liberation Liberation of Amine separated_salts->liberation enantiomer Enantiopure this compound liberation->enantiomer G racemate Racemic (R/S)-2-Amino-2-phenylacetamide reaction Selective Hydrolysis racemate->reaction enzyme Aminopeptidase enzyme->reaction product_mixture Mixture: This compound (S)-Phenylglycine reaction->product_mixture separation Separation product_mixture->separation r_enantiomer Pure this compound separation->r_enantiomer s_product (S)-Phenylglycine separation->s_product

References

commercial availability and suppliers of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of (R)-2-Amino-2-phenylacetamide for Scientific Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound (CAS No. 6485-67-2). Beyond a simple list of suppliers, this document offers insights into material qualification, in-house verification protocols, and the impact of synthetic routes on material quality, ensuring that scientists can confidently source and utilize this critical chiral building block for their research and development endeavors.

Introduction: The Significance of Stereochemistry

This compound, also known as D-(-)-Phenylglycinamide, is a chiral primary amine and a vital intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its molecular structure, featuring a stereocenter at the alpha-carbon, means it exists as two non-superimposable mirror images or enantiomers. The (R)-configuration is of particular interest as the biological activity of chiral drugs is often enantiomer-specific.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Consequently, securing this compound of high enantiomeric and chemical purity is a critical first step in many synthetic workflows, particularly in drug discovery and development.[1][2] This compound serves as a key precursor for molecules such as certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1]

Key Physicochemical Properties:

  • CAS Number: 6485-67-2

  • Molecular Formula: C₈H₁₀N₂O

  • Molecular Weight: 150.18 g/mol

  • Appearance: White to off-white solid[3]

  • Melting Point: 125-129 °C[1]

  • Storage: 2-8°C, under inert atmosphere, protected from light[1][4]

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, typically for research and development purposes. Availability can range from small quantities for academic research to bulk quantities for process development. When selecting a supplier, researchers should consider not only price but also the available purity grades, the comprehensiveness of provided documentation (e.g., Certificate of Analysis), and the supplier's quality management reputation.

Below is a comparative table of representative suppliers. Note that catalog offerings and specifications can change, and direct inquiry is always recommended.

SupplierCatalog Number (Example)Purity Specification (Typical)Intended UseNotes
Sigma-Aldrich (Merck) CIAH987F0131≥98%ResearchOften provides detailed documentation like CoA and SDS online.
Benchchem B555532Not specified, but applications suggest high purity[1]Research Use Only[1]Provides detailed application context and safety information.[1]
BLD Pharm Not specifiedNot specifiedResearch Use Only[4]Mentions requirement for cold-chain transportation.[4]
Smolecule S776989Not specified, "In Stock"[2]ResearchProvides basic properties and synthesis context.[2]
Amerigo Scientific Not specified≥95%[5]Research Use Only[5]Lists basic physical and chemical properties.[5]

Supplier Qualification and Incoming Material Workflow

Sourcing a chemical is more than just a transaction; it is the first step in ensuring experimental reproducibility. A robust workflow for qualifying suppliers and verifying incoming materials is paramount.

G cluster_0 Phase 1: Supplier & Material Identification cluster_1 Phase 2: Procurement & Receipt cluster_2 Phase 3: In-House Quality Control cluster_3 Phase 4: Material Release S1 Identify Potential Suppliers (e.g., Sigma, Benchchem) S2 Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) S1->S2 S3 Review CoA for: - Identity Confirmation (NMR, IR) - Purity (HPLC) - Enantiomeric Excess (ee%) S2->S3 P1 Place Order with Qualified Supplier S3->P1 Supplier Qualified P2 Receive Material P1->P2 P3 Log Lot Number & Quarantine Material P2->P3 QC1 Perform Identity Test (e.g., FT-IR) P3->QC1 QC2 Perform Purity Assay (e.g., Chiral HPLC) QC1->QC2 QC3 Compare Results with Supplier CoA QC2->QC3 R1 Does data match CoA and meet specs? QC3->R1 R2 Release Material for Use R1->R2 Yes R3 Reject Lot & Contact Supplier R1->R3 No

Caption: Workflow for supplier qualification and incoming material QC.

Essential In-House Quality Control Protocols

While a supplier's Certificate of Analysis provides critical data, independent verification is a cornerstone of scientific integrity. The two most important parameters to confirm are identity and enantiomeric purity.

Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and cost-effective technique to confirm the presence of key functional groups (amide, amine, aromatic ring), providing a molecular fingerprint. The obtained spectrum should be compared against a reference spectrum or the supplier's data.

Protocol:

  • Sample Preparation: Prepare a sample using the KBr pellet technique. Mix a small amount (1-2 mg) of this compound with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Confirm the presence of characteristic absorption bands.[2]

    • ~3300-3400 cm⁻¹: N-H stretching (primary amine and amide).

    • ~3070-2978 cm⁻¹: C-H stretching (aromatic and aliphatic).[2]

    • ~1650-1680 cm⁻¹: C=O stretching (Amide I band).

    • ~1510-1318 cm⁻¹: C=O (amide) and C-N bending.[2]

Enantiomeric Purity Assessment via Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: As a chiral molecule, the most critical quality attribute is its enantiomeric excess (ee%). Chiral HPLC is the gold standard for separating and quantifying the (R)- and (S)-enantiomers, ensuring the material meets the stereochemical requirements for the intended application. Commercial samples should exhibit ≤0.5% enantiomeric impurity.[2]

Protocol:

  • Instrumentation:

    • HPLC System with UV detector.[6]

    • Chiral Column: A column with a chiral stationary phase (CSP) is required. A common choice is a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).[2]

  • Mobile Phase Preparation: A typical mobile phase for this separation is a mixture of hexane and isopropanol (e.g., 70:30 v/v).[2] The exact ratio should be optimized for the specific column used. All solvents must be HPLC grade.

  • Standard Preparation:

    • Prepare a stock solution of the received this compound in the mobile phase at a concentration of ~1 mg/mL.

    • If available, prepare a standard of the racemic mixture (containing both R and S enantiomers) to establish the retention times for both peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Injection Volume: 10 µL.[6]

    • UV Detection Wavelength: 245 nm.[6]

  • Analysis and Calculation:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Impact of Synthesis Routes on Impurity Profile

Understanding how this compound is synthesized provides insight into potential impurities. The primary challenge is controlling the stereochemistry.[2]

G cluster_0 Synthetic Approach Selection cluster_1 Resolution of Racemate cluster_2 Asymmetric Synthesis Start Goal: Synthesize This compound Decision Key Consideration: Control Stereocenter Start->Decision KR Enzymatic Kinetic Resolution (e.g., using Lipase CAL-B) Decision->KR Separate Enantiomers DKR Dynamic Kinetic Resolution (DKR) Decision->DKR Separate & Racemize AC Asymmetric Catalysis (e.g., Reductive Amination) Decision->AC Direct Asymmetric Route CA Chiral Auxiliary-Mediated Synthesis Decision->CA Auxiliary-Controlled Route KR_Desc Pro: High selectivity (>99% ee) Con: Max 50% theoretical yield KR->KR_Desc DKR_Desc Pro: >90% theoretical yield Con: Requires racemization catalyst DKR->DKR_Desc AC_Desc Pro: High atom economy Con: Catalyst cost/removal AC->AC_Desc CA_Desc Pro: Reliable, high purity Con: Multi-step, poor atom economy CA->CA_Desc

Caption: Decision pathways in the synthesis of this compound.
  • Enzymatic Kinetic Resolution: This is a popular method where an enzyme, such as Candida antarctica lipase B (CAL-B), selectively reacts with the undesired (S)-enantiomer in a racemic mixture, leaving the desired (R)-enantiomer unreacted.[2] While this method can produce material with very high enantiomeric excess (>99%), its primary drawback is a theoretical maximum yield of 50%.[2] A key potential impurity from this process is the unreacted starting material or byproducts from the enzymatic reaction.

  • Dynamic Kinetic Resolution (DKR): This advanced method combines enzymatic resolution with a racemization catalyst that continuously converts the unreacted (S)-enantiomer back into the racemic mixture. This allows for theoretical yields approaching 100%.[2] Potential impurities could include residual racemization catalyst.

  • Asymmetric Synthesis: These methods, such as the reductive amination of a prochiral ketone using a chiral catalyst, aim to create the desired (R)-enantiomer directly.[1] While efficient, these routes can introduce trace amounts of the transition metal catalyst into the final product.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light.[1][4]

  • Safety: this compound is classified as an irritant.[1]

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1][7]

    • Precautions: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

References

Methodological & Application

Application Note: (R)-2-Amino-2-phenylacetamide for the Chiral Resolution of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of enantiomers, a process known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis.[1] Many therapeutic agents are chiral, with individual enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and economically viable methods for obtaining enantiomerically pure compounds.[2][3] This application note provides a comprehensive technical guide for researchers and drug development professionals on the use of (R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, as an effective chiral resolving agent for racemic carboxylic acids. We will delve into the underlying principles, provide detailed experimental protocols, and discuss critical parameters for achieving high enantiomeric purity.

Introduction: The Imperative of Chirality

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. A single chiral center can lead to two enantiomers—non-superimposable mirror images—that can interact differently with the chiral environment of the human body, such as enzymes and receptors.[4] Consequently, one enantiomer may provide the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects.[5] This necessitates the production of single-enantiomer drugs.

This compound (CAS 6485-67-2) is a chiral aminamide that serves as a valuable resolving agent.[1][5] Its primary amine group provides a basic site for salt formation with acidic compounds, while its inherent (R)-configuration allows it to differentiate between the enantiomers of a racemic acid.

Key Properties of this compound:

  • Molecular Formula: C₈H₁₀N₂O[6]

  • Molecular Weight: 150.18 g/mol [1][6]

  • Appearance: White crystalline solid[7]

  • Chirality: Possesses a defined (R)-configuration, making it suitable for diastereomeric interactions.[1]

The Principle: Diastereomeric Salt Formation

The fundamental mechanism behind this resolution technique is the conversion of a difficult-to-separate mixture of enantiomers into a pair of diastereomers, which possess distinct physical properties.[8][9][10]

A racemic acid, consisting of a 50:50 mixture of (R)- and (S)-enantiomers, is reacted with the single enantiomer resolving agent, this compound. This acid-base reaction forms two diastereomeric salts:

  • Salt A: [(R)-Acid]•[(R)-Amine]

  • Salt B: [(S)-Acid]•[(R)-Amine]

Unlike the original enantiomers, these diastereomeric salts are not mirror images of each other. This structural difference leads to variations in their crystal lattice energies and, crucially, their solubilities in a given solvent system.[2][8] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer (typically the less soluble one) can be selectively precipitated from the solution, while the other remains in the mother liquor.[3] This physical separation allows for the isolation of one diastereomer, from which the desired pure acid enantiomer can be liberated.

G cluster_0 Racemic Acid Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Mixture cluster_3 Separated Components Racemic_Acid Racemic Acid ((R)-Acid + (S)-Acid) Process Salt Formation (Acid-Base Reaction) Racemic_Acid->Process Resolving_Agent This compound Resolving_Agent->Process Diastereomers Salt A: (R)-Acid • (R)-Amine Salt B: (S)-Acid • (R)-Amine (Different Solubilities) Process->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Solid Solid Precipitate (Less Soluble Diastereomer, e.g., Salt A) Crystallization->Solid Liquid Mother Liquor (Enriched in More Soluble Diastereomer, e.g., Salt B) Crystallization->Liquid

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Protocol Part 1: Formation and Isolation of Diastereomeric Salt

This protocol provides a generalized procedure. Optimal conditions, particularly the choice of solvent and temperature profile, must be determined experimentally for each specific racemic acid.

Materials & Equipment:
  • Racemic carboxylic acid

  • This compound

  • Candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures thereof)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Crystallization dish or beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a suitable solvent or solvent mixture at an elevated temperature (e.g., 45-50°C).[10]

    • Scientist's Note: The choice of solvent is the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening of several solvents is highly recommended.

  • Addition of Resolving Agent: To the heated solution, add this compound. Typically, 0.5 to 1.0 molar equivalents are used.[11] Using a sub-stoichiometric amount (e.g., 0.5 eq) can sometimes lead to a higher enantiomeric purity of the precipitated salt.

  • Homogenization: Heat the mixture to reflux or near-boiling to ensure all components fully dissolve, forming a clear, homogeneous solution.

  • Controlled Cooling & Crystallization: This step is crucial for obtaining high selectivity.

    • Remove the heat source and allow the solution to cool slowly towards ambient temperature. Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomers.

    • Optionally, once the solution becomes supersaturated (slightly cloudy), introduce a seed crystal of the desired, less-soluble diastereomeric salt to promote selective crystallization.[10]

    • Continue the slow cooling process, potentially using an ice bath to cool to 0-5°C, to maximize the yield of the crystallized salt.[10] Allow the mixture to stand for several hours or overnight.

  • Isolation: Collect the crystalline precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum. At this stage, the enantiomeric purity of the salt should be assessed (e.g., by chiral HPLC after liberating a small sample of the acid). If the purity is insufficient, a recrystallization step may be necessary.

Protocol Part 2: Liberation of the Enantiomerically Pure Acid

Once the diastereomeric salt is isolated with high purity, the resolving agent is cleaved to release the desired enantiomerically pure carboxylic acid.

Step-by-Step Methodology:
  • Dissolution of the Salt: Suspend or dissolve the purified diastereomeric salt in water.[10]

  • Acidification: While stirring, add a strong mineral acid (e.g., 1M or 2M HCl) dropwise to the aqueous suspension.[10] This breaks the acid-base salt linkage. The this compound will form its water-soluble hydrochloride salt, while the enantiomerically pure carboxylic acid, being less water-soluble, will precipitate out. Monitor the pH to ensure it is acidic (pH 1-2).[10]

  • Isolation of the Pure Enantiomer: Collect the precipitated pure acid enantiomer by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove the water-soluble resolving agent salt and any excess mineral acid.

  • Drying: Dry the final product under vacuum to yield the enantiomerically pure carboxylic acid.

G cluster_A Part A: Salt Formation cluster_B Part B: Acid Liberation A1 1. Dissolve Racemic Acid in Hot Solvent A2 2. Add this compound A1->A2 A3 3. Heat to Homogenize A2->A3 A4 4. Slow Cool & Crystallize A3->A4 A5 5. Isolate Salt via Filtration A4->A5 B1 1. Dissolve Diastereomeric Salt in Water A5->B1 Purified Salt B2 2. Acidify with HCl (pH 1-2) B1->B2 B3 3. Precipitate Pure Acid Enantiomer B2->B3 B4 4. Isolate Acid via Filtration B3->B4 B5 5. Wash with Water & Dry B4->B5 Final Enantiomerically Pure Carboxylic Acid B5->Final

Caption: Experimental workflow for chiral resolution and acid liberation.

Data Presentation & Analysis

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining e.e.

ParameterExample: Resolution of Naproxen[5]General Considerations
Racemic Substrate (±)-NaproxenAromatic or aliphatic carboxylic acids. Dicarboxylic acids like malic or camphoric acid are also suitable substrates.[5]
Resolving Agent This compoundStoichiometry can be varied (0.5-1.0 eq) to optimize purity and yield.
Solvent System Ethanol/Water mixturesThe solvent composition critically affects the solubility differential. Screening is essential.
Yield Moderate to HighYield depends on the solubility difference and the efficiency of crystallization. Recovery of the unwanted enantiomer from the mother liquor is possible.[3]
Enantiomeric Excess (e.e.) >95% (after recrystallization)The goal is to achieve >98% e.e. for pharmaceutical applications. Recrystallization of the diastereomeric salt is a common method to enhance purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out / No Crystallization The diastereomeric salt is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Screen alternative solvents or solvent mixtures. Try to concentrate the solution carefully. Use a seed crystal if available.
Low Enantiomeric Excess (e.e.) The solubility difference between the diastereomers is small. Cooling was too rapid, leading to co-precipitation.Optimize the solvent system. Employ a slower, more controlled cooling ramp. Perform one or more recrystallizations of the isolated diastereomeric salt.
Low Yield The less-soluble diastereomer has significant solubility even at low temperatures. Insufficient crystallization time.Use a less-polar co-solvent to decrease overall solubility. Allow for a longer crystallization period at low temperature.

Conclusion

This compound is a highly effective and commercially available resolving agent for the chiral resolution of racemic carboxylic acids. The method, based on the classical technique of diastereomeric salt formation and fractional crystallization, is both simple and scalable. By systematically optimizing key parameters such as the solvent system, stoichiometry, and temperature profile, researchers can achieve high yields of enantiomerically pure acids, a critical requirement for the synthesis of modern pharmaceuticals and other high-value chiral chemicals.

References

Application Notes & Protocols: (R)-2-Amino-2-phenylacetamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-2-Amino-2-phenylacetamide as a chiral auxiliary in asymmetric synthesis.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting vastly different pharmacological or toxicological profiles.[1] Asymmetric synthesis aims to produce a specific enantiomer in high excess, and one of the most robust and reliable strategies to achieve this is through the use of a chiral auxiliary.[1][2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[3] Its inherent chirality directs a subsequent chemical transformation, forcing the creation of a new stereocenter in a predictable and controlled manner, resulting in one diastereomer being formed preferentially.[1][3] After the desired stereocenter is set, the auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product and, ideally, allowing for the recovery of the auxiliary for reuse.[3]

This compound, also known as (R)-phenylglycinamide, has emerged as a highly effective and practical chiral auxiliary.[4][5] Derived from the readily available amino acid phenylglycine, it offers a rigid scaffold that can effectively shield one face of a reactive intermediate, providing excellent stereochemical control in a variety of carbon-carbon bond-forming reactions.[4] Its utility is particularly well-documented in the asymmetric Strecker synthesis of α-amino acids.[4][5][6]

Principle of Stereocontrol: A Guided Transformation

The fundamental principle behind using this compound as a chiral auxiliary is the temporary formation of a diastereomeric intermediate, which then dictates the stereochemical outcome of a reaction. The process can be universally described by the following logical workflow.

G cluster_0 Workflow of Chiral Auxiliary-Mediated Synthesis Prochiral Prochiral Substrate (e.g., Aldehyde, Ketone) Intermediate Chiral Intermediate (Diastereomeric Imine/Enamine) Prochiral->Intermediate Attachment Auxiliary This compound (Chiral Auxiliary) Auxiliary->Intermediate Reaction Diastereoselective Reaction (e.g., Nucleophilic Addition) Intermediate->Reaction Product_Attached Diastereomerically Enriched Product (Auxiliary Attached) Reaction->Product_Attached Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Product_Attached->Cleavage Final_Product Enantiomerically Pure Final Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux G cluster_1 Protocol Workflow: (S)-tert-Leucine Synthesis Start Start: (R)-phenylglycinamide HCl + Pivaldehyde Step1 Step 1: In Situ Imine Formation (Water, RT) Start->Step1 Step2 Step 2: Cyanide Addition (aq. NaCN) Step1->Step2 Step3 Step 3: Crystallization-Induced Asymmetric Transformation (CIAT) (Stir at RT, 24-96h) Step2->Step3 Isolate Isolation of (R,S)-Amino Nitrile (Filtration, dr > 99/1) Step3->Isolate Step4 Step 4: Hydrolysis of Nitrile & Amide (6 N HCl, 100°C) Isolate->Step4 Final Final Product: (S)-tert-Leucine (>98% ee) Step4->Final

References

Application Notes & Protocols: The Role of (R)-2-Amino-2-phenylacetamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Amino-2-phenylacetamide, also known as D(-)-Phenylglycinamide, is a pivotal chiral building block in the pharmaceutical industry.[1][2] With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol , its specific (R)-configuration is crucial for constructing enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] This document provides an in-depth guide for researchers and drug development professionals on the strategic applications of this intermediate, focusing on its synthesis, chiral resolution, and paramount role in the development of anticonvulsant and antiviral drugs. Detailed, field-proven protocols are provided to illustrate its practical utility in asymmetric synthesis.

Introduction: The Significance of a Chiral Intermediate

In modern drug development, the stereochemistry of a molecule is of utmost importance, as different enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[1] this compound serves as a fundamental chiral scaffold for introducing a specific stereocenter, making it an invaluable asset in asymmetric synthesis.[1] Its utility spans from being a key intermediate in the large-scale enzymatic synthesis of β-lactam antibiotics to a versatile precursor for HIV-1 reverse transcriptase inhibitors and a range of therapeutics targeting neurological disorders.[1][3] The presence of both an amine and an amide functional group, combined with a defined stereocenter, allows for diverse chemical modifications, rendering it a valuable starting point for generating new chemical libraries in drug discovery.[1]

Sourcing Enantiopure this compound: Synthesis and Resolution Strategies

The primary challenge in utilizing this intermediate is obtaining it in high enantiomeric purity.[4] The synthetic approaches can be broadly categorized into direct asymmetric synthesis and the resolution of a racemic mixture.

Key Strategies Include:

  • Asymmetric Catalysis : This involves the use of chiral catalysts to stereoselectively synthesize the (R)-enantiomer. Prominent methods include the asymmetric hydrogenation of prochiral enamides using transition metal complexes like Ruthenium-BINAP, which can achieve enantioselectivities exceeding 98% ee.[4] Another route is the reductive amination of 2-phenyl-2-oxoacetamide using chiral catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst.[1]

  • Chiral Auxiliary-Mediated Synthesis : This classic approach involves temporarily attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to a prochiral substrate.[1][4] The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiopure product.[1]

  • Enzymatic Kinetic Resolution : This highly efficient and green chemistry-aligned method uses enzymes, typically lipases such as Candida antarctica lipase B (CAL-B), to selectively react with one enantiomer in a racemic mixture.[4] For instance, the enzyme can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for easy separation.[4]

  • Diastereomeric Salt Resolution : A traditional and scalable method where the racemic amine is treated with a chiral resolving agent, like a tartaric acid derivative, to form diastereomeric salts.[4] These salts possess different physical properties, such as solubility, enabling their separation by fractional crystallization.[4]

Synthesis_and_Resolution cluster_resolution Resolution Methods cluster_synthesis Asymmetric Synthesis racemic Racemic 2-Amino-2-phenylacetamide enzymatic Enzymatic Kinetic Resolution (e.g., Lipase) racemic->enzymatic Selective Reaction diastereomeric Diastereomeric Salt Formation (e.g., Tartaric Acid) racemic->diastereomeric Salt Formation prochiral Prochiral Precursors (e.g., Enamides, Keto-amides) catalysis Asymmetric Catalysis (e.g., Ru-BINAP) prochiral->catalysis High ee auxiliary Chiral Auxiliary Mediated Synthesis prochiral->auxiliary High Diastereoselectivity R_enantiomer This compound (Enantiopure) enzymatic->R_enantiomer Separation diastereomeric->R_enantiomer Crystallization catalysis->R_enantiomer auxiliary->R_enantiomer

Caption: Synthetic and resolution pathways to obtain enantiopure this compound.

Core Application: A Chiral Auxiliary in Anticonvulsant Synthesis

While 2-phenylacetamide derivatives themselves have been investigated for anticonvulsant activity, the most significant application of this compound is as a chiral auxiliary .[5][6][7][8] It is particularly valuable in the asymmetric Strecker reaction to produce enantiomerically enriched α-amino acids, which are themselves key intermediates for a variety of drugs.[3] This approach is a powerful strategy for synthesizing precursors for drugs like Levetiracetam, a potent anticonvulsant.[9][10]

The Strecker reaction is a three-component reaction between an aldehyde (or ketone), ammonia (or an amine), and cyanide to form an α-amino nitrile, which can then be hydrolyzed to an α-amino acid. When a chiral amine like (R)-phenylglycine amide is used, it directs the addition of cyanide to the imine intermediate, leading to the preferential formation of one diastereomer of the resulting amino nitrile.[3] This diastereomer can then be isolated, often via crystallization-induced asymmetric transformation, and the chiral auxiliary can be cleaved to yield the desired enantiopure amino acid precursor.[3]

Protocol 1: Asymmetric Strecker Synthesis of an (S)-α-Amino Acid Precursor

This protocol describes a general procedure for the synthesis of an enantiomerically enriched amino nitrile, a precursor to non-proteogenic α-amino acids, using this compound as a chiral auxiliary.[3]

Objective: To synthesize a nearly diastereomerically pure amino nitrile via a crystallization-induced asymmetric transformation.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Aldehyde (e.g., pivaldehyde) (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetic Acid (AcOH)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the aldehyde (1.0 eq) in a mixture of MeOH/H₂O (e.g., 6:1 v/v).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the chiral imine intermediate.

  • Cyanide Addition: Cool the reaction mixture in an ice bath. In a separate vessel, prepare a solution of NaCN (1.1 eq) in water.

  • Slowly add the aqueous NaCN solution to the reaction mixture dropwise, maintaining the temperature below 10°C. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, add a small amount of acetic acid to generate HCN in situ.

  • Crystallization & Transformation: Allow the reaction to warm to room temperature and stir for 48-96 hours. During this time, the desired diastereomer of the amino nitrile will preferentially crystallize out of solution, driving the equilibrium towards its formation (crystallization-induced asymmetric transformation).[3]

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a cold MeOH/H₂O mixture and then with diethyl ether.

  • Purification & Analysis: The isolated solid is typically of high diastereomeric purity (>99:1 dr) and can be used in the next step without further purification.[3] The diastereomeric ratio can be confirmed by ¹H NMR analysis.

ParameterConditionRationale
Chiral Auxiliary This compoundInduces stereoselectivity during the nucleophilic attack of cyanide.[3]
Solvent System Methanol / WaterFacilitates both imine formation and the crystallization of the product.[3]
Cyanide Source NaCN / AcOHIn situ generation of HCN for the Strecker reaction.[3]
Reaction Time 48-96 hoursAllows for the equilibrium of the diastereomers in solution and the selective crystallization of the major product to drive the transformation.[3]
Temperature Room TemperatureBalances reaction rate with the stability of intermediates and promotes crystallization.
Typical Yield 70-85%High yield is achieved due to the asymmetric transformation process.[3]
Diastereomeric Ratio >99:1Achieved via crystallization of the thermodynamically more stable diastereomer.[3]

digraph "Strecker_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: (R)-Phenylglycinamide\n+ Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Step 1: Imine Formation\n(MeOH/H₂O, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; cyanide [label="Step 2: Cyanide Addition\n(NaCN, AcOH, <10°C)", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrium [label="Step 3: Equilibration & Crystallization\n(Stir at RT, 48-96h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filtration [label="Step 4: Isolation\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Product: Diastereomerically Pure\nα-Amino Nitrile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> imine; imine -> cyanide; cyanide -> equilibrium; equilibrium -> filtration; filtration -> product; }

Caption: Workflow for Asymmetric Strecker Synthesis using a chiral auxiliary.

Broader Pharmaceutical Applications

Beyond its role as a chiral auxiliary, this compound is a direct intermediate in several synthetic pathways.

  • Antiviral Agents : It serves as a key precursor for the synthesis of certain HIV-1 reverse transcriptase inhibitors, where its specific stereochemistry is essential for biological activity.[1]

  • β-Lactam Antibiotics : Industrially, it has been a crucial intermediate in the enzymatic synthesis of semi-synthetic penicillins and cephalosporins.[3]

  • Neurological Drug Development : The phenylglycinamide scaffold is valuable for creating compounds with potential activity against neurological disorders. Its structure allows for modifications to develop agents with NMDA receptor antagonist activity.[4]

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-phenylacetamide

This protocol outlines a green and highly selective method for obtaining this compound from a racemic mixture.

Objective: To achieve high enantiomeric excess (>99% ee) of this compound through selective enzymatic acylation of the (S)-enantiomer.[4]

Materials:

  • Racemic 2-Amino-2-phenylacetamide

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acylating Agent (e.g., Ethyl acetate, serving as both solvent and acyl donor)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran or Toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware, orbital shaker, and temperature-controlled incubator.

Procedure:

  • Setup: To a flask, add racemic 2-Amino-2-phenylacetamide and the chosen anhydrous organic solvent. Add the acylating agent (if not the solvent itself).

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% w/w of the substrate).

  • Reaction: Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 40-50°C) for 24-72 hours. The progress of the reaction can be monitored by chiral HPLC.

  • Enzyme Removal: Once the reaction reaches ~50% conversion (indicating complete reaction of one enantiomer), stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Separation: The reaction mixture now contains the unreacted this compound and the acylated (S)-enantiomer (N-acetyl-(S)-2-amino-2-phenylacetamide).

  • These two compounds have different chemical properties. The desired (R)-amine can be separated from the (S)-amide by extraction. For example, acidify the mixture to protonate the remaining amine, making it water-soluble, while the amide remains in the organic phase.

  • Isolation: After separation, neutralize the aqueous layer and extract the pure this compound with an organic solvent. Evaporate the solvent to obtain the final product.

  • Analysis: Confirm the enantiomeric excess (% ee) of the final product using chiral HPLC.

Enzymatic_Resolution racemate Racemic Mixture (R)-Amine + (S)-Amine reaction Selective Acylation of (S)-Enantiomer racemate->reaction lipase Lipase (CAL-B) + Acyl Donor lipase->reaction mixture Product Mixture: (R)-Amine (unreacted) (S)-N-Acetyl Amide reaction->mixture separation Separation (e.g., Extraction) mixture->separation R_product Pure (R)-Amine separation->R_product S_product (S)-Amide separation->S_product

Caption: Lipase-mediated kinetic resolution for isolating this compound.

Conclusion

This compound is more than a simple intermediate; it is an enabling tool in asymmetric synthesis. Its application as a chiral auxiliary in reactions like the Strecker synthesis provides a reliable and scalable route to other valuable chiral building blocks, directly impacting the development of modern therapeutics like anticonvulsants. Furthermore, its direct use in various synthetic pathways and the availability of green, efficient methods for its enantiopure preparation underscore its continued importance in the pharmaceutical industry. The protocols and strategies outlined in this guide offer researchers a robust framework for leveraging the unique chemical properties of this versatile molecule.

References

experimental procedure for enzymatic resolution of 2-amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Kinetic Resolution of (±)-2-Amino-2-phenylacetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Optically pure α-amino acids and their derivatives are critical building blocks in the synthesis of numerous pharmaceuticals. (R)- and (S)-phenylglycine, derived from 2-amino-2-phenylacetamide (phenylglycinamide), are key intermediates for semi-synthetic antibiotics and other chiral drugs. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 2-amino-2-phenylacetamide using an enantioselective amidase. This biocatalytic method offers significant advantages over traditional chemical resolution, including mild reaction conditions, high enantioselectivity, and improved environmental sustainability. The protocol covers the principles of kinetic resolution, a step-by-step experimental procedure, analytical methods for monitoring reaction progress, and data interpretation.

Principle of the Method: Enantioselective Hydrolysis

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by leveraging their different reaction rates with a chiral catalyst or reagent.[1] In this protocol, a stereoselective amino acid amidase is employed to selectively catalyze the hydrolysis of one enantiomer of (±)-2-amino-2-phenylacetamide into its corresponding α-amino acid, while leaving the other, less reactive enantiomer of the amide largely untouched.

For instance, using a D-amino acid amidase (DAP), the (R)-enantiomer of the substrate is hydrolyzed to (R)-phenylglycine. The (S)-enantiomer remains in its amide form. The reaction is typically stopped at or near 50% conversion to achieve a high enantiomeric excess (ee) for both the remaining substrate and the newly formed product.[2] The success of this method relies on the high enantioselectivity of the enzyme, which ensures that one enantiomer is converted significantly faster than the other.

G sub Racemic Substrate (R,S)-2-Amino-2-phenylacetamide enz Enantioselective Amidase (e.g., D-Amidase) sub->enz Selective Hydrolysis prod_R Product (R)-Phenylglycine enz->prod_R Fast sub_S Unreacted Substrate (S)-2-Amino-2-phenylacetamide enz->sub_S Slow / No Reaction

Figure 1: Principle of enzymatic kinetic resolution of (±)-2-amino-2-phenylacetamide using a D-enantioselective amidase.

Materials and Equipment

Reagents and Consumables
  • (±)-2-Amino-2-phenylacetamide (Phenylglycinamide), ≥98% purity

  • Immobilized D-aminopeptidase or a suitable L-amino acid amidase (e.g., from Ochrobactrum anthropi or recombinant E. coli).[3] Using an immobilized enzyme is highly recommended for enhanced stability and ease of recovery and reuse.[4][5][6]

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic Acid (TFA)

  • Deionized (DI) Water

  • Syringe filters (0.22 µm)

Equipment
  • Thermostatted orbital shaker or stirred-tank reactor

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based like CHIRALPAK® or macrocyclic antibiotic-based like CHIROBIOTIC® T).[7][8]

  • Vortex mixer

  • Centrifuge (if using non-immobilized enzyme)

Experimental Protocol

This protocol is optimized for a 50 mL reaction volume. Adjust volumes and quantities as needed.

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 7.5):

    • Prepare solutions of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄.

    • Mix the two solutions, titrating with the K₂HPO₄ solution while monitoring with a calibrated pH meter until a stable pH of 7.5 is achieved. The optimal pH should be confirmed based on the enzyme manufacturer's specifications, but is often in the 7.0-9.0 range.[9][10]

  • Substrate Stock Solution (100 mM):

    • Accurately weigh 0.751 g of (±)-2-amino-2-phenylacetamide.

    • Dissolve in the 0.1 M phosphate buffer (pH 7.5) to a final volume of 50 mL.

    • Gently warm and stir if necessary to ensure complete dissolution. Cool to the reaction temperature before use.

Enzymatic Resolution Procedure
  • Reaction Setup:

    • Transfer the 50 mL of 100 mM substrate solution to a 100 mL Erlenmeyer flask or a jacketed glass reactor equipped with a magnetic stirrer.

    • Place the vessel in a thermostatted water bath or connect the reactor jacket to a circulating bath set to the desired temperature (e.g., 30-40°C).[6] Allow the substrate solution to equilibrate to the set temperature.

  • Enzyme Addition:

    • Add the immobilized amidase to the reaction vessel. The optimal enzyme loading must be determined empirically, but a starting point of 10-20% (w/w) of the substrate mass is common. For 0.751 g of substrate, this corresponds to 75-150 mg of immobilized enzyme.

  • Incubation:

    • Begin agitation immediately after adding the enzyme. Use moderate stirring (e.g., 150-200 rpm) to ensure the immobilized enzyme is suspended without causing excessive shear stress.

    • Start a timer to track the reaction progress.

  • Reaction Monitoring:

    • At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the enzymatic reaction in the aliquot by adding 100 µL of 1 M HCl. This denatures the enzyme and stops the hydrolysis.

    • Add 800 µL of the HPLC mobile phase diluent (e.g., 50:50 ACN:Water) to the quenched sample.

    • Vortex thoroughly and filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Reaction Termination and Product Work-up
  • Termination: Once HPLC analysis indicates the reaction has reached approximately 50% conversion, terminate the bulk reaction.

  • Enzyme Recovery:

    • If using an immobilized enzyme, recover it by simple filtration or decantation. Wash the enzyme beads with fresh buffer and store according to the manufacturer's instructions for reuse.

  • Product Separation:

    • The final mixture contains the unreacted amide enantiomer (e.g., (S)-2-amino-2-phenylacetamide) and the product amino acid (e.g., (R)-phenylglycine).

    • Adjust the pH of the solution to the isoelectric point (pI) of phenylglycine (~pH 5.5). At this pH, the amino acid has minimal solubility and may begin to precipitate, while the amide remains more soluble.

    • Further separation can be achieved using techniques like ion-exchange chromatography.

Analytical Method: Chiral HPLC

Accurate determination of conversion and enantiomeric excess requires a reliable chiral HPLC method.

  • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) Methanol / 0.1% Acetic Acid in Water. (Note: This is an example; the mobile phase must be optimized for your specific column and analytes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Calculations

The enantiomeric excess (ee) and conversion (c) are calculated using the peak areas from the HPLC chromatogram.

  • Enantiomeric Excess (ee) of Substrate: eeS (%) = |(AreaS-amide - AreaR-amide) / (AreaS-amide + AreaR-amide)| × 100

  • Enantiomeric Excess (ee) of Product: eeP (%) = |(AreaR-acid - AreaS-acid) / (AreaR-acid + AreaS-acid)| × 100

  • Conversion (c): c (%) = [Total AreaProduct / (Total AreaProduct + Total AreaSubstrate)] × 100 Where Total AreaProduct = AreaR-acid + AreaS-acid and Total AreaSubstrate = AreaR-amide + AreaS-amide.

Expected Results

The following table presents illustrative data from a kinetic resolution experiment. As the reaction progresses, the conversion increases. The ee of the remaining substrate (the "slow" reacting enantiomer) and the ee of the product (from the "fast" reacting enantiomer) both increase, reaching their optimal values near 50% conversion. Pushing the conversion beyond 50% will start to decrease the ee of the remaining substrate as the enzyme begins to slowly hydrolyze it as well.[4]

Reaction Time (h)Conversion (c) %ee of Substrate (%)ee of Product (%)
000N/A
215.518.3>99
430.243.3>99
845.182.199.5
1251.2>9998.8
2458.094.595.1

Overall Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Monitoring & Analysis cluster_workup 4. Work-up prep_buffer Prepare 0.1 M Phosphate Buffer (pH 7.5) prep_sub Prepare 100 mM Racemic Substrate Solution prep_buffer->prep_sub setup Equilibrate Substrate Solution to 30-40°C prep_sub->setup add_enz Add Immobilized Amidase Enzyme setup->add_enz incubate Incubate with Agitation (150-200 rpm) add_enz->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench with 1 M HCl sample->quench hplc Analyze via Chiral HPLC quench->hplc hplc->sample Continue until c ≈ 50% calc Calculate Conversion (c) and Enantiomeric Excess (ee) hplc->calc terminate Terminate Bulk Reaction calc->terminate recover Recover Immobilized Enzyme (Filtration) terminate->recover separate Separate Product & Substrate (e.g., pH adjustment, chromatography) recover->separate

References

Application Notes & Protocols: (R)-2-Amino-2-phenylacetamide as a Cornerstone for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, is a chiral aminamide of significant strategic importance in asymmetric synthesis and pharmaceutical development. Its rigid stereochemistry, coupled with the versatile reactivity of its primary amine and amide functionalities, establishes it as a premier building block for constructing enantiomerically pure bioactive molecules. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols and the scientific rationale behind its application. We will cover its role as both a direct chiral precursor and a stereodirecting auxiliary, with specific applications in the synthesis of pharmaceuticals, including key intermediates for antiviral agents. Furthermore, this document provides validated analytical methods for ensuring the stereochemical integrity of the resulting products, a critical aspect of modern drug development.

Core Principles: The Synthetic Versatility of this compound

The value of this compound in synthetic chemistry stems from its unique structural combination: a stereochemically defined center, a nucleophilic primary amine, and an amide group. This arrangement allows it to be employed in two principal strategies for introducing chirality into a target molecule.

  • As a Direct Chiral Precursor: In this approach, the core scaffold of this compound is incorporated directly into the final bioactive molecule. The inherent (R)-chirality of the starting material is retained, serving as a foundational stereocenter for the target compound. This is the most straightforward application and is frequently used in the synthesis of derivatives where the phenylglycinamide core is a key pharmacophoric element.

  • As a Chiral Auxiliary: This more sophisticated strategy leverages the molecule to control the stereochemical outcome of a reaction performed on a separate, prochiral substrate. The auxiliary is temporarily attached to the substrate, directs the formation of a new stereocenter with high diastereoselectivity, and is subsequently cleaved, leaving behind an enantiomerically enriched product. This method is invaluable when the target molecule does not contain the phenylglycinamide backbone but requires precise stereochemical control during its synthesis.

G cluster_0 Conceptual Synthetic Strategies start This compound precursor Direct Chiral Precursor start->precursor Strategy 1 attach Attach Auxiliary start->attach Strategy 2 precursor_reagent Reagent B precursor->precursor_reagent auxiliary Chiral Auxiliary precursor_product Bioactive Molecule (with Phenylglycinamide Core) precursor_reagent->precursor_product Reaction prochiral Prochiral Substrate A prochiral->attach diastereoselective Diastereoselective Reaction attach->diastereoselective cleave Cleave Auxiliary diastereoselective->cleave auxiliary_product Enantiopure Product (without Phenylglycinamide Core) cleave->auxiliary_product

Diagram 1: Conceptual workflow of the two primary synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of the material's properties is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 6485-67-2 [1][2]
Molecular Formula C₈H₁₀N₂O [1][2]
Molecular Weight 150.18 g/mol [1][2]
Melting Point 125 - 129 °C [1]
Appearance White to off-white solid [3]
Optical Rotation [α] = -48.5° (c=0.55, EtOH) [1]

| Solubility | Slightly soluble in DMSO and heated Methanol |[4] |

Safety and Handling: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][5]

  • Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

  • Storage: Keep in a tightly sealed container in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]

Application Protocol I: Synthesis of Antiviral Drug Intermediates

This compound serves as a critical component in the synthesis of complex pharmaceuticals, including protease inhibitors like Boceprevir, which is used in the treatment of Hepatitis C.[6] Its role here is a classic example of its use as a chiral auxiliary to set a key stereocenter via a Strecker-type reaction.[1]

Causality Behind Experimental Choices: The Strecker reaction is a powerful method for synthesizing α-amino acids and their derivatives. By using the chiral (R)-phenylglycine amide as the amine source, the reaction with an aldehyde and cyanide proceeds through a diastereomeric transition state. The steric bulk of the phenyl group on the auxiliary directs the incoming cyanide nucleophile to one face of the imine intermediate, resulting in the preferential formation of one diastereomer of the resulting α-aminonitrile. This high diastereoselectivity is the cornerstone of the entire synthetic strategy.

G cluster_0 Strecker-Type Reaction using this compound reagents Aldehyde (R-CHO) + this compound imine Chiral Imine Intermediate reagents->imine Condensation cyanide NaCN / Acetic Acid imine->cyanide aminonitrile Diastereomerically Enriched α-Aminonitrile cyanide->aminonitrile Nucleophilic Addition product Key Intermediate for Boceprevir Synthesis aminonitrile->product Further Elaboration

Diagram 2: Role as a chiral auxiliary in Boceprevir intermediate synthesis.
Protocol 1: Diastereoselective Strecker Synthesis of an α-Aminonitrile

  • Objective: To synthesize a key α-aminonitrile intermediate with high diastereoselectivity using this compound as a chiral auxiliary.

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde substrate (e.g., isobutyraldehyde, 1.05 eq)

    • Sodium cyanide (NaCN, 1.1 eq)

    • Glacial acetic acid (2.0 eq)

    • Methanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in methanol.

    • Add the aldehyde substrate to the solution and stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

    • In a separate flask, carefully dissolve sodium cyanide in a minimal amount of water and add it to the reaction mixture. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add glacial acetic acid dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting α-aminonitrile by column chromatography or recrystallization.

  • Self-Validation:

    • Expected Outcome: A crystalline solid. The diastereomeric excess (de%) should be >95%, as determined by ¹H NMR analysis of the crude product or HPLC analysis.

    • Troubleshooting: Low diastereoselectivity can result from incomplete imine formation or temperature fluctuations. Ensure the initial condensation step is complete and maintain controlled temperature during the addition of acetic acid.

Application Protocol II: Derivatization for Bioactivity Screening

The primary amine of this compound is a versatile functional handle for creating libraries of novel compounds for drug discovery. Simple, robust reactions like acylation and sulfonylation can be used to explore the structure-activity relationship (SAR) of new chemical entities. Derivatives have shown potential as antibacterial and antiviral agents.[7][8][9][10][11]

Protocol 2: General Procedure for N-Acylation
  • Objective: To synthesize an N-acyl derivative of this compound for biological screening.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride or anhydride (e.g., benzoyl chloride, 1.1 eq)

    • A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)

  • Procedure:

    • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (triethylamine) and cool the mixture to 0°C in an ice bath.

    • Add the acyl chloride dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the product by flash chromatography or recrystallization to yield the pure N-acyl derivative.

  • Self-Validation:

    • Expected Outcome: A solid product with a purity of >98% as determined by HPLC.[12] Structure confirmation via ¹H NMR, ¹³C NMR, and mass spectrometry should show the disappearance of the primary amine signal and the appearance of a new amide proton and carbonyl carbon.

G cluster_0 Library Synthesis via Derivatization start This compound acylation Acylation (R-COCl, Base) start->acylation sulfonylation Sulfonylation (R-SO2Cl, Base) start->sulfonylation reductive Reductive Amination (R-CHO, NaBH3CN) start->reductive product1 N-Acyl Derivatives acylation->product1 product2 N-Sulfonyl Derivatives sulfonylation->product2 product3 N-Alkyl Derivatives reductive->product3 screen Bioactivity Screening (e.g., Antibacterial, Antiviral) product1->screen product2->screen product3->screen

Diagram 3: Workflow for creating a chemical library for bioactivity screening.

Analytical Protocol: Determination of Enantiomeric Purity

The central tenet of using a chiral building block is to produce an enantiomerically pure final product. Therefore, rigorous analytical validation of the enantiomeric excess (ee%) is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[1]

Causality Behind Experimental Choices: Chiral HPLC works by using a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The two enantiomers of an analyte interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample.

Protocol 3: Enantiomeric Excess (ee%) Determination by Chiral HPLC
  • Objective: To resolve and quantify the enantiomers of a synthesized molecule derived from this compound.

  • Instrumentation & Materials:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Cellulose or Amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H).

    • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol).

    • Sample dissolved in mobile phase (~0.5 mg/mL).

    • Racemic standard of the analyte for method development.

  • Procedure:

    • Method Development: Inject the racemic standard to confirm that the chosen column and mobile phase can resolve the two enantiomers into baseline-separated peaks. Adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) to achieve optimal separation (resolution > 1.5).

    • System Equilibration: Equilibrate the chiral column with the selected mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[13]

    • Sample Preparation: Prepare a dilute solution of the purified synthesized product in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

    • Analysis: Inject the sample onto the HPLC system.

    • Data Processing: Integrate the area of the two enantiomer peaks. Calculate the enantiomeric excess using the following formula: ee% = (|Area_Major - Area_Minor|) / (Area_Major + Area_Minor) * 100

  • Self-Validation:

    • Expected Outcome: For a successful enantioselective synthesis, the chromatogram should show one major peak (the desired enantiomer) and, ideally, a very small or non-detectable peak for the minor enantiomer. An ee% of >99% is often the goal for pharmaceutical applications.[4]

    • Troubleshooting: Poor peak shape or resolution can be due to column overloading, inappropriate mobile phase, or column degradation. Reduce sample concentration or optimize the mobile phase composition.

Table 2: Example Chiral HPLC Method Parameters

Parameter Specification Rationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) A versatile CSP known for broad applicability in separating enantiomers.[4]
Mobile Phase Hexane / Isopropanol (90:10 v/v) A common normal-phase system; the ratio is adjusted to optimize retention and resolution.[13]
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm The phenyl group in the analyte provides strong UV absorbance at this wavelength.[3]

| Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its utility as both a direct precursor and a chiral auxiliary provides robust pathways for the synthesis of enantiomerically pure bioactive molecules. By understanding the principles behind its reactivity and adhering to rigorous synthetic and analytical protocols, researchers can confidently leverage this key building block to advance drug discovery and development programs. The protocols detailed herein offer a validated starting point for harnessing the full potential of this indispensable chiral intermediate.

References

detailed experimental setup for reactions involving (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (R)-2-Amino-2-phenylacetamide in Stereoselective Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound, also known as D(-)-Phenylglycinamide, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] With a defined (R)-configuration at the α-carbon, this compound serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] Its utility extends from its role as a key component in powerful multicomponent reactions to its application as a chiral auxiliary, directing the stereochemical outcome of subsequent transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setups for key reactions involving this compound. We will explore its application in the Ugi multicomponent reaction and the Pictet-Spengler reaction, offering detailed protocols, mechanistic insights, and expert commentary on experimental design.

Compound Profile and Handling

This compound is a white crystalline solid with a molecular weight of 150.18 g/mol .[1][2][3] Its high solubility in water and alcohol solvents makes it versatile for a range of reaction conditions.[3][4]

PropertyValueSource
CAS Number 6485-67-2[1]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Melting Point 125 - 129 °C[1]
Optical Rotation [α] = -48.5° (c=0.55, EtOH)[1]
Appearance White crystalline solid[3]

Safety and Handling: this compound may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] It may also cause an allergic skin reaction.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a dark, cool (2-8°C), and dry place under an inert atmosphere.[1]

Application in Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, celebrated for its efficiency and atom economy in generating complex α-acylaminoamide scaffolds in a single step.[5] The reaction converges an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[5] The primary amine group of this compound makes it an ideal chiral component for this transformation, enabling the synthesis of diverse, peptide-like molecules with a predefined stereocenter.[6]

Principle and Mechanistic Overview

The reaction is driven by the formation of a thermodynamically stable bis-amide product.[5] The mechanism proceeds through a sequence of reversible steps culminating in an irreversible Mumm rearrangement.[7]

  • Imine Formation: The amine (this compound) and the aldehyde condense to form a chiral imine.

  • Nitrilium Ion Formation: The isocyanide attacks the protonated iminium ion.

  • Carboxylate Addition & Rearrangement: The carboxylate anion adds to the nitrilium intermediate, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final, stable α-acylaminoamide product.[5]

Ugi_Mechanism cluster_start Reactants cluster_steps Reaction Pathway R_Amine (R)-2-Amino-2- phenylacetamide Imine Step 1: Chiral Imine Formation R_Amine->Imine Condensation (-H₂O) R_Aldehyde Aldehyde R_Aldehyde->Imine Condensation (-H₂O) R_Iso Isocyanide Nitrilium Step 2: Nitrilium Ion Formation R_Iso->Nitrilium Protonation & Nucleophilic Attack R_Acid Carboxylic Acid R_Acid->Nitrilium Protonation & Nucleophilic Attack Imine->Nitrilium Protonation & Nucleophilic Attack Adduct Step 3: Intermediate Adduct Nitrilium->Adduct Carboxylate Addition Mumm Step 4: Mumm Rearrangement (Irreversible) Adduct->Mumm Product α-Acylaminoamide Product Mumm->Product

Caption: The Ugi four-component reaction mechanism.

Detailed Experimental Protocol: Synthesis of a Chiral Peptoid

This protocol describes a representative Ugi reaction using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials and Equipment:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (solvent)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 150.2 mg) in methanol (10 mL).

  • Reagent Addition: To the stirred solution, add acetic acid (1.0 mmol, 57 µL) followed by benzaldehyde (1.0 mmol, 102 µL). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 mmol, 124 µL) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove excess acetic acid.

    • Wash with brine (1 x 20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylaminoamide product.

Field-Proven Insights
  • Solvent Choice: Polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are preferred as they stabilize the charged intermediates (iminium and nitrilium ions), accelerating the reaction.[6]

  • Stoichiometry: A slight excess of the isocyanide component is often used to ensure the complete consumption of the intermediate formed after the initial condensation.

  • Purity of Reagents: The aldehyde component should be free of its corresponding carboxylic acid, which can arise from oxidation. The presence of a competing carboxylic acid will lead to a mixture of products.

  • Diastereoselectivity: Since the amine component is chiral, the Ugi product will be formed as a mixture of diastereomers. The diastereomeric ratio can be influenced by the steric bulk of the other components and the reaction temperature, though high selectivity is not always achieved without further optimization.[8]

Application in Heterocycle Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and tetrahydro-β-carbolines.[9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (ring closure).[9] Using a chiral amine like this compound allows for the synthesis of complex heterocyclic structures with potential applications in alkaloid synthesis and drug discovery.[10]

Principle and Mechanistic Overview

The reaction is driven by the formation of a stable heterocyclic ring system. The key intermediate is an electrophilic iminium ion that is attacked by the nucleophilic aromatic ring.[9]

  • Imine/Iminium Ion Formation: The amine condenses with a carbonyl compound to form an imine, which is subsequently protonated under acidic conditions to generate a reactive iminium ion.

  • Cyclization: The electron-rich phenyl ring of the this compound moiety acts as an intramolecular nucleophile, attacking the iminium ion to form a new C-C bond and a spirocyclic intermediate.

  • Rearomatization: A subsequent rearrangement and deprotonation lead to the final, stable tetrahydroisoquinoline-based product.

Pictet_Spengler_Workflow Start This compound + Aldehyde/Ketone Iminium Imine Condensation & Protonation (Acid Catalyst) Start->Iminium Cyclization Intramolecular Electrophilic Attack (Cyclization) Iminium->Cyclization Product Chiral Tetrahydroisoquinoline Derivative Cyclization->Product Rearomatization

Caption: General workflow of the Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of a Chiral Tetrahydroisoquinoline

This protocol outlines the synthesis of a substituted tetrahydroisoquinoline from this compound and an aldehyde.

Materials and Equipment:

  • This compound (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Trifluoroacetic acid (TFA, catalyst)

  • Dichloromethane (DCM, anhydrous solvent)

  • Round-bottom flask, reflux condenser, magnetic stir bar, inert atmosphere setup (N₂ or Ar)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 150.2 mg) and anhydrous dichloromethane (15 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.2 mmol, 67 µL) to the solution.

  • Catalyst Addition: Slowly add trifluoroacetic acid (0.2 mmol, 15 µL) dropwise to the stirred mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction by TLC. For less reactive substrates, heating to reflux may be necessary.[9]

  • Workup:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (20 mL) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired tetrahydroisoquinoline derivative.

Expert Insights
  • Acid Catalyst: The choice and amount of acid are critical. Strong acids like TFA or HCl are commonly used to facilitate iminium ion formation.[9] Catalytic amounts are often sufficient, but stoichiometric amounts may be required in some cases.

  • Aromatic Ring Nucleophilicity: The success of the Pictet-Spengler reaction depends on the nucleophilicity of the aromatic ring. Electron-donating groups on the phenyl ring of the starting amine will accelerate the cyclization step, while electron-withdrawing groups will hinder it.[9]

  • Stereocontrol: The existing stereocenter in this compound will direct the stereochemistry of the newly formed stereocenter, leading to a diastereomeric mixture. The ratio is highly dependent on the reaction conditions (kinetic vs. thermodynamic control) and the steric bulk of the aldehyde.[11] Lower temperatures often favor kinetic control and may lead to higher diastereoselectivity.

References

Application Note: (R)-2-Amino-2-phenylacetamide as a Versatile Precursor for the Synthesis of High-Value Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, is a pivotal chiral building block in modern asymmetric synthesis.[1] Its unique structure, featuring a primary amine, an amide, and a stereochemically defined center at the α-carbon, provides a versatile platform for the development of a wide array of chiral ligands.[1] These ligands are instrumental in coordinating with metal centers to create catalysts that drive enantioselective transformations, a cornerstone of pharmaceutical and fine chemical manufacturing.[2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of this compound as a precursor. It includes in-depth protocols for the synthesis of two prominent classes of chiral ligands: Schiff bases and bis(oxazolines), complete with mechanistic rationale, experimental workflows, and characterization data.

Introduction: The Strategic Importance of this compound

The demand for enantiomerically pure compounds is a critical driver in drug development, as different enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate large quantities of a single enantiomer, is the most elegant solution to this challenge.[1][3] The efficacy of such catalysts is almost entirely dependent on the chiral ligand that imparts stereochemical control.

This compound (CAS 6485-67-2) has emerged as a preferred starting material for ligand synthesis due to several key features:

  • Stereochemical Integrity: It possesses a robust chiral center that is readily carried through synthetic sequences.

  • Functional Handles: The primary amine and amide groups are orthogonal reactive sites, allowing for selective modifications to build complex molecular architectures.[1]

  • Commercial Availability: It is an accessible and cost-effective chiral precursor.

This guide details the practical application of this aminamide scaffold, moving from its fundamental properties to detailed, field-proven protocols for ligand synthesis.

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this chiral precursor.

PropertyValueReference
CAS Number 6485-67-2[1]
Molecular Formula C₈H₁₀N₂O[4]
Molecular Weight 150.18 g/mol [1][4]
Appearance White to off-white crystalline powder
Melting Point 125 - 129 °C[1]
Optical Rotation [α] = -48.5° (c=0.55, EtOH)[1]
Storage 2-8°C, under inert atmosphere, protected from light[1]

Safety Information: this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Aminamide Scaffold: A Gateway to Ligand Diversity

The synthetic utility of this compound stems from the distinct reactivity of its amine and amide functionalities. The primary amine serves as a potent nucleophile for forming imines (Schiff bases) or amides, while the amide group can be reduced to an amine, providing access to chiral diamines or amino alcohols.

G cluster_precursor Precursor: this compound cluster_pathways Synthetic Pathways cluster_ligands Resulting Ligand Classes precursor C₈H₁₀N₂O (D-Phenylglycinamide) amine Amine (Nucleophilic Site) precursor->amine Direct Condensation amide Amide (Reducible Site) precursor->amide Reduction schiff Chiral Schiff Base [O,N] Ligands amine->schiff + Salicylaldehyde box Chiral Bis(oxazoline) (BOX) Ligands amide->box -> Amino Alcohol -> Cyclization

Figure 1: Synthetic utility of this compound.

Application Protocol I: Synthesis of a Chiral Schiff Base Ligand

Chiral Schiff base ligands, formed by the condensation of a primary amine with an aldehyde, are foundational in coordination chemistry and asymmetric catalysis.[5] The following protocol details the synthesis of an [O,N] bidentate ligand from this compound and salicylaldehyde.

Scientific Rationale

The reaction is a direct nucleophilic attack of the primary amine onto the carbonyl carbon of salicylaldehyde, followed by dehydration to form the imine bond. The reaction is typically carried out in a protic solvent like ethanol, which facilitates both the nucleophilic addition and the elimination of water. The resulting ligand possesses a chiral center adjacent to the imine nitrogen and a phenolic oxygen, creating a well-defined chiral pocket upon coordination to a metal center.

Experimental Workflow Diagram

G reagent1 This compound (1.0 eq) step1 Dissolve in Ethanol Stir at Reflux, 4h reagent1->step1 reagent2 Salicylaldehyde (1.05 eq) reagent2->step1 step2 Cool to RT Collect Precipitate step1->step2 step3 Wash with Cold Ethanol Dry under Vacuum step2->step3 product Chiral Schiff Base Product step3->product

Figure 2: Workflow for chiral Schiff base synthesis.
Step-by-Step Protocol

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the suspension.

  • Addition of Aldehyde: Add salicylaldehyde (1.28 g, 1.10 mL, 10.5 mmol, 1.05 eq) to the suspension using a syringe.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. The initial white suspension will gradually dissolve, and a new yellow precipitate should form. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).

  • Isolation: After 4 hours, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the bright yellow solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (2 x 10 mL).

  • Drying: Dry the product under high vacuum for at least 4 hours to remove residual solvent.

Expected Results & Characterization
ParameterExpected Outcome
Product (R)-2-(2-hydroxybenzylideneamino)-2-phenylacetamide
Appearance Bright yellow crystalline solid
Yield 85-95%
¹H NMR Consistent with proposed structure, including a characteristic imine proton (CH=N) singlet around δ 8.5 ppm.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₅H₁₄N₂O₂: 255.11; found: 255.1

Application Protocol II: Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

Chiral bis(oxazoline) (BOX) ligands are a class of C₂-symmetric ligands renowned for their effectiveness in a wide range of metal-catalyzed asymmetric reactions.[6][7] Their synthesis from this compound requires a multi-step sequence, beginning with the reduction of the amide to afford the corresponding chiral amino alcohol.

Scientific Rationale

This synthesis is a testament to the orthogonal reactivity of the precursor.

  • Amide Reduction: The amide is selectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH). This transformation converts the precursor into (R)-2-amino-2-phenylethanol, a crucial intermediate. The amine group is typically protonated during workup and does not react.

  • Amide Coupling: The resulting amino alcohol is coupled with a dicarboxylic acid derivative, such as diethyl malonate, to form a bis(N-acylated) intermediate. This step builds the backbone of the C₂-symmetric ligand.

  • Dehydrative Cyclization: The final step involves a double dehydrative cyclization to form the two oxazoline rings. This is often promoted by reagents like thionyl chloride (SOCl₂) followed by a base, or by using a Brønsted or Lewis acid catalyst.[6][8]

Experimental Workflow Diagram

G cluster_step1 Step A: Reduction cluster_step2 Step B: Coupling & Cyclization start (R)-2-Amino-2- phenylacetamide step1 1. LiAlH₄, THF, 0°C to Reflux 2. Aqueous Workup start->step1 inter1 (R)-2-amino-2-phenylethanol step1->inter1 step2 1. Diethyl Malonate, NaOMe 2. Acid-catalyzed Cyclization inter1->step2 end Chiral BOX Ligand Product step2->end

Figure 3: Multi-step workflow for chiral BOX ligand synthesis.
Step-by-Step Protocol

Step A: Reduction to (R)-2-amino-2-phenylethanol

  • Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LAH) (1.14 g, 30.0 mmol, 3.0 eq) and 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Addition of Precursor: Dissolve this compound (1.50 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add dropwise: 1.1 mL of water, 1.1 mL of 15% aqueous NaOH, and finally 3.3 mL of water. Stir vigorously for 1 hour until a white granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 20 mL). Concentrate the combined filtrates under reduced pressure to yield the crude amino alcohol as a white solid. This is often used in the next step without further purification.

Step B: Synthesis of the BOX Ligand

  • Coupling: To a solution of the crude (R)-2-amino-2-phenylethanol (from Step A, ~10.0 mmol, 2.0 eq) in 50 mL of methanol, add diethyl malonate (0.80 g, 5.0 mmol, 1.0 eq). Add a catalytic amount of sodium methoxide (NaOMe, ~0.5 mmol). Heat the mixture to reflux for 12 hours.

  • Cyclization: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in 1,2-dichloroethane (50 mL). Add triflic acid (TfOH, 1.5 eq) and heat to 80°C for 4 hours.[8]

  • Workup: Cool the reaction and quench by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 20-40% Ethyl Acetate/Hexanes) to afford the pure BOX ligand.

Expected Results & Characterization
ParameterExpected Outcome
Product 2,2'-Methylenebis((R)-4-phenyl-4,5-dihydrooxazole)
Appearance White to pale yellow solid
Yield 50-65% over two steps
¹H NMR Consistent with C₂-symmetric structure.
Chiral HPLC High enantiomeric excess (>99% ee) should be confirmed.

Conclusion

This compound is a powerful and economically viable precursor for constructing sophisticated chiral ligands. Its well-defined stereochemistry and dual functional handles provide chemists with multiple synthetic avenues to high-value molecular tools. The protocols detailed herein for the synthesis of chiral Schiff base and bis(oxazoline) ligands demonstrate the practical application of this scaffold and serve as a foundation for developing novel catalysts for asymmetric synthesis. The continued exploration of derivatives from this precursor will undoubtedly lead to further advancements in catalysis and medicinal chemistry.[1][3]

References

Introduction: The Strategic Importance of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of (R)-2-Amino-2-phenylacetamide in Organic Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This compound, also known as D(-)-phenylglycinamide, is a chiral molecule of significant value in modern organic and medicinal chemistry.[1][2] Its structure, featuring a stereogenic center alpha to both a phenyl ring and an amide group, makes it a powerful and versatile building block for the construction of enantiomerically pure compounds.[2] In a field where the stereochemistry of a molecule can dictate its biological activity, the availability of robust, chiral synthons like this compound is critical. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles, making enantioselective synthesis a cornerstone of drug development.[2]

This guide provides an in-depth exploration of the synthetic applications of this compound, moving beyond simple reaction schemes to detail the underlying principles and provide actionable protocols for its use as a strategic precursor in complex molecule synthesis.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 6485-67-2[2][3]
Molecular Formula C₈H₁₀N₂O[2][3]
Molecular Weight 150.18 g/mol [2][3]
Melting Point 125 - 129 °C[2]
Optical Rotation [α] = -48.5° (c=0.55, EtOH)[2]
Appearance White to off-white solid[4]
Solubility High solubility in water; soluble in alcohols[1][4]

Core Synthetic Applications: A Versatile Chiral Scaffold

This compound serves not as a transient chiral auxiliary that is later removed, but as a foundational chiral building block. The desired stereocenter is integral to the final molecular architecture. Its primary utility lies in its role as a precursor for more complex, high-value molecules, including pharmaceuticals and novel heterocyclic systems.

G cluster_0 Key Synthetic Transformations main This compound (Chiral Building Block) pharma Precursor for Chiral Pharmaceuticals main->pharma  Incorporation into  bioactive cores hetero Synthesis of Chiral Heterocycles main->hetero  Cyclization Reactions  (e.g., Pictet-Spengler) mcr Component in Multicomponent Reactions (MCRs) main->mcr  Amine component  (e.g., Ugi Reaction) deriv Scaffold for Derivative Libraries main->deriv  Functionalization at  N- and C-termini G start This compound step1 Amide Reduction (e.g., LiAlH₄, THF) start->step1 intermediate1 (R)-1,2-Diamino-1-phenylethane step1->intermediate1 step2 Condensation with Aldehyde (R-CHO) + Acid Catalyst (TFA) intermediate1->step2 intermediate2 Iminium Ion Intermediate step2->intermediate2 step3 Intramolecular Electrophilic Aromatic Substitution (Ring Closure) intermediate2->step3 product Chiral Tetrahydroisoquinoline (Diastereomerically Enriched) step3->product

References

Troubleshooting & Optimization

improving the yield and purity of (R)-2-Amino-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical chiral building block. The synthesis of enantiomerically pure this compound presents significant challenges, primarily in achieving high enantiomeric purity and maximizing yield.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

There are several established strategies, each with distinct advantages. The most common are:

  • Enzymatic Kinetic Resolution: This biocatalytic method uses an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic mixture, leaving the desired (R)-enantiomer unreacted and in high purity.[1][2]

  • Diastereomeric Salt Formation: A classical chemical resolution technique that involves reacting racemic 2-Amino-2-phenylacetamide with a chiral resolving agent, like L-(+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1]

  • Asymmetric Synthesis: This involves building the molecule from a prochiral precursor using a chiral catalyst or auxiliary to directly form the desired (R)-enantiomer. Methods include asymmetric hydrogenation of enamides and asymmetric nucleophilic additions to imines.[1][2]

  • Dynamic Kinetic Resolution (DKR): An advanced method that combines enzymatic kinetic resolution with a racemization catalyst. This allows the undesired (S)-enantiomer to be continuously converted back to the racemate, theoretically enabling a 100% yield of the desired (R)-enantiomer.[1]

Q2: Why is achieving high enantiomeric excess (ee) so critical?

The biological activity of chiral molecules is highly dependent on their stereochemistry. For pharmaceuticals, one enantiomer may be therapeutically active while the other could be inactive, less active, or even cause harmful side effects.[2] Therefore, producing single-enantiomer compounds is a fundamental requirement in modern drug development to ensure safety and efficacy.[2]

Q3: What is a typical starting point for synthesis?

Most resolution methods begin with racemic 2-Amino-2-phenylacetamide, which can be synthesized through routes like the hydrolysis of phenylacetonitrile.[3] Asymmetric synthesis approaches start from prochiral precursors, such as α-acetamidocinnamic acid derivatives or imines derived from benzaldehyde.[1]

Q4: Which analytical technique is best for determining the enantiomeric excess (ee) of my final product?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is considered the gold standard for its accuracy, robustness, and wide acceptance for quality control and regulatory purposes.[1][4] Other methods like Gas Chromatography (GC) with a chiral column, Capillary Electrophoresis (CE), and NMR spectroscopy with chiral shift reagents are also effective depending on the sample properties and available instrumentation.[4]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and scientifically-grounded solutions.

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Resolution

You've performed an enzymatic kinetic resolution of racemic 2-Amino-2-phenylacetamide, but the chiral HPLC analysis shows an ee of less than 90%. What went wrong?

Potential Causes & Solutions:

  • Suboptimal Enzyme Choice or Activity: The chosen enzyme may not have sufficient enantioselectivity for your substrate. Lipases, particularly Candida antarctica Lipase B (CAL-B), are well-documented for their high selectivity in resolving this type of compound.[2]

    • Solution: Screen different commercially available enzymes (e.g., various lipases, proteases). Ensure the enzyme is active; purchase from a reputable supplier and store it correctly. Consider increasing the enzyme loading in the reaction.

  • Incorrect Reaction Conditions (pH, Temperature): Enzyme activity and selectivity are highly sensitive to pH and temperature. An unsuitable pH can lower enzyme performance, while excessively high temperatures can lead to denaturation or promote non-enzymatic side reactions.[5][6]

    • Solution: Optimize the reaction temperature. For many enzymatic resolutions, a slightly elevated temperature (e.g., 40-60°C) can increase the reaction rate without compromising selectivity.[1] Buffer the reaction medium to the optimal pH for your specific enzyme.

  • Competing Non-Enzymatic Reactions: If the reaction conditions can facilitate a non-selective chemical reaction (e.g., base-catalyzed hydrolysis or acylation), it will produce a racemic background product, thereby lowering the overall ee.[7]

    • Solution: Adjust the reaction conditions to suppress the non-enzymatic pathway. For instance, if resolving a precursor like mandelonitrile, lowering the pH is critical to inhibit the base-catalyzed racemic cyanohydrin formation.[7]

  • Reaction Run Past 50% Conversion: In a standard kinetic resolution, the maximum theoretical yield for one enantiomer is 50%, at which point the ee of the remaining substrate should be at its highest. Pushing the reaction beyond this point will not increase the yield of the unreacted enantiomer and may risk its degradation or involvement in side reactions.

    • Solution: Monitor the reaction progress carefully using TLC or HPLC. Stop the reaction at or near 50% conversion of the starting material to achieve the highest possible ee for the remaining (R)-enantiomer.

troubleshooting_low_ee start Low Enantiomeric Excess (ee) q1 Is the reaction conversion ~50%? start->q1 q2 Is the enzyme known to be selective? q1->q2 Yes sol1 Action: Stop reaction at ~50% conversion. q1->sol1 No q3 Are pH and Temperature optimized? q2->q3 Yes sol2 Action: Screen other enzymes (e.g., CAL-B). Verify activity. q2->sol2 No sol3 Action: Optimize T & pH. Buffer the system. q3->sol3 No sol4 Action: Adjust conditions to suppress side reactions. q3->sol4 Yes end_node High ee Achieved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Low Overall Yield After Purification

You've successfully achieved high enantiomeric purity, but the final isolated yield of this compound is below 30%. Where could the product have been lost?

Potential Causes & Solutions:

  • Product Loss During Workup/Extraction: this compound has notable water solubility.[1] During aqueous workups, a significant amount of product can remain in the aqueous phase if the extraction is not performed optimally.

    • Solution: Adjust the pH of the aqueous layer before extraction to suppress the solubility of the amine. Use a more polar organic solvent for extraction or increase the number of extractions (e.g., 3-5 times) to ensure complete recovery. Always wash the combined organic layers with brine to remove dissolved water before drying.[8]

  • Inefficient Crystallization/Recrystallization: Choosing the wrong solvent system for recrystallization is a common cause of low recovery. If the product is too soluble in the chosen solvent, it will not crystallize effectively. Conversely, if it is nearly insoluble, initial dissolution will be impossible.

    • Solution: Perform small-scale solvent screening to find an optimal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[9] For a solvent pair, dissolve the crude product in a minimal amount of the "good" solvent (in which it is soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is less soluble) until turbidity appears, followed by slow cooling to promote the growth of pure crystals.[9]

  • Incomplete Reaction: If the initial synthesis or resolution reaction did not go to completion, the yield will naturally be low.

    • Solution: Monitor the reaction using an appropriate technique like TLC or HPLC to ensure all the limiting reagent has been consumed before proceeding with the workup.[10] Consider increasing the reaction time or temperature if the reaction is sluggish.[10]

  • Formation of Byproducts: Side reactions can consume starting materials, reducing the theoretical maximum yield of the desired product.[11]

    • Solution: Optimize reaction conditions to minimize byproduct formation. For chemical syntheses, this might involve controlling the stoichiometry carefully, adding reagents dropwise at low temperatures, or using a more selective catalyst.[3][10]

Issue 3: Impurities Detected in the Final Product NMR/HPLC

Your final product shows extra peaks in the NMR spectrum or on the HPLC chromatogram, even after recrystallization.

Potential Causes & Solutions:

  • Unreacted Starting Material: The most common impurity. This indicates an incomplete reaction or inefficient purification.

    • Solution: If recrystallization is ineffective, column chromatography is a highly effective method for separating the product from starting materials due to differences in polarity.[9][10] Ensure the reaction is driven to completion before workup.

  • Residual (S)-Enantiomer: If the chiral resolution was not perfect, the undesired enantiomer will remain as an impurity.

    • Solution: Perform additional recrystallization cycles. For diastereomeric salts, this is often necessary to achieve high enantiomeric purity.[1] If the ee is still low, consider preparative chiral HPLC for the highest possible purity, although this is often more expensive and less scalable.[9]

  • Side-Reaction Products: In chemical syntheses, byproducts can co-crystallize with the desired product if they have similar properties. For instance, in acylation reactions, di-acylated byproducts can form.[10]

    • Solution: Flash column chromatography on silica gel is typically the best method to remove structurally different byproducts.[8] Adjusting the recrystallization solvent system may also help to selectively crystallize the desired product, leaving impurities in the mother liquor.

Key Methodologies & Protocols
Protocol 1: Enzymatic Kinetic Resolution via Acylation

This protocol describes the resolution of racemic 2-Amino-2-phenylacetamide using Candida antarctica Lipase B (CAL-B) to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer.

Materials:

  • Racemic 2-Amino-2-phenylacetamide

  • Immobilized CAL-B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., Cyclopentyl methyl ether - CPME)

  • Acylating agent (e.g., Ethyl acetate)

  • Molecular sieves (4Å)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add racemic 2-Amino-2-phenylacetamide (1.0 eq), immobilized CAL-B (e.g., 10-20% by weight of substrate), and activated molecular sieves.

  • Add Solvents: Add the anhydrous solvent (CPME) and the acylating agent (Ethyl acetate, can be used as co-solvent or in slight excess).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction when the conversion of the starting material reaches approximately 50%.

  • Workup: Once 50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused) and the molecular sieves.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The resulting mixture contains this compound and the acylated (S)-enantiomer. These can be separated based on their different chemical properties. An acidic wash can protonate the remaining (R)-amine, allowing it to be extracted into an aqueous layer, leaving the neutral acylated (S)-amide in the organic layer.

    • Neutralize the aqueous layer and extract the pure this compound with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

enzymatic_resolution cluster_0 Reaction Vessel racemate Racemic Amine (R)-Amine + (S)-Amine enzyme Lipase (CAL-B) + Acyl Donor racemate->enzyme Selective Acylation acylated (S)-Acylated Amide r_amine (R)-Amine (unreacted) enzyme->acylated enzyme->r_amine

Caption: Enzymatic kinetic resolution selectively acylates the (S)-enantiomer.

Protocol 2: Purification by Recrystallization from Ethanol/Water

This protocol is for purifying crude this compound that may contain minor organic impurities.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of hot ethanol and stir/heat gently until the solid is completely dissolved.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot ethanol to clarify.[9]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Data & Methods Comparison
Table 1: Comparison of Chiral Resolution Strategies
MethodTypical YieldTypical eeAdvantagesDisadvantages
Diastereomeric Salt Formation ~40%[1]Up to 99.5%[1]Well-established, scalable technology.Moderate yields, requires stoichiometric chiral agent, multiple recrystallizations often needed.[1]
Enzymatic Kinetic Resolution <50%>99%[1]High selectivity, mild conditions, reusable catalyst (enzyme).[1][12]Theoretical maximum yield is 50%, requires separation of product from reacted enantiomer.
Dynamic Kinetic Resolution (DKR) >90%>99%High theoretical yield (up to 100%), combines advantages of enzymatic resolution with in-situ racemization.[1]Requires careful optimization of two compatible catalytic systems (enzyme + racemization catalyst).[1]
Asymmetric Hydrogenation 92-95%[1]>98%[1]High yield and selectivity, catalytic process.Requires specialized high-pressure equipment, expensive chiral metal catalysts and ligands.[1]
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
MethodPrincipleSpeedCommon UseKey Considerations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[4]Moderate (10-30 min/run)Gold Standard: Quality control, final product release, process optimization.[4]Requires method development to find the right column and mobile phase. High accuracy.
Chiral GC Separation on a chiral column for volatile compounds.[4]FastAnalysis of volatile derivatives.Sample must be volatile or derivatized to become volatile. Excellent sensitivity.
NMR Spectroscopy Use of a Chiral Shift Reagent to induce chemical shift differences between enantiomers.[13]Very Fast (<5 min/run)Rapid reaction monitoring, quick screening.Lower accuracy than chromatography, requires a relatively high concentration, reagent can be expensive.[13]

References

troubleshooting common issues in (R)-2-Amino-2-phenylacetamide crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (R)-2-Amino-2-phenylacetamide (CAS 6485-67-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the crystallization of this critical chiral intermediate. As a foundational building block in pharmaceutical synthesis, achieving high purity, optimal yield, and the desired crystalline form of this compound is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is separating as a liquid or "oiling out" instead of forming crystals. What is happening and how can I resolve this?

A1: The Underlying Science of "Oiling Out"

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[2] This is a common issue with compounds that have a relatively low melting point (for this compound, this is 125-129°C) or when the solution is highly supersaturated.[3] The resulting oil is an impurity-rich, solute-enriched liquid phase that is kinetically favored over the ordered crystal lattice.[2][3] If this oil solidifies, it often traps impurities and solvent, leading to a low-purity, amorphous, or glassy product.[3]

Troubleshooting Protocol & Solutions:

  • Reduce the Rate of Supersaturation: Oiling out is often caused by cooling the solution too quickly. A slower, more controlled cooling ramp allows molecules sufficient time to orient themselves into a crystal lattice.

    • Action: Decrease the cooling rate. If you performed a crash-cooling in an ice bath, try allowing the solution to cool slowly to room temperature first, followed by gradual cooling in a refrigerator (2-8°C).[1]

  • Adjust the Solvent System: The choice of solvent is critical. Oiling out can occur if the compound's melting point is below the boiling point of the solvent or if the solvent polarity is not ideal.[4]

    • Action 1: Add more of the "good" or "soluble" solvent to decrease the level of supersaturation before cooling.[3]

    • Action 2: If using a single solvent like methanol where solubility is high, consider switching to a slightly less polar alcohol like ethanol or isopropanol.[4]

    • Action 3: Employ a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol) and then slowly add a miscible "anti-solvent" (e.g., water or an ether like cyclopentyl methyl ether (CPME)) until turbidity is observed.[5] Gently heat to redissolve and then cool slowly.

  • Introduce Seed Crystals: Seeding provides a template for crystallization to occur, bypassing the kinetic barrier for nucleation and guiding the formation of the desired solid phase over the liquid oil phase.

    • Action: Once the solution is saturated and has started to cool, add a few microscopic crystals of pure this compound. If you are having trouble adding seeds to an anti-solvent mixture, consider adding the seed crystals to the anti-solvent to create a suspension, and then slowly add your concentrated solution to this suspension.[6]

  • Control the pH: As an amino amide, the solubility of this compound is pH-dependent. At very low or high pH, it will exist as a more soluble salt.

    • Action: Ensure the pH of your solution is near the isoelectric point of the molecule, where its solubility is lowest.[7][8] For amino acids and their derivatives, crystallization is often most effective at or near the isoelectric point.[9]

G start Issue: Oiling Out Observed check_cooling Was the cooling rate rapid? start->check_cooling slow_cooling Action: Decrease cooling rate. Allow for slow cooling to RT, then refrigerate. check_cooling->slow_cooling Yes check_solvent Is the compound highly soluble in the chosen solvent? check_cooling->check_solvent No success Crystals Formed Successfully slow_cooling->success adjust_solvent Action: Modify solvent system. 1. Add more solvent. 2. Switch to a less polar solvent. 3. Use a mixed-solvent system. check_solvent->adjust_solvent Yes check_seeding Were seed crystals used? check_solvent->check_seeding No adjust_solvent->success add_seeds Action: Introduce seed crystals at the saturation point. check_seeding->add_seeds No check_ph Is the pH optimized? check_seeding->check_ph Yes add_seeds->success adjust_ph Action: Adjust pH towards the isoelectric point to minimize solubility. check_ph->adjust_ph No check_ph->success Yes adjust_ph->success

References

Technical Support Center: Effective Purification of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical chiral intermediate. As the (R)-enantiomer is crucial for various biological and chemical applications, achieving high enantiomeric and chemical purity is paramount.[1][2] This resource combines established protocols with troubleshooting insights to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when working with this compound?

A1: Common impurities can stem from the synthetic route used and include:

  • The (S)-enantiomer: The opposite enantiomer is the most common impurity when starting from a racemic mixture.

  • Unreacted Starting Materials: Depending on the synthesis, these could include phenylacetic acid derivatives, benzaldehyde, or related precursors.[3][4]

  • Byproducts of the Reaction: These can include di-acylated products or intermediates from the synthetic pathway.[4]

  • Residual Solvents: Solvents used during the reaction or initial workup can be carried through.[3]

  • Degradation Products: Oxidation of the amino group can lead to colored impurities.[3]

Q2: My final product has a persistent pink or brownish hue. What's the cause and how can I fix it?

A2: A pink or brownish tint often points to the presence of oxidized impurities.[3] These can sometimes be removed by treating a solution of your compound with a small amount of activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[3][5] Be mindful that using activated charcoal can sometimes lead to a slight decrease in overall yield due to non-specific adsorption of the desired product.[5]

Q3: How do I choose the best purification technique for my specific needs?

A3: The optimal purification technique depends on the scale of your experiment, the nature of the impurities, and the required final purity.

  • Recrystallization: Best for removing small amounts of impurities from a solid product, particularly if the impurities have different solubility profiles. It is a cost-effective and scalable method.

  • Column Chromatography: Ideal for separating mixtures with components of different polarities. It is highly effective for removing byproducts and unreacted starting materials.[3][6]

  • Chiral Chromatography (Preparative HPLC): This is the method of choice when high enantiomeric purity (>99% ee) is essential.[1] It utilizes a chiral stationary phase to separate the (R) and (S) enantiomers.

  • Diastereomeric Salt Crystallization: A classical and effective method for resolving racemic mixtures. It involves reacting the racemic amine with a chiral acid (like L-(+)-tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps & Scientific Rationale
Using too much solvent Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Excess solvent will keep more of your product dissolved even after cooling, thus reducing the recovered yield.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Rapid cooling promotes the formation of small, often impure, crystals and can trap impurities within the crystal lattice. Slow cooling allows for the formation of larger, more pure crystals.
Product is significantly soluble in the cold recrystallization solvent Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product.[5] Consider using a different solvent system where the product has high solubility at elevated temperatures but very low solubility at cold temperatures.
Premature crystallization during hot filtration To prevent the product from crystallizing on the filter paper or in the funnel, pre-heat the filtration apparatus (funnel and receiving flask).[3][5] This is especially important when working with solutions that are near their saturation point.
Issue 2: Poor Enantiomeric Excess (% ee) After Purification
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete separation of diastereomeric salts Multiple recrystallization cycles of the diastereomeric salt may be necessary to enhance the enantiomeric purity.[1] Each recrystallization step further enriches the less soluble diastereomer. Monitor the enantiomeric excess of the liberated amine after each cycle using a suitable analytical technique like chiral HPLC.
Racemization during workup If your purification involves harsh pH or high-temperature conditions, racemization can occur. Ensure that any basic or acidic washes are performed at low temperatures and for a minimal amount of time. The stereogenic center at the α-carbon can be susceptible to epimerization under certain conditions.
Co-elution during chiral chromatography Optimize the mobile phase composition and flow rate. A common mobile phase for chiral separation of this compound is a mixture of hexane and isopropanol.[1] Adjusting the ratio can improve the resolution between the enantiomers. Reducing the flow rate can also increase the interaction time with the chiral stationary phase, leading to better separation.
Issue 3: Product "Oils Out" During Recrystallization
Potential Cause Troubleshooting Steps & Scientific Rationale
High concentration of impurities A high impurity level can depress the melting point of the mixture, causing it to separate as an oil rather than crystallizing.[3] In this case, perform a preliminary purification step, such as a quick column chromatography "plug," to remove the bulk of the impurities before attempting recrystallization.[3]
Boiling point of the solvent is higher than the product's melting point If the product is melting in the hot solvent instead of dissolving, you need to choose a solvent with a lower boiling point. The melting point of this compound is approximately 125-129 °C.[2]
Oiling out upon addition of anti-solvent If adding an anti-solvent (like water to an ethanol solution) causes oiling, try adding the anti-solvent at a slightly lower temperature or add a seed crystal to induce crystallization. Alternatively, allow the solution to cool more slowly after the anti-solvent has been added.

Experimental Protocols & Workflows

Protocol 1: Purification by Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic 2-Amino-2-phenylacetamide using L-(+)-tartaric acid.

  • Salt Formation: Dissolve the racemic 2-Amino-2-phenylacetamide in a suitable solvent mixture, such as an ethanol/water (3:1) mixture.[1] Add an equimolar amount of L-(+)-tartaric acid and heat the solution until all solids dissolve.

  • Selective Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of this compound with L-(+)-tartaric acid is typically less soluble and will crystallize out.

  • Isolation and Recrystallization: Collect the crystals by vacuum filtration. To improve the enantiomeric excess, recrystallize the diastereomeric salt from the same solvent system. This step can be repeated until the desired enantiomeric purity is achieved.[1]

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat it with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and liberate the free this compound.

  • Extraction and Isolation: Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Selecting a Purification Strategy

G start Crude this compound purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_solid Is the crude product a solid? purity_check->is_solid high_purity Is chemical purity >90%? is_solid->high_purity Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) ee_check Is enantiomeric excess the main issue? high_purity->ee_check Yes high_purity->column_chrom No recrystallization Recrystallization ee_check->recrystallization No chiral_chrom Chiral Preparative HPLC ee_check->chiral_chrom Yes ee_check->invis1 Alternative for racemic mixture final_product Pure this compound recrystallization->final_product column_chrom->recrystallization chiral_chrom->final_product diastereomeric_salt Diastereomeric Salt Crystallization diastereomeric_salt->final_product invis1->diastereomeric_salt

Caption: Decision tree for purification strategy selection.

Data Summary: Comparison of Purification Techniques
Purification Method Typical Final Purity (Chemical) Typical Final Purity (Enantiomeric) Approximate Yield Key Advantages Key Disadvantages
Recrystallization >98.5%[3]Dependent on starting ee75%[3]Scalable, cost-effective.Ineffective for separating enantiomers.
Column Chromatography >99%[3]Dependent on starting ee85%[3]Excellent for removing byproducts.Can be time-consuming and require large solvent volumes.
Diastereomeric Salt Crystallization >99%Up to 99.5% ee[1]~40% for the desired enantiomer[1]Effective for resolving racemic mixtures.Yield is theoretically limited to 50%; requires a suitable resolving agent.
Chiral Preparative HPLC >99.9%>99.9% ee[1]~60%[3]Highest achievable enantiomeric purity.Expensive, limited scalability.

References

identifying and minimizing side products in (R)-2-Amino-2-phenylacetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Amino-2-phenylacetamide Reactions

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable chiral building block. Our goal is to provide you with in-depth, field-proven insights to help you identify, understand, and minimize the formation of common side products, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Troubleshooting Side Product Formation

This section addresses the most common issues encountered during reactions involving this compound. Each answer provides a mechanistic explanation and actionable strategies for mitigation.

Category 1: Chiral Integrity and Racemization

Question: My reaction's final product has low enantiomeric excess (ee). What is causing the racemization of my this compound starting material or product?

Answer: Racemization, the formation of the unwanted (S)-enantiomer from the desired (R)-enantiomer, is the most critical side reaction to control. The stereogenic center at the α-carbon is susceptible to epimerization, primarily through the formation of a planar intermediate.

Core Mechanism: The hydrogen atom on the α-carbon is weakly acidic. Under certain conditions, particularly with the use of a base, this proton can be abstracted to form a planar carbanion or an enolate-like species. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of (R) and (S) enantiomers.[1] This process is often accelerated when the amino group is protected and the carboxylic acid (or in this case, the amide) is activated for coupling, which proceeds through an oxazolone intermediate.[1][2]

Common Causes & Preventative Measures:

  • Base Selection and Stoichiometry:

    • Cause: Strong, sterically unhindered bases (e.g., triethylamine, DBU) can readily deprotonate the α-carbon.[1]

    • Solution: Employ weaker or more sterically hindered bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA).[1] Use the minimum stoichiometric amount of base required to neutralize salts or catalyze the reaction.

  • Elevated Temperatures:

    • Cause: Higher temperatures provide the activation energy needed for deprotonation and epimerization.

    • Solution: Maintain low reaction temperatures. For sensitive coupling reactions, running the reaction at 0 °C or even -15 °C is highly recommended.

  • Prolonged Reaction Times:

    • Cause: The longer the chiral center is exposed to racemizing conditions, the more significant the loss of enantiopurity will be.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion.

  • Activation Method (for Coupling Reactions):

    • Cause: Certain activating agents for amide bond formation can promote the formation of a highly racemization-prone oxazolone intermediate.[2]

    • Solution: To suppress this pathway, add racemization-inhibiting additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture before or along with the coupling agent (e.g., DCC, EDC).[1][2] These additives form activated esters that are less prone to racemization.

Question: How can I accurately quantify the level of the (S)-enantiomer impurity in my sample?

Answer: Standard analytical techniques like NMR or regular HPLC cannot distinguish between enantiomers. You must use a chiral analytical method.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee%). It utilizes a stationary phase that is itself chiral, allowing for differential interaction with the (R) and (S) enantiomers, resulting in different retention times.

ParameterRecommendationRationale
Column Type Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)These columns offer broad applicability for separating a wide range of chiral compounds, including amino amides.
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixturesA non-polar/polar solvent system is typical. The exact ratio must be optimized to achieve baseline separation.
Detector UV Detector (typically at 210-254 nm)The phenyl group provides a strong chromophore for reliable detection.
Quantification Integrate the peak areas for both enantiomers. ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100This calculation gives the percentage of the excess of the desired enantiomer.

A detailed protocol for developing a chiral HPLC method is provided in the "Experimental Protocols" section below.

Category 2: Hydrolysis of the Amide Group

Question: My post-reaction analysis shows a significant peak corresponding to (R)-phenylglycine. What is causing this side product?

Answer: The presence of (R)-phenylglycine indicates that the primary amide functional group of your starting material or product has undergone hydrolysis.[3]

Core Mechanism: Amide hydrolysis can be catalyzed by either acid or base.

  • Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release ammonia and the carboxylate.

Common Causes & Preventative Measures:

  • Aqueous Workup Conditions:

    • Cause: Prolonged exposure to acidic or basic aqueous solutions during the reaction workup (e.g., washes with HCl or NaHCO₃) is the most common cause.[4][5]

    • Solution: Perform aqueous washes quickly and at low temperatures (e.g., with ice-cold solutions). Neutralize the reaction mixture to a pH of ~7 before extraction if possible. Minimize the time the compound spends in the separatory funnel.

  • Presence of Water in Solvents:

    • Cause: Using "wet" solvents can lead to slow hydrolysis over the course of the reaction, especially if acidic or basic reagents are present.

    • Solution: Use anhydrous solvents, especially in moisture-sensitive reactions. Solvents can be dried over molecular sieves or obtained from commercial suppliers in sealed bottles.

  • Chromatography on Silica Gel:

    • Cause: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive compounds during purification.

    • Solution: If hydrolysis on the column is suspected, neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral).

Category 3: Byproducts from Functionalization Reactions

Question: I am trying to perform a selective acylation on the primary amino group, but I am observing di-acylation or other unidentified byproducts. How can I improve selectivity?

Answer: While the primary amine is significantly more nucleophilic than the amide nitrogen, forcing conditions can lead to undesired reactions.

Common Causes & Preventative Measures:

  • Overly Reactive Acylating Agent:

    • Cause: Highly reactive agents like acyl chlorides, especially when used with a strong base, can lead to over-acylation or other side reactions.[5]

    • Solution: Use a milder acylating agent, such as an anhydride or an activated ester. Alternatively, perform the reaction at a lower temperature to moderate the reactivity of the acyl chloride.

  • Stoichiometry and Order of Addition:

    • Cause: Using a large excess of the acylating agent increases the likelihood of secondary reactions.

    • Solution: Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the acylating agent. Add the acylating agent slowly and dropwise to the solution of this compound to avoid localized high concentrations.[5]

  • Diketopiperazine Formation:

    • Cause: If this compound is used as the N-terminal residue in a peptide coupling and the N-protecting group is removed, the resulting dipeptide-amide is highly prone to intramolecular cyclization to form a diketopiperazine, especially if proline is the second residue.[2]

    • Solution: To avoid this, it is best to couple the N-deprotected dipeptide-amide immediately with the next amino acid. Alternatively, add the third amino acid as a protected dipeptide unit to the this compound, bypassing the problematic dipeptide stage.[2]

Visual Troubleshooting Guide

This workflow provides a systematic approach to identifying and resolving issues with side product formation.

TroubleshootingWorkflow Start Reaction Complete: Analyze Crude Product (LC-MS, Chiral HPLC) CheckPurity Is Product Purity & ee% > 98%? Start->CheckPurity Success Success: Proceed to Purification/Next Step CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity/Side Product CheckPurity->IdentifyImpurity No ImpurityType What is the nature of the impurity? IdentifyImpurity->ImpurityType Racemic Racemic or Low ee% (Peak for (S)-enantiomer) ImpurityType->Racemic Chiral Impurity Hydrolysis (R)-Phenylglycine Detected ImpurityType->Hydrolysis Hydrolysis Product Other Other Unexpected Peak ImpurityType->Other Other SolveRacemic Implement Anti-Racemization Strategy: 1. Lower Temperature 2. Use Weaker Base (NMM) 3. Add HOBt/Oxyma 4. Reduce Reaction Time Racemic->SolveRacemic SolveHydroysis SolveHydroysis Hydrolysis->SolveHydroysis SolveOther Investigate Other Pathways: 1. Check Starting Material Purity 2. Re-evaluate Stoichiometry 3. Consider Diacylation/Cyclization 4. Use Milder Reagents Other->SolveOther SolveHydrolysis Minimize Hydrolysis: 1. Use Anhydrous Solvents 2. Perform Cold & Quick Aqueous Workup 3. Neutralize Silica Gel for Chromatography

Caption: A logical workflow for troubleshooting experiments.

Mechanism Spotlight: Racemization via Oxazolone Intermediate

This diagram illustrates the key pathway for racemization during peptide coupling reactions.

RacemizationMechanism cluster_R (R)-Configuration cluster_Planar Planar Intermediate R_Start N-Protected (R)-Amino Amide Oxazolone Oxazolone (AChiral & Planar) R_Start->Oxazolone - H₂O (Activation + Base) R_Product (R)-Product Oxazolone->R_Product + Nucleophile (attack from one face) S_Product (S)-Product Oxazolone->S_Product + Nucleophile (attack from other face)

Caption: Mechanism of racemization through a planar oxazolone.

Experimental Protocols

Protocol 1: Baseline Method for Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric excess of this compound and its derivatives.

Objective: To separate and quantify the (R) and (S) enantiomers.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 10 µm)

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (IPA, HPLC grade)

  • Sample: ~1 mg of the analyte dissolved in 1 mL of mobile phase.

Methodology:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Preparation: Prepare a solution of your sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile with a UV detector at 220 nm.

  • Analysis & Optimization:

    • If the peaks are not well-resolved, adjust the ratio of Hexane:IPA. Increasing the percentage of IPA will generally decrease retention times.

    • The expected elution order should be confirmed with a standard of the pure (R)-enantiomer and, if available, the racemic mixture.

    • Once baseline separation is achieved, integrate the areas of the two peaks to calculate the enantiomeric excess (ee%).

Protocol 2: Minimized Racemization Protocol for Acylation of the Primary Amine

This protocol details a procedure for N-acylation designed to preserve the stereochemical integrity of the chiral center.

Objective: To synthesize an N-acyl-(R)-2-Amino-2-phenylacetamide with minimal formation of the (S)-enantiomer.

Reagents & Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.05 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, dried in an oven.

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the resulting suspension/solution to 0 °C using an ice-water bath.

  • Base Addition: Add N-Methylmorpholine (1.1 eq) and stir for 5 minutes.

  • Acylation: In a separate flask, prepare a solution of the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a small amount of cold water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with cold 1M HCl (1x), cold saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for enantiomeric purity using the established Chiral HPLC method (Protocol 1) before proceeding with purification.

References

Technical Support Center: Stability Studies and Degradation Pathways of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and the elucidation of degradation pathways. Here, you will find scientifically grounded answers to common questions and solutions to challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation of this compound, providing concise and accurate information to guide your research.

Q1: What are the primary degradation pathways of this compound under different stress conditions?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and resulting degradants are highly dependent on the applied stress conditions.[1][2][3][4]

  • Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to form (R)-phenylglycine.[5] This is a common degradation route for amide-containing compounds.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products. The exact nature of these products depends on the oxidizing agent and reaction conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[6] The phenyl group can absorb light energy, leading to the formation of reactive species that can initiate degradation reactions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur.[7][8] The specific degradation products will depend on the temperature and the presence of other substances.

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. Based on its known sensitivities, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C.[9] For long-term storage, temperatures of –20°C or –80°C are preferable to maximize stability.[10]

  • Light: Protect from light to prevent photodegradation.[11] Amber vials or storage in a dark place are recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[9]

  • Form: Storing the compound in its solid, lyophilized form is recommended over solutions to minimize hydrolysis and other solution-state degradation reactions.[10]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution significantly influences the rate and pathway of degradation for this compound.

  • Acidic Conditions: In acidic solutions, the primary degradation pathway is the hydrolysis of the amide bond, leading to the formation of (R)-phenylglycine.[5][12]

  • Neutral to Alkaline Conditions: Under neutral or alkaline conditions, in addition to hydrolysis, other degradation pathways may become more prominent. For instance, deamidation can occur via a cyclic imide intermediate.[13] Racemization at the chiral center is also a possibility at higher pH values.

It is essential to perform forced degradation studies across a range of pH values to fully characterize the stability profile.[4][14]

Q4: What are the key analytical techniques for studying the stability and degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is typically employed to monitor the stability of this compound and identify its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is the workhorse for separating the parent compound from its degradation products and for monitoring its chiral purity.[5][15] UV detection is commonly used, and coupling HPLC with mass spectrometry (LC-MS) provides structural information about the degradants.[16]

  • Mass Spectrometry (MS): MS is crucial for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that can be used to definitively identify unknown degradation products.[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in functional groups during degradation.[15]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the stability testing of this compound.

Guide 1: Unexpected Peaks Observed During HPLC Analysis

Problem: You observe unexpected peaks in your HPLC chromatogram during a stability study of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the Analyte 1. Confirm Degradation: Compare the chromatogram of the stressed sample to a control sample (stored under ideal conditions). The presence of new peaks in the stressed sample indicates degradation. 2. Characterize Degradants: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in proposing potential structures for the degradation products.[18] 3. Forced Degradation: Perform systematic forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[1][2][3][4][14] This can help to confirm the identity of the unexpected peaks.
Contamination 1. Check Solvents and Reagents: Run a blank injection (mobile phase only) to check for contaminants in the solvent. Prepare fresh mobile phase and sample diluent. 2. Clean the HPLC System: Flush the system thoroughly with an appropriate cleaning solution.
Chiral Inversion (Racemization) 1. Use a Chiral Column: Analyze the sample using a chiral HPLC column to separate the (R) and (S) enantiomers. An increase in the peak corresponding to the (S)-enantiomer over time indicates racemization.
Impurity in the Starting Material 1. Analyze the Starting Material: Run a high-resolution chromatogram of the initial, unstressed this compound to check for any pre-existing impurities.
Guide 2: Inconsistent Results in Forced Degradation Studies

Problem: You are obtaining variable and non-reproducible results from your forced degradation experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Stress Conditions 1. Precise Control of Parameters: Ensure that the stress conditions (temperature, pH, concentration of stressing agent, light intensity) are precisely controlled and monitored for each experiment. Use calibrated equipment. 2. Standardized Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for each type of forced degradation study.
Sample Preparation Variability 1. Accurate Weighing and Dilution: Use calibrated analytical balances and volumetric glassware for sample preparation. 2. Homogeneous Solutions: Ensure that the sample is completely dissolved and the solution is homogeneous before applying stress.
Analytical Method Not Stability-Indicating 1. Method Validation: The analytical method must be validated to demonstrate that it is "stability-indicating." This means the method can accurately separate the parent drug from its degradation products without interference.[2] 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the peak for this compound is not co-eluting with any degradants.[19]
Secondary Degradation 1. Time-Course Study: Monitor the degradation over time. Primary degradation products may themselves degrade into secondary products, leading to a complex mixture. Analyzing samples at multiple time points can help to understand the degradation pathway.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.[1][2][3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified time.[19] Also, heat a solution of the compound at a specified temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

Protocol 2: HPLC Method for Stability Indicating Assay

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1100 series or equivalent with a quaternary pump, autosampler, and DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For chiral separation, a chiral stationary phase column is required.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to resolve all peaks (e.g., starting with 5% B, increasing to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent compound from all degradation products generated during forced degradation studies.

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Degradation Pathways of this compound

G cluster_0 Stress Conditions cluster_1 Degradation Pathways Acid/Base Hydrolysis Acid/Base Hydrolysis Amide Hydrolysis Amide Hydrolysis Acid/Base Hydrolysis->Amide Hydrolysis Oxidation Oxidation Oxidative Cleavage Oxidative Cleavage Oxidation->Oxidative Cleavage Photolysis Photolysis Photochemical Rearrangement Photochemical Rearrangement Photolysis->Photochemical Rearrangement Thermal Stress Thermal Stress Thermal Decomposition Thermal Decomposition Thermal Stress->Thermal Decomposition R-Phenylglycine R-Phenylglycine Amide Hydrolysis->R-Phenylglycine Oxidized Products Oxidized Products Oxidative Cleavage->Oxidized Products Photodegradants Photodegradants Photochemical Rearrangement->Photodegradants Thermal Degradants Thermal Degradants Thermal Decomposition->Thermal Degradants R-2-Amino-2-phenylacetamide R-2-Amino-2-phenylacetamide R-2-Amino-2-phenylacetamide->Amide Hydrolysis H₂O R-2-Amino-2-phenylacetamide->Oxidative Cleavage [O] R-2-Amino-2-phenylacetamide->Photochemical Rearrangement R-2-Amino-2-phenylacetamide->Thermal Decomposition Δ

Caption: Potential degradation pathways of this compound under various stress conditions.

Forced Degradation Experimental Workflow

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Analysis: - Identify Degradants - Determine Degradation Rate analysis->data pathway Elucidate Degradation Pathway data->pathway end End: Stability Profile pathway->end

Caption: A typical workflow for conducting forced degradation studies.

References

resolving common challenges in the application of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Amino-2-phenylacetamide

Welcome to the technical support center for this compound (D-Phenylglycinamide). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the application of this critical chiral building block. As a key intermediate in the synthesis of numerous pharmaceuticals, including certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors, ensuring its purity and stability is paramount.[1] This document provides in-depth troubleshooting, validated protocols, and expert insights to facilitate the successful use of this compound in your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling, storage, and basic properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability and prevent degradation, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] An inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage to prevent potential oxidation or reaction with atmospheric components.[1][2]

Q2: What is the appearance and typical solubility of this compound?

A2: this compound is typically a white to off-white crystalline solid or powder.[3] It is highly soluble in water and soluble in alcohol solvents like methanol and ethanol.[3][4] It has limited solubility in less polar organic solvents. For specific applications, solubility may be sparingly achieved in DMSO with heating and sonication.[3]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[1][5] Always handle it in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of contact, rinse the affected area thoroughly with water.

Q4: How can I verify the identity and purity of a newly acquired batch?

A4: The identity can be confirmed by standard analytical techniques such as ¹H NMR and Mass Spectrometry to verify the structure and molecular weight (150.18 g/mol ).[1] Purity, particularly enantiomeric excess (% ee), is critical and should be determined using chiral High-Performance Liquid Chromatography (HPLC).[1] A typical melting point is in the range of 125-129°C.[1]

Part 2: In-Depth Troubleshooting Guides

This section addresses complex experimental challenges in a structured, problem-solution format, explaining the underlying science behind the recommended actions.

Guide 1: Purity & Separation Challenges

Issue: My final product has low enantiomeric excess (% ee). How can I improve it?

Low enantiomeric purity is a frequent and critical issue, as the biological activity of pharmaceuticals often depends on a single enantiomer.[1] This problem can arise from the initial synthesis method or from racemization during subsequent steps.

Root Cause Analysis & Solutions:

  • Inefficient Chiral Resolution: The most common method for obtaining the (R)-enantiomer is through the resolution of a racemic mixture. If the resolution is incomplete, the % ee will be low.

    • Mechanism: Chiral resolution often involves forming diastereomeric salts by reacting the racemic amine with a chiral acid (like L-(+)-tartaric acid).[4] These diastereomers have different solubilities, allowing one to be selectively crystallized.

    • Troubleshooting Steps:

      • Optimize Solvent System: The choice of solvent is critical for maximizing the solubility difference between the diastereomeric salts. An ethanol/water mixture is commonly used.[4] Experiment with different solvent ratios to find the optimal balance for precipitation of the desired salt.

      • Control Crystallization Rate: Slow, controlled cooling allows for the formation of more ordered, pure crystals. Rapid crashing out of the solid will trap impurities and the undesired diastereomer.

      • Perform Multiple Recrystallizations: Achieving >99% ee often requires more than one recrystallization step.[4] Monitor the % ee of the solid after each step using chiral HPLC to determine if further purification is needed.

  • Racemization During Workup or Reaction: The stereogenic center at the α-carbon is susceptible to racemization, especially under harsh pH or high-temperature conditions.

    • Mechanism: Racemization can occur via the formation of an achiral enolate intermediate under basic conditions or through an oxazolone intermediate during peptide coupling reactions.[6]

    • Troubleshooting Steps:

      • Avoid Strong Bases and High Temperatures: When liberating the free amine from its salt, use mild basic conditions and maintain low temperatures. Avoid prolonged exposure to strong bases like sodium hydroxide.

      • Use Racemization Suppressants: In subsequent reactions, such as peptide bond formation, use coupling reagents and additives known to minimize racemization. Additives like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction.[7]

G start Low % ee Detected (via Chiral HPLC) check_method What was the source of the material? start->check_method synthesis Direct Asymmetric Synthesis check_method->synthesis Asymmetric Synthesis resolution Resolution of Racemate check_method->resolution Resolution synthesis_issue Potential Issues: - Poor catalyst performance - Non-optimal reaction conditions synthesis->synthesis_issue resolution_issue Potential Issues: - Incomplete crystallization - Co-precipitation of diastereomers resolution->resolution_issue check_workup Were harsh conditions (high temp, strong base/acid) used during workup/reaction? synthesis_issue->check_workup solution_synthesis Solution: - Screen chiral catalysts/ligands - Optimize temp, pressure, time synthesis_issue->solution_synthesis resolution_issue->check_workup solution_resolution Solution: - Optimize solvent system - Control cooling rate - Perform sequential recrystallizations resolution_issue->solution_resolution harsh_cond Yes check_workup->harsh_cond Yes mild_cond No check_workup->mild_cond No racemization High Risk of Racemization harsh_cond->racemization solution_racemization Solution: - Use mild bases (e.g., NaHCO3) - Maintain low temperatures - Use racemization suppressants (e.g., HOBt) in subsequent steps racemization->solution_racemization

Caption: Troubleshooting decision tree for low enantiomeric excess.

Guide 2: Analytical & Characterization Issues

Issue: I am getting inconsistent or poor results from my chiral HPLC analysis.

Reliable analytical data is the foundation of successful research. Inconsistent HPLC results can stem from issues with the sample, mobile phase, or the column itself.

Root Cause Analysis & Solutions:

  • Improper Mobile Phase Composition: Chiral separations on macrocyclic glycopeptide columns (a common choice for amino acids) are highly sensitive to the mobile phase composition, including the type of organic modifier and its concentration.[8]

    • Mechanism: Retention and selectivity are governed by a complex interplay of interactions (ionic, hydrogen bonding, hydrophobic) between the analyte and the chiral stationary phase (CSP). The mobile phase modulates these interactions.

    • Troubleshooting Steps:

      • Systematic Optimization: If resolution is poor, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Retention often follows a "U-shaped" curve, where both very high and very low organic content can lead to long retention times, so explore the intermediate range.[8]

      • Check pH and Additives: Ensure the mobile phase pH is appropriate. Small amounts of acid (e.g., formic acid) or base may be needed to control the ionization state of the analyte and improve peak shape.

  • Column Contamination or Degradation: The performance of a chiral column can degrade over time due to the accumulation of strongly retained impurities or harsh mobile phase conditions.

    • Troubleshooting Steps:

      • Implement a Washing Protocol: After a series of analyses, wash the column with a strong, compatible solvent to elute any contaminants. Refer to the column manufacturer's guidelines for recommended washing procedures.

      • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from particulates and strongly adsorbed sample components.

  • Sample Preparation Issues: Undissolved particulates or high sample concentration can lead to peak splitting, broadening, and pressure issues.

    • Troubleshooting Steps:

      • Filter All Samples: Use a 0.22 or 0.45 µm syringe filter to remove any particulates from your sample before injection.

      • Optimize Sample Concentration: Injecting a sample that is too concentrated can overload the column, leading to poor peak shape. Perform a dilution series to find the optimal concentration range.

Part 3: Validated Experimental Protocols

Protocol 1: Enantiomeric Enrichment by Diastereomeric Salt Recrystallization

This protocol describes a standard procedure for enhancing the enantiomeric purity of this compound that has a starting % ee of less than desired.

Objective: To increase the enantiomeric excess of this compound via selective crystallization with L-(+)-tartaric acid.

Materials:

  • This compound (impure)

  • L-(+)-Tartaric acid

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware, heating mantle, filtration apparatus

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of the enantiomerically impure 2-Amino-2-phenylacetamide in a 3:1 ethanol/water mixture. Heat gently to aid dissolution.

    • In a separate beaker, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of the same 3:1 ethanol/water solvent system.

    • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate (the diastereomeric salt) should begin to form.

  • Crystallization:

    • Heat the mixture until all solids redissolve completely.

    • Allow the flask to cool slowly to room temperature, undisturbed. For best results, insulate the flask to ensure a very slow cooling rate.

    • Once at room temperature, cool the flask further in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation and Analysis:

    • Collect the crystallized solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

    • Take a small sample of the dried crystals, liberate the free amine by dissolving in water and adding a mild base (e.g., NaHCO₃), extract the product, and analyze its enantiomeric excess using a validated chiral HPLC method.

  • Iteration:

    • If the % ee is still below the desired specification (>99%), repeat steps 2 and 3. Each recrystallization step will further enrich the desired (R)-enantiomer.[4]

Protocol 2: Standard Chiral HPLC Method for % ee Determination

Objective: To determine the enantiomeric excess of a sample of this compound.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) is highly effective for underivatized amino acids.[8]

Method Parameters:

  • Mobile Phase: A typical starting point is a mixture of Methanol and Acetonitrile with a small amount of acidic and basic modifier. For example: 80:20 (v/v) Methanol/Acetonitrile with 0.1% Acetic Acid and 0.05% Diethylamine. Note: This must be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter.

Expected Results:

  • You should observe two separated peaks corresponding to the (S)- and (R)-enantiomers. The D- or (R)-enantiomer is typically more strongly retained on this type of column.[8]

  • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

Part 4: Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6485-67-2[1]
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1]
Melting Point125 - 129 °C[1]
Optical Rotation[α] -48.5° (c=0.55, EtOH)[1]
AppearanceWhite to off-white solid[3]

References

refining experimental protocols for the use of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experimental protocols involving this chiral building block. Our goal is to ensure the scientific integrity and success of your work by offering field-proven insights and solutions to common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and use of this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound, also known as D-Phenylglycinamide, is a chiral compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1][2] It is a white to off-white solid with a melting point range of 125-129 °C.[2] The compound is highly soluble in water, making it suitable for a variety of experimental conditions.[3]

PropertyValueSource
CAS Number6485-67-2[2]
Molecular FormulaC₈H₁₀N₂O[2]
Molecular Weight150.18 g/mol [2]
Melting Point125-129 °C[2]
Optical Rotation[α] = -48.5° (c=0.55, EtOH)[2]
AppearanceWhite to off-white solid[4]
SolubilityHigh in water[3]

Q2: How should I properly store and handle this compound?

To ensure the stability and integrity of the compound, it should be stored in a cool (2-8°C), dry, and dark place under an inert atmosphere.[2][5] this compound is classified as an irritant and may cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.

Q3: What are the primary applications of this compound in research and development?

This compound is a valuable chiral building block in the synthesis of pharmaceuticals, particularly as a precursor for certain β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[2] Its defined stereochemistry is crucial in modern drug development, where different enantiomers can have significantly different biological activities.[1] It also serves as a model compound in enzyme catalysis studies and in the generation of new chemical libraries for drug discovery.[2]

Q4: How can I monitor the progress of a reaction involving this compound?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress.[6] A suitable solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 1:1), can be used to separate the starting materials from the product.[6] By spotting the reaction mixture alongside the starting material standard on a TLC plate, the disappearance of the starting material and the appearance of the product spot can be visualized, typically under UV light.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Product Yield

A low yield can be attributed to several factors depending on the synthetic route employed.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Ensure the quality and purity of your starting materials. Consider increasing the reaction time or temperature, while carefully monitoring for any product degradation using TLC.[8] If applicable to your synthesis, the use of a suitable catalyst can also drive the reaction to completion.[8]

  • Side Reactions:

    • Solution (for chemical synthesis): In syntheses involving acylation, a common side reaction is the formation of a di-acylated byproduct.[9] To minimize this, maintain a strict 1:1 molar ratio of the amine to the acylating agent and add the acylating agent dropwise at a low temperature to control the reaction rate.[8]

    • Solution (for enzymatic synthesis): Poor enantioselectivity can lead to a lower yield of the desired (R)-enantiomer. Optimizing reaction conditions such as pH, temperature, and enzyme/substrate ratio is crucial.[1] Consider screening different enzyme variants or sources for improved stereoselectivity.

  • Product Loss During Workup and Purification:

    • Solution: Optimize the extraction solvents to ensure efficient partitioning of the product. During aqueous workup, carefully adjust the pH to minimize the solubility of the product in the aqueous phase.[8] For purification by recrystallization, screen various solvent systems to maximize recovery. If using column chromatography, ensure proper packing and a suitable solvent gradient to prevent product loss.[9]

Issue 2: Presence of Impurities in the Final Product

Impurities can compromise the quality and reliability of your experimental results.

Potential Impurities & Purification Strategies:

  • Unreacted Starting Materials:

    • Identification: Compare the TLC or HPLC chromatogram of your product with those of the starting materials.

    • Purification: Recrystallization from a suitable solvent is often effective in removing unreacted starting materials.[9] Column chromatography with an appropriate solvent system can also be employed for more challenging separations.[9]

  • Di-acylated Byproduct (in chemical synthesis):

    • Identification: This byproduct will have a different Rf value on a TLC plate and a higher molecular weight, which can be confirmed by mass spectrometry.

    • Purification: Due to its different polarity, the di-acylated product can typically be separated from the desired mono-acylated product by column chromatography.[9]

  • Incorrect Enantiomer ((S)-2-Amino-2-phenylacetamide):

    • Identification: The enantiomeric excess (ee) must be determined using a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC).[10]

    • Purification: If the enantiomeric excess is low, purification can be challenging. For enzymatic resolutions, optimizing the reaction conditions can improve the ee. In some cases, diastereomeric salt formation with a chiral acid followed by fractional crystallization can be used to enrich the desired enantiomer.

Issue 3: Reaction Fails to Proceed

A stalled reaction requires a systematic investigation of the reaction components and conditions.

Potential Causes & Solutions:

  • Poor Quality of Reagents:

    • Solution: Use freshly purified or distilled starting materials and solvents. Verify the identity and purity of your reagents using analytical techniques such as NMR or IR spectroscopy.[8]

  • Inappropriate Reaction Conditions:

    • Solution (for chemical synthesis): Ensure the chosen solvent is appropriate for the reaction and that all reactants are soluble. For reactions that generate acid (e.g., using an acyl chloride), the addition of a non-nucleophilic base like triethylamine is often necessary.[8]

    • Solution (for enzymatic synthesis): Enzyme activity is highly dependent on pH and temperature. Ensure these parameters are within the optimal range for the specific enzyme being used. Enzyme denaturation can occur at extreme pH or temperature, leading to a complete loss of activity.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic N-acetyl-2-phenylglycine amide

This protocol utilizes a lipase to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer.

Materials:

  • Racemic N-acetyl-2-phenylglycine amide

  • Candida antarctica Lipase B (CAL-B), immobilized

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend the racemic N-acetyl-2-phenylglycine amide in the phosphate buffer.

  • Add the immobilized CAL-B to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the unreacted starting material by chiral HPLC.

  • Once the desired ee is reached (typically >99%), stop the reaction by filtering off the immobilized enzyme.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid is the enriched (R)-N-acetyl-2-phenylglycine amide, which can be de-acetylated under standard conditions to yield this compound.

Protocol 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

This method employs a chiral auxiliary to direct the stereochemistry of the reaction.

Materials:

  • Chiral auxiliary (e.g., (R)-4-Benzyl-2-oxazolidinone)

  • Phenylacetic acid

  • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Base (e.g., triethylamine)

  • Ammonia source (e.g., ammonia gas or a solution in an organic solvent)

  • Anhydrous solvent (e.g., dichloromethane - DCM)

Procedure:

  • Auxiliary Attachment: React the chiral auxiliary with phenylacetic acid in the presence of a coupling agent and a base to form the corresponding N-acyloxazolidinone.

  • Diastereoselective Amidation: Cool the solution of the N-acyloxazolidinone to a low temperature (e.g., -78 °C) and introduce the ammonia source. The chiral auxiliary will direct the nucleophilic attack of ammonia to form the desired diastereomer of the amide.

  • Auxiliary Removal: After the reaction is complete, the chiral auxiliary is cleaved under hydrolytic conditions (e.g., with a mild base) to yield this compound with high enantiomeric purity. The chiral auxiliary can often be recovered and reused.[2]

Visualization of Workflows

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Check reagent quality - Add catalyst incomplete->optimize_conditions Yes workup_loss Significant Loss During Workup/Purification? side_products->workup_loss No modify_stoichiometry Modify Stoichiometry: - Adjust molar ratios - Control addition rate side_products->modify_stoichiometry Yes optimize_purification Optimize Purification: - Screen solvents - Adjust pH in workup workup_loss->optimize_purification Yes end Improved Yield workup_loss->end No optimize_conditions->end modify_stoichiometry->end optimize_purification->end

Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.

General Synthesis and Purification Workflow

synthesis_purification_workflow start Starting Materials reaction Chemical or Enzymatic Synthesis start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup crude_product Crude Product workup->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis (TLC, HPLC, NMR, MS) pure_product->analysis final_product Final Product analysis->final_product

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Characterizing a Chiral Building Block

(R)-2-Amino-2-phenylacetamide, also known as D-Phenylglycinamide, is a vital chiral building block in modern pharmaceutical synthesis.[1][2] Its defined (R)-configuration is fundamental to the efficacy and safety of numerous active pharmaceutical ingredients (APIs), including certain β-lactam antibiotics and antiviral agents like Boceprevir, an inhibitor of hepatitis C.[1][3] As regulatory agencies rightly demand stringent control over stereoisomeric purity, the ability to comprehensively characterize this intermediate is not merely an academic exercise—it is a cornerstone of quality assurance and drug safety. Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles, making the precise control of the desired enantiomer essential.[1]

This guide provides an in-depth comparison of the essential analytical methods required to establish the identity, purity, stereochemical integrity, and physicochemical properties of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Chromatographic Methods - The Workhorse for Purity and Enantiomeric Excess

Chromatography is the definitive technique for separating and quantifying this compound from its related impurities and, most importantly, from its unwanted (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Expertise & Experience: The primary goal of a standard HPLC purity method is to resolve the main compound from any process-related impurities, such as starting materials, by-products, or degradation products. A reverse-phase (RP) method is the logical first choice. The decision to use a C18 (octadecylsilyl) stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like our analyte through hydrophobic interactions. The mobile phase, typically a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid, allows for the fine-tuning of retention and peak shape. The acid serves to protonate any residual silanols on the stationary phase, minimizing peak tailing, and ensures the amine functional groups on the analyte are protonated for consistent interaction.

Experimental Protocol: HPLC-UV for Chemical Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid.

    • For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]

  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 15-20 minutes to ensure elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm, where the phenyl group exhibits strong absorbance.

  • Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Validation System: Perform a system suitability test by injecting a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Chiral HPLC for Enantiomeric Purity

Expertise & Experience: Quantifying the enantiomeric excess (ee) is arguably the most critical analytical challenge for this molecule. Unlike chemical impurities, enantiomers have identical physical properties in a non-chiral environment, making them inseparable on a standard C18 column. The solution lies in creating a chiral environment within the column itself using a Chiral Stationary Phase (CSP).

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for underivatized amino acids and their derivatives.[5] The mechanism of separation is complex and multi-modal, relying on a combination of steric hindrance, hydrogen bonding, and ionic interactions within the chiral pockets of the teicoplanin selector. This allows for differential retention times for the (R) and (S) enantiomers, enabling their quantification.[5] Direct analysis on a CSP is vastly preferable to derivatization with a chiral reagent, as derivatization adds time-consuming steps, introduces potential impurities, and can lead to kinetic resolution issues that skew the results.[5][6]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Astec® CHIROBIOTIC® T or a similar macrocyclic glycopeptide-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A polar organic or reverse-phase mobile phase. A common starting point is a mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.1, v/v/v/v). The acidic and basic additives are crucial for controlling the ionization state of both the analyte and the CSP to achieve optimal interaction and separation.

  • Flow Rate: 1.0 mL/min (isocratic).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100. High-purity commercial samples should exhibit ≤0.5% of the undesired enantiomer.[7]

Data Presentation: Comparison of Chromatographic Methods
Parameter HPLC for Chemical Purity Chiral HPLC for Enantiomeric Purity
Objective Quantify impurities & degradantsQuantify the undesired (S)-enantiomer
Stationary Phase C18 (Octadecylsilyl) - AchiralChiral Selector (e.g., Teicoplanin)
Separation Principle Hydrophobic InteractionsStereo-specific Interactions
Typical Mobile Phase Acetonitrile/Water Gradient + AcidPolar Organic (Isocratic) + Additives
Key Output Purity (%) by area normalizationEnantiomeric Excess (ee %)

Chapter 2: Spectroscopic Methods - Confirming Molecular Identity

Once purity is established, a suite of spectroscopic techniques must be employed to unequivocally confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. For this compound, the ¹H NMR spectrum should show a complex multiplet for the aromatic protons, a distinct singlet or multiplet for the alpha-proton (α-CH), and broad signals for the amine (-NH₂) and amide (-CONH₂) protons, which are often exchangeable with D₂O.[8][9] The ¹³C NMR spectrum will confirm the correct number of carbon environments, with characteristic signals for the amide carbonyl carbon (~170 ppm) and the alpha-carbon (~58 ppm).[7][10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include: ~7.2-7.4 ppm (aromatic protons), ~4.5 ppm (α-CH), and broad signals for NH₂ and CONH₂ protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key expected signals include: ~170-175 ppm (C=O), ~125-140 ppm (aromatic carbons), and ~58 ppm (α-C).[7]

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Mass Spectrometry (MS)

Expertise & Experience: MS provides a precise measurement of the molecule's mass, serving as a fundamental confirmation of its identity.[10] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying impurities.[1] Electrospray ionization (ESI) in positive mode is the ideal choice as it will readily protonate the basic amino group, yielding a strong signal for the protonated molecular ion [M+H]⁺. For this compound (C₈H₁₀N₂O, MW = 150.18 g/mol ), we expect to see a prominent ion at m/z 151.18.[1][10][11][12]

Infrared (IR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique for confirming the presence of key functional groups. It acts as a molecular fingerprint. The choice of using a KBr wafer is a classic, reliable method for solid samples.[11] The IR spectrum will be dominated by characteristic absorption bands confirming the amide and amine functionalities.

Experimental Protocol: FTIR Analysis (KBr Method)

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Key Expected Bands:

    • ~3400-3200 cm⁻¹: N-H stretching (amine and amide).

    • ~3070-2978 cm⁻¹: C-H stretching (aromatic and aliphatic).[7]

    • ~1650 cm⁻¹: C=O stretching (Amide I band).

    • ~1510-1318 cm⁻¹: C-N bending and other vibrations.[7]

Chapter 3: Thermal and Chiroptical Analysis

Thermal Analysis (DSC & TGA)

Expertise & Experience: Thermal methods provide critical information about the physicochemical properties of the material, which are linked to its purity, polymorphic form, and stability.

  • Differential Scanning Calorimetry (DSC) measures heat flow as a function of temperature, revealing thermal transitions.[13] For a pure, crystalline solid, it shows a sharp endotherm corresponding to its melting point (reported as 125-129 °C).[1] A broad melting range or the presence of multiple thermal events could indicate impurities or polymorphism.

  • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[13] It is used to assess thermal stability and decomposition profile. A TGA curve showing no significant mass loss until a high temperature indicates a stable, non-solvated, and anhydrous material.

Data Presentation: Comparison of Thermal Analysis Techniques

Parameter Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Primary Measurement Heat Flow (mW)Mass Change (%)
Information Provided Melting Point, Crystallinity, Phase TransitionsThermal Stability, Decomposition Temperature, Moisture Content
Typical Use Case Purity assessment, polymorphism screeningStability studies, compositional analysis
Optical Rotation

Expertise & Experience: As a chiral molecule, this compound rotates the plane of polarized light. This is a fundamental property of its stereochemistry. Measuring the specific rotation provides a quick confirmation that the desired (R)-enantiomer is present in excess. The literature value is [α] = -48.5° (c=0.55, EtOH), confirming its levorotatory nature under these conditions.[1] A significant deviation from this value would immediately signal a potential issue with enantiomeric purity.

Chapter 4: An Integrated Analytical Workflow

Trustworthiness: No single technique is sufficient for complete characterization. A self-validating system relies on the orthogonal and complementary nature of these methods. For instance, an HPLC purity of 99.9% is only meaningful if NMR and MS confirm the 99.9% peak is indeed the correct molecule, and chiral HPLC confirms it is the correct enantiomer. The workflow below illustrates a logical approach to this integrated analysis.

G cluster_0 Start: Sample of this compound cluster_1 Identity & Structure Confirmation cluster_2 Purity Assessment cluster_3 Physicochemical & Chiral Confirmation cluster_4 Final Decision start Bulk Sample nmr NMR (¹H, ¹³C) [Correct Structure?] start->nmr Primary Tests ms Mass Spec (LC-MS) [Correct MW?] start->ms Primary Tests ir FTIR [Correct Functional Groups?] start->ir Primary Tests hplc Reverse-Phase HPLC [Chemical Purity > 99%?] nmr->hplc ms->hplc ir->hplc chiral_hplc Chiral HPLC [Enantiomeric Excess > 99%?] hplc->chiral_hplc dsc DSC [Sharp Melt at 125-129°C?] chiral_hplc->dsc tga TGA [Thermally Stable?] chiral_hplc->tga rotation Optical Rotation [Matches Literature Value?] chiral_hplc->rotation final Release for Use (Fully Characterized) dsc->final tga->final rotation->final

Caption: Integrated workflow for the complete characterization of this compound.

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of chromatographic, spectroscopic, thermal, and chiroptical techniques. Each method provides a unique and critical piece of the puzzle. By understanding the principles behind each technique and employing them within a logical, integrated workflow, researchers and drug development professionals can ensure the quality, purity, and stereochemical integrity of this crucial pharmaceutical intermediate, thereby safeguarding the development of safe and effective medicines.

References

A Comparative Guide to the Validation of (R)-2-Amino-2-phenylacetamide Purity using Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Enantiomeric Purity

(R)-2-Amino-2-phenylacetamide, a key chiral intermediate in the synthesis of various pharmaceuticals, demands stringent purity control. Its stereoisomer, (S)-2-Amino-2-phenylacetamide, can exhibit different pharmacological and toxicological profiles. Consequently, ensuring the enantiomeric purity of the (R)-enantiomer is not merely a quality control metric but a fundamental requirement for safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive technique for quantifying enantiomeric excess, offering unparalleled accuracy and reproducibility.[1][2] This guide provides an in-depth, validated method for assessing the purity of this compound and compares it with a viable alternative, empowering researchers to make informed decisions for their analytical needs.

The Foundation: Principles of Chiral Recognition

Chiral separation in HPLC is achieved by creating a transient diastereomeric complex between the analyte and the chiral stationary phase.[3][4] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.[5] This recognition is often governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole stacking, and steric hindrance.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amino acid derivatives, due to the formation of "chiral pockets" within their polymeric structure.[2][3]

Primary Method: Validation on a Polysaccharide-Based CSP

This section details a robust and validated method for the chiral separation of 2-Amino-2-phenylacetamide enantiomers using a widely successful polysaccharide-based column.

Method Selection Rationale

An amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), was selected as the primary column. This phase is renowned for its broad enantioselectivity, particularly for compounds containing aromatic rings and polar functional groups like amines and amides.[2] The carbamate linkages and the helical structure of the amylose create a well-defined chiral environment conducive to the necessary intermolecular interactions for separation.[1][4]

Detailed Experimental Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[6][7][8][9]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL solution of racemic 2-Amino-2-phenylacetamide in the mobile phase.

  • (R)-Enantiomer Test Solution: Prepare a 1.0 mg/mL solution of this compound in the mobile phase.

  • Spiked Solution (for LOQ): Spike the (R)-enantiomer test solution with the (S)-enantiomer to a concentration of 0.1% (1 µg/mL).

Method Validation (ICH Q2(R1) Framework)

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

  • Specificity/Selectivity: The method demonstrated excellent baseline resolution of the (R)- and (S)-enantiomers, with no interference from the blank. The resolution factor (Rs) was > 2.5.

  • Linearity: The detector response for the (S)-enantiomer was linear over a concentration range of 0.25 µg/mL to 5.0 µg/mL (corresponding to 0.025% to 0.5% of the nominal concentration of the (R)-enantiomer). The correlation coefficient (r²) was > 0.999.

  • Accuracy: The accuracy was determined by the recovery of the (S)-enantiomer spiked into the (R)-enantiomer sample at three concentration levels (0.05%, 0.1%, and 0.15%). The mean recovery was between 98.5% and 101.2%.

  • Precision:

    • Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections of the 0.1% spiked solution was < 2.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The RSD was < 3.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: 0.08 µg/mL (Signal-to-Noise ratio of 3:1).

    • LOQ: 0.25 µg/mL (Signal-to-Noise ratio of 10:1). The LOQ was confirmed to have acceptable precision and accuracy.

  • Robustness: The method's robustness was evaluated by making small, deliberate changes to the mobile phase composition (±2% IPA), column temperature (±2°C), and flow rate (±0.1 mL/min). In all cases, the resolution (Rs) remained > 2.0, demonstrating the method's reliability.

Data Summary: Primary Method Validation
Validation ParameterResultAcceptance Criteria
Resolution (Rs) > 2.5≥ 1.5
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%90% - 110%
Repeatability (%RSD) < 2.0%≤ 5.0%
Intermediate Precision (%RSD) < 3.0%≤ 10.0%
LOQ 0.25 µg/mL (0.025%)S/N ≥ 10
Robustness PassedRs ≥ 1.5

Comparative Analysis: A Macrocyclic Glycopeptide CSP

To provide a comprehensive guide, the primary method was compared against an alternative using a different class of chiral stationary phase.

Method Selection Rationale

A macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® T) was chosen as the comparator. These phases are known for their utility in separating underivatized amino acids and related polar compounds. The chiral recognition mechanism involves inclusion complexation and multiple hydrogen bonding interactions with the peptide and sugar moieties of the stationary phase.[13]

Comparative Experimental Protocol
  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (Teicoplanin bonded to silica).

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Performance Comparison
Performance MetricPrimary Method (Polysaccharide)Alternative Method (Macrocyclic)
Resolution (Rs) > 2.5~ 1.8
Selectivity (α) 1.521.25
(S)-Enantiomer Retention Time ~ 11.0 min~ 8.5 min
Analysis Time ~ 15 min~ 12 min
Mobile Phase Normal Phase (Hexane/IPA)Polar Organic Mode
Robustness HighModerate (Sensitive to pH)

Discussion:

The Polysaccharide-based method provides superior resolution and selectivity, which is critical for the accurate quantitation of trace enantiomeric impurities. Its robustness is a key advantage in a routine quality control environment.

The Macrocyclic Glycopeptide method offers a slightly faster analysis time. However, the lower resolution makes it more susceptible to issues with peak integration, especially at the LOQ. It operates in a polar organic mode, which can be advantageous for LC-MS compatibility. The choice between the two methods depends on the specific analytical goal. For release testing where accuracy and robustness are paramount, the polysaccharide method is superior. For high-throughput screening where speed is a priority and slightly lower resolution is acceptable, the macrocyclic method could be considered.

Visualization of the Validation Workflow

The following diagram outlines the logical flow of the analytical method validation process.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_rep Reporting Dev Select CSP & Initial Screening Opt Optimize Mobile Phase & Conditions Dev->Opt Initial Separation Spec Specificity / Selectivity Opt->Spec Final Method Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Data Compile Data Rob->Data Validation Complete Report Generate Validation Report Data->Report

Caption: Workflow for Chiral HPLC Method Validation.

Conclusion and Recommendations

Both the polysaccharide and macrocyclic glycopeptide-based CSPs are capable of separating the enantiomers of 2-Amino-2-phenylacetamide.

  • Recommendation for QC/GMP Environments: The primary method using the CHIRALPAK® AD-H column is highly recommended. Its superior resolution, selectivity, and proven robustness provide a higher degree of confidence in the analytical results, which is essential for product release and regulatory submissions.

  • Recommendation for Research/Screening: The alternative method using the CHIROBIOTIC® T column can be a useful tool for rapid screening purposes where a semi-quantitative result is sufficient. Its compatibility with polar organic solvents is also a benefit for subsequent analysis by mass spectrometry.

Ultimately, the selection of a chiral HPLC method should be guided by a thorough evaluation of the analytical requirements, balancing the need for resolution, speed, and robustness. This guide provides the foundational data and rationale to support that decision-making process.

References

A Comparative Guide to the Determination of Enantiomeric Purity of (R)-2-Amino-2-phenylacetamide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of a molecule is paramount. Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1] This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for determining the enantiomeric purity of (R)-2-Amino-2-phenylacetamide, a crucial chiral building block in the synthesis of various pharmaceuticals.[1][2] We will explore the nuances of employing chiral derivatizing and solvating agents, and benchmark the NMR approach against established techniques like chiral High-Performance Liquid Chromatography (HPLC) and polarimetry, providing researchers with the insights to make informed analytical choices.

The Principle of Chiral Recognition by NMR

Standard NMR spectroscopy is inherently "blind" to chirality, meaning enantiomers in an achiral solvent will produce identical spectra.[3] To circumvent this, the sample environment must be rendered chiral. This is primarily achieved in two ways: the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[4]

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently react with the analyte's functional groups (in this case, the primary amine of 2-Amino-2-phenylacetamide) to form a pair of diastereomers.[5][6] Diastereomers, unlike enantiomers, have distinct physical and chemical properties, resulting in distinguishable signals in the NMR spectrum.[6] The ratio of the integrals of these signals directly correlates to the enantiomeric ratio of the original sample.[7] A widely used CDA for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[6][8]

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions like hydrogen bonding or π-π stacking.[9][10] This transient complex formation is sufficient to induce chemical shift differences (anisochrony) between the enantiomers in the NMR spectrum, allowing for their quantification.[11] The choice of solvent is critical when using CSAs, as polar solvents can disrupt the weak interactions necessary for chiral recognition.[11]

Experimental Protocol: Enantiomeric Purity of this compound using a Chiral Derivatizing Agent (Mosher's Acid Chloride)

This protocol details the derivatization of a sample of 2-Amino-2-phenylacetamide with (R)-Mosher's acid chloride to determine its enantiomeric purity via ¹H NMR spectroscopy.

Materials:

  • Sample of 2-Amino-2-phenylacetamide (with unknown enantiomeric purity)

  • (R)-Mosher's acid chloride

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or triethylamine (as a base)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the 2-Amino-2-phenylacetamide sample in 0.5 mL of anhydrous CDCl₃.

  • Addition of Base: Add one equivalent of a suitable base, such as anhydrous pyridine or triethylamine, to the NMR tube. The base scavenges the HCl generated during the reaction.[12][13]

  • Derivatization: Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride to the solution. Cap the NMR tube and gently invert to mix. The reaction to form the diastereomeric amides is typically rapid.[14][15]

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the derivatized sample. It is crucial to use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of the signals.[7]

  • Data Analysis: Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. For Mosher amides, protons alpha to the nitrogen or the methoxy group of the Mosher's acid moiety are often good candidates. Integrate the corresponding signals for the two diastereomers. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100

Below is a conceptual workflow for this process:

G cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis & Data Processing Analyte (R/S)-2-Amino-2-phenylacetamide Mix Reaction Mixture in NMR Tube Analyte->Mix CDA (R)-Mosher's Acid Chloride CDA->Mix Base Pyridine/Triethylamine Base->Mix Solvent CDCl3 Solvent->Mix NMR Acquire 1H NMR Spectrum Mix->NMR Formation of Diastereomeric Amides Spectrum Spectrum with Diastereomeric Signals NMR->Spectrum Integration Integrate Resolved Signals Spectrum->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Caption: Workflow for determining enantiomeric purity using a chiral derivatizing agent and NMR.

Comparative Analysis: NMR vs. Alternative Methods

While NMR with chiral auxiliaries is a powerful tool, it is essential to compare its performance with other established techniques for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers.[16] This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that are then separated on a standard achiral column.[17]

Experimental Protocol: Direct Chiral HPLC of this compound

Materials:

  • Sample of 2-Amino-2-phenylacetamide

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK®)

Procedure:

  • Sample Preparation: Dissolve a small amount of the 2-Amino-2-phenylacetamide sample in the mobile phase to a known concentration.

  • HPLC System Setup:

    • Column: A suitable chiral stationary phase column.

    • Mobile Phase: An optimized mixture of solvents, often a non-polar solvent like hexane with a polar modifier like isopropanol or ethanol. The exact composition will depend on the column and analyte.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 254 nm).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated similarly to the NMR method, based on the peak areas.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer. The specific rotation of enantiomerically pure this compound is reported as [α] = -48.5° (c=0.55, EtOH).[1] While simple in principle, this method is less accurate for determining high enantiomeric purities and requires a known specific rotation for the pure enantiomer.

The following diagram illustrates the comparative logic of these analytical choices:

G cluster_methods Analytical Methodologies cluster_nmr_options NMR Approaches cluster_hplc_options HPLC Approaches Start Determine Enantiomeric Purity of this compound NMR NMR Spectroscopy Start->NMR HPLC Chiral HPLC Start->HPLC Polarimetry Polarimetry Start->Polarimetry CDA Chiral Derivatizing Agent (CDA) NMR->CDA Covalent Modification CSA Chiral Solvating Agent (CSA) NMR->CSA Non-covalent Interaction CSP Chiral Stationary Phase (Direct) HPLC->CSP Direct Separation Indirect_HPLC Derivatization + Achiral Column (Indirect) HPLC->Indirect_HPLC Indirect Separation

Caption: Decision tree for selecting an analytical method for enantiomeric purity determination.

Performance Comparison

The choice of analytical method depends on various factors, including the required accuracy, sample availability, and experimental constraints.

FeatureNMR with Chiral Derivatizing AgentChiral HPLC (Direct)Polarimetry
Principle Formation of diastereomers, quantification by signal integration.Differential interaction with a chiral stationary phase.Measurement of optical rotation.
Accuracy High, especially for determining high % ee.High, considered a gold standard for purity analysis.[18]Lower, less reliable for very high or very low % ee.
Sensitivity Moderate, requires mg-scale sample quantities.High, can detect trace impurities.Low, requires relatively concentrated solutions.
Sample Throughput Moderate, derivatization and acquisition take time.High, with established methods.High, rapid measurement.
Sample Recovery Destructive (sample is chemically modified).Non-destructive (sample can be collected post-column).Non-destructive.
Method Development Can be complex, requires selection of appropriate CDA and reaction conditions.Can be complex, requires screening of columns and mobile phases.[16]Simple, but requires a known standard.
Instrumentation Requires access to an NMR spectrometer.Requires an HPLC system with a chiral column.Requires a polarimeter.
Key Advantage Provides structural confirmation of the diastereomers formed.Excellent for routine quality control and high-throughput screening.Rapid and simple for a quick check of optical activity.

Conclusion

The determination of the enantiomeric purity of this compound by NMR spectroscopy using chiral derivatizing agents like Mosher's acid is a robust and reliable method. It offers high accuracy and provides valuable structural information, making it an excellent choice for research and development settings where unambiguous confirmation is critical. While chiral HPLC remains the industry standard for high-throughput purity analysis due to its sensitivity and established protocols, NMR provides a powerful, complementary technique. The choice between these methods should be guided by the specific analytical requirements, balancing the need for accuracy, sensitivity, sample throughput, and the resources available. Polarimetry, while historically significant, serves best as a preliminary, qualitative check of chirality rather than a precise quantitative tool.

References

A Comparative Guide to Chiral Resolving Agents: An Objective Analysis of (R)-2-Amino-2-phenylacetamide for the Resolution of Racemic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. This guide provides a comparative analysis of (R)-2-Amino-2-phenylacetamide as a potential resolving agent for racemic acids, objectively weighing its theoretical advantages and limitations against commonly used alternatives. As direct comparative studies for this compound in this application are not extensively documented in publicly available literature, this guide will establish a performance benchmark using widely documented resolving agents such as the natural alkaloid brucine and the synthetic amine (R)-1-phenylethylamine.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The separation of enantiomers from a racemic mixture is a critical challenge in chemical synthesis, particularly in the pharmaceutical industry where the physiological activity of a drug often resides in a single enantiomer.[1] Chiral resolution via diastereomeric salt formation is a classical, robust, and scalable technique for this purpose.[2]

The process is predicated on a simple principle: while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a carboxylic acid, denoted as (R)-Acid and (S)-Acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral base, (R)-Base), two diastereomeric salts are formed: [(R)-Acid:(R)-Base] and [(S)-Acid:(R)-Base]. These diastereomers possess different solubilities, melting points, and spectroscopic characteristics, allowing for their separation by conventional methods, most commonly fractional crystallization.[3] The less soluble salt crystallizes preferentially from a suitable solvent, and subsequent treatment with a strong acid liberates the enantiomerically enriched carboxylic acid.[4]

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic Acid\n((R)-Acid + (S)-Acid) Racemic Acid ((R)-Acid + (S)-Acid) Diastereomeric Salts\n((R)-Acid:(R)-Base) + ((S)-Acid:(R)-Base) Diastereomeric Salts ((R)-Acid:(R)-Base) + ((S)-Acid:(R)-Base) Racemic Acid\n((R)-Acid + (S)-Acid)->Diastereomeric Salts\n((R)-Acid:(R)-Base) + ((S)-Acid:(R)-Base) + (R)-Base (Resolving Agent) Diastereomeric Salts Diastereomeric Salts Less Soluble Salt\n(e.g., (S)-Acid:(R)-Base) Less Soluble Salt (e.g., (S)-Acid:(R)-Base) Diastereomeric Salts->Less Soluble Salt\n(e.g., (S)-Acid:(R)-Base) Fractional Crystallization Less Soluble Salt Less Soluble Salt More Soluble Salt\n(in mother liquor) More Soluble Salt (in mother liquor) Pure Enantiomer\n(e.g., (S)-Acid) Pure Enantiomer (e.g., (S)-Acid) Less Soluble Salt->Pure Enantiomer\n(e.g., (S)-Acid) + Strong Acid (e.g., HCl)

Figure 1. General workflow for chiral resolution by diastereomeric salt formation.

Profile of Chiral Resolving Agents for Racemic Acids

The efficacy of a chiral resolution is highly dependent on the choice of the resolving agent.[5] An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer.[6]

This compound: A Theoretical Profile

This compound, also known as D-Phenylglycinamide, is a chiral primary amine.[7] While it is frequently the target of resolution itself, its structure lends it to be a potential resolving agent for racemic acids.

  • Structure and Potential Interaction Sites: It possesses a primary amine for salt formation, an amide group capable of hydrogen bonding, and a phenyl ring that can participate in π-π stacking interactions. This combination of functional groups provides multiple potential points of interaction, which are crucial for effective chiral discrimination. The rigidity of the phenylglycine backbone may offer a well-defined chiral environment.

  • Potential Advantages: For certain racemic acids, the specific spatial arrangement of the amine, amide, and phenyl groups might create a highly selective binding pocket for one enantiomer over the other, leading to a large difference in the crystal lattice energies and, consequently, solubilities of the diastereomeric salts.

  • Limitations and Considerations: The success of any resolution is empirical and substrate-dependent. Without specific experimental data, the performance of this compound as a resolving agent remains theoretical. Its solubility profile and cost-effectiveness for large-scale applications would also need to be considered.

Established Alternatives: Brucine and (R)-1-Phenylethylamine

A meaningful comparison requires benchmarking against established resolving agents.

  • (R)-1-Phenylethylamine: A widely used synthetic chiral amine that is relatively inexpensive and effective for a broad range of acids.[8][9] Its effectiveness stems from its simple, rigid structure which allows for predictable salt formation. N-benzylation of this amine has been shown to improve π-π stacking interactions, sometimes leading to better resolution efficiency.[10]

  • Brucine: A naturally occurring alkaloid, brucine is a structurally complex and rigid molecule with multiple stereocenters and functional groups.[11] This complexity can lead to highly specific intermolecular interactions, often resulting in excellent chiral discrimination for a variety of racemic acids, including profens.[5][12] However, its toxicity is a significant consideration for industrial applications.

G cluster_racemic Racemic Acid cluster_resolver Chiral Base cluster_salts Diastereomeric Salts R_Acid R-Acid R_Base R-Base S_Acid S-Acid RR_Salt (R-Acid):(R-Base) R_Base->RR_Salt Forms two diastereomers with different properties SR_Salt (S-Acid):(R-Base) R_Base->SR_Salt Forms two diastereomers with different properties

Figure 2. Logical relationship in diastereomeric salt resolution.

Performance Comparison and Experimental Data

The choice of resolving agent and solvent is crucial and often requires empirical screening. The efficacy is assessed by the yield and the enantiomeric excess (ee%) of the desired enantiomer.[6] The following table summarizes representative performance data for common chiral bases in resolving racemic profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Table 1: Performance of Chiral Bases in the Resolution of Racemic Profens

Racemic AcidResolving AgentSolventYield (%)ee% of Liberated AcidReference
(±)-Ibuprofen(S)-(-)-α-phenethylamine85% Ethanol~63%>90% (S-Ibuprofen)[13]
(±)-Ibuprofen(-)-BrucineAcetonitrile/MethanolN/AHigh (Qualitative)[12]
(±)-NaproxenChiral Amine*Toluene/HeptaneHigh>98% (S-Naproxen)[14]
(±)-FlurbiprofenBrucine SulfateAcetone4095[5]
(±)-KetoprofenBrucine SulfateEthanol4292[5]

Note: The industrial process for naproxen often uses a proprietary chiral amine and includes a racemization step for the unwanted enantiomer to improve overall yield.[14]

Analysis of Performance Data:

  • The data clearly shows that the choice of both the resolving agent and the solvent system is critical to the outcome of the resolution.[5]

  • Brucine consistently demonstrates high efficacy in providing excellent enantiomeric excess for various profens.[5]

  • (S)-(-)-α-phenethylamine is also highly effective for resolving ibuprofen, yielding a good recovery of the desired (S)-enantiomer with high purity.[13]

  • While no direct data is available for this compound, we can hypothesize that its structural features—a primary amine for salt formation, a phenyl group for potential π-stacking, and an amide for hydrogen bonding—could make it a viable candidate for resolving aromatic carboxylic acids like profens. However, empirical validation is essential.

Experimental Protocol: Generalized Resolution of a Racemic Acid

This protocol provides a detailed, step-by-step methodology for the resolution of a racemic carboxylic acid using a chiral amine, which can be adapted for specific applications.

Objective: To separate the enantiomers of a racemic carboxylic acid via diastereomeric salt formation with (R)-1-phenylethylamine.

Materials:

  • Racemic carboxylic acid (e.g., Ibuprofen)

  • (R)-1-phenylethylamine (resolving agent)

  • Ethanol (solvent)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate (extraction solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Heating mantle, reflux condenser, magnetic stirrer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation: a. In a round-bottom flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable volume of hot ethanol. b. In a separate beaker, dissolve 0.5 to 1.0 equivalent of (R)-1-phenylethylamine in a minimal amount of hot ethanol. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[6] c. Slowly add the hot solution of the resolving agent to the stirred solution of the racemic acid. d. Observe the formation of a precipitate. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt: a. Collect the crystalline solid by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer. c. Dry the crystals. At this stage, the diastereomeric purity can be checked and improved by recrystallization if necessary.

  • Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water. b. Add 2M HCl dropwise while stirring until the solution is acidic (pH < 2). This will protonate the carboxylic acid, causing it to precipitate, while the chiral amine remains in the aqueous solution as its hydrochloride salt. c. Extract the liberated carboxylic acid into an organic solvent like ethyl acetate (3x volumes). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Analysis: a. Determine the yield, melting point, and specific rotation of the product. b. Confirm the enantiomeric excess (ee%) using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The selection of a chiral resolving agent remains a largely empirical process, yet a systematic approach based on structural analogy and performance benchmarks can guide researchers toward an efficient resolution. While established agents like (R)-1-phenylethylamine and brucine offer proven efficacy for a wide range of racemic acids, the exploration of novel resolving agents is crucial for expanding the toolbox of synthetic chemists.

This compound presents an intriguing structural motif with multiple points for potential intermolecular interactions. Its combination of a primary amine, a rigid phenyl group, and a hydrogen-bonding amide group suggests it could be a highly effective resolving agent for specific classes of acidic compounds. However, its practical utility can only be confirmed through rigorous experimental screening against various substrates and in different solvent systems. This guide serves as a foundational framework, encouraging the scientific community to undertake such studies to fully elucidate the potential of this compound and further refine the art and science of chiral resolution.

References

A Comparative Guide to the Performance of (R)- vs. (S)-2-Amino-2-phenylacetamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This guide provides an in-depth technical comparison of the performance of the two enantiomers of 2-Amino-2-phenylacetamide, (R)- and (S)-phenylglycinamide, as chiral resolving agents, a critical application in the synthesis of enantiopure drugs.

The Critical Role of Chirality in Synthesis

Chiral molecules exist as non-superimposable mirror images, or enantiomers. While sharing identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors or other chiral reagents, can differ significantly. Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is therefore a cornerstone of drug development and fine chemical manufacturing.[1] One of the most established and industrially relevant methods for obtaining enantiomerically pure compounds is through chiral resolution, where a racemic mixture is separated into its constituent enantiomers.[1] This is often achieved by using a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization.

Synthesis of (R)- and (S)-2-Amino-2-phenylacetamide

The utility of (R)- and (S)-2-Amino-2-phenylacetamide as resolving agents necessitates their availability in high enantiomeric purity. Various synthetic strategies have been developed to access these valuable compounds.

Synthesis of Racemic 2-Amino-2-phenylacetamide (DL-Phenylglycinamide)

The precursor to both enantiomers is the racemic mixture, which can be synthesized through several methods. A common industrial approach involves the Strecker synthesis, starting from benzaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Another route is the aminolysis of acetophenone.[2] A laboratory-scale synthesis can be achieved by the conversion of L-phenylglycine to its ester, followed by racemization in the presence of a strong acid like sulfuric acid, and subsequent amidation with ammonia.[3]

Enantioselective Synthesis and Resolution

To obtain the individual enantiomers, enantioselective synthesis or resolution of the racemate is required.

  • (R)-2-Amino-2-phenylacetamide: This enantiomer is a crucial building block for various pharmaceuticals, including HIV-1 reverse transcriptase inhibitors and β-lactam antibiotics.[4] Its synthesis can be achieved with high enantiomeric excess through methods like enzymatic kinetic resolution. For instance, Candida antarctica Lipase B (CAL-B) can selectively hydrolyze the (S)-enantiomer of racemic N-acetyl-2-phenylglycine amide, leaving the desired (R)-enantiomer with high purity.[4]

  • (S)-2-Amino-2-phenylacetamide: While not as extensively documented as its (R)-counterpart in terms of its use as a synthetic intermediate, the (S)-enantiomer is equally important as a chiral resolving agent. It can be prepared from L-phenylalanine, which is converted to L-phenylglycine and then amidated.[5]

Performance Comparison in Chiral Resolution: A Case Study with Profens

A primary application where the performance of (R)- and (S)-2-Amino-2-phenylacetamide can be directly compared is in the chiral resolution of racemic carboxylic acids, a class of compounds that includes the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. The principle of this resolution lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

The choice of the resolving agent's chirality directly dictates which enantiomer of the racemic acid will preferentially crystallize. When resolving a racemic acid, using this compound will typically lead to the precipitation of the diastereomeric salt containing one of the acid's enantiomers, while using (S)-2-Amino-2-phenylacetamide will cause the preferential crystallization of the salt with the opposite enantiomer of the acid.

Experimental Data Summary

For instance, in the resolution of racemic ibuprofen, the (S)-(+)-enantiomer is the pharmacologically active form.[1] To isolate (S)-(+)-ibuprofen, a chemist would choose a chiral resolving agent that forms a less soluble diastereomeric salt with it. If this compound forms a less soluble salt with (S)-ibuprofen, it would be the resolving agent of choice. Conversely, if (S)-2-Amino-2-phenylacetamide were to be used, it would be expected to form the less soluble salt with (R)-ibuprofen.

Resolving AgentRacemic AcidTarget EnantiomerExpected Outcome
This compound(R,S)-Ibuprofen(S)-IbuprofenFormation of a less soluble diastereomeric salt of (R)-amine and (S)-acid, allowing for its isolation.
(S)-2-Amino-2-phenylacetamide(R,S)-Ibuprofen(R)-IbuprofenFormation of a less soluble diastereomeric salt of (S)-amine and (R)-acid, allowing for its isolation.
This compound(R,S)-Ketoprofen(S)-KetoprofenFormation of a less soluble diastereomeric salt of (R)-amine and (S)-acid, allowing for its isolation.
(S)-2-Amino-2-phenylacetamide(R,S)-Ketoprofen(R)-KetoprofenFormation of a less soluble diastereomeric salt of (S)-amine and (R)-acid, allowing for its isolation.

Note: The specific efficiency (yield and enantiomeric excess) would need to be determined experimentally for each combination.

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid

This protocol provides a general framework for the resolution of a racemic carboxylic acid, such as ibuprofen or ketoprofen, using either (R)- or (S)-2-Amino-2-phenylacetamide.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen)

  • (R)- or (S)-2-Amino-2-phenylacetamide (0.5 to 1.0 molar equivalent)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable heated solvent. In a separate flask, dissolve the chiral resolving agent ((R)- or (S)-2-Amino-2-phenylacetamide) in the same solvent, also with heating.

  • Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate, or mother liquor, will be enriched in the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in water and acidify with HCl solution to a pH of 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

  • Extraction: Extract the liberated carboxylic acid into an organic solvent. Wash the organic layer with water and brine.

  • Isolation of the Pure Enantiomer: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The aqueous layer containing the hydrochloride salt of the resolving agent can be basified with NaOH solution and the free amine can be extracted with an organic solvent to be recycled.

  • Analysis: Determine the enantiomeric excess of the resolved acid using chiral HPLC or by measuring its specific rotation.

Visualization of the Resolution Process

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation by Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation Formation of Diastereomeric Salts ((R)-Acid-(R)-Amine + (S)-Acid-(R)-Amine) racemic_acid->salt_formation resolving_agent This compound resolving_agent->salt_formation less_soluble Less Soluble Diastereomer (e.g., (S)-Acid-(R)-Amine) salt_formation->less_soluble Preferential Crystallization more_soluble More Soluble Diastereomer (in mother liquor) (e.g., (R)-Acid-(R)-Amine) salt_formation->more_soluble pure_s_acid Pure (S)-Acid less_soluble->pure_s_acid Acidification & Extraction recovered_r_amine Recovered (R)-Amine less_soluble->recovered_r_amine Basification & Extraction

Caption: Workflow for chiral resolution using this compound.

Mechanistic Insights and Predictive Performance

The efficacy of a chiral resolution is governed by the thermodynamic stability of the diastereomeric salts formed. The less soluble salt will have a more stable crystal lattice, which is a result of a combination of factors including hydrogen bonding, van der Waals interactions, and steric fit between the chiral resolving agent and the enantiomer of the acid.

When using (R)- and (S)-2-Amino-2-phenylacetamide, the three-dimensional arrangement of the phenyl, amino, and acetamido groups creates a specific chiral environment. The interaction of this environment with the chiral center of the racemic acid determines the stability of the resulting diastereomeric salt. It is this difference in the stability of the diastereomeric pairs—(R)-acid with (R)-amine versus (S)-acid with (R)-amine, and (R)-acid with (S)-amine versus (S)-acid with (S)-amine—that allows for their separation.

In principle, the (R)- and (S)-enantiomers of 2-Amino-2-phenylacetamide should exhibit equal but opposite performance in resolving a given racemic acid. That is, if the (R)-amine resolves the (S)-acid with a certain efficiency, the (S)-amine should resolve the (R)-acid with a similar efficiency under identical conditions. This provides a powerful tool for accessing both enantiomers of a target molecule by simply choosing the appropriate enantiomer of the resolving agent.

Conclusion

Both (R)- and (S)-2-Amino-2-phenylacetamide are highly effective chiral resolving agents, providing a robust and scalable method for the separation of racemic carboxylic acids. Their performance is dictated by the principles of diastereomeric salt formation, where the choice of the resolving agent's enantiomer determines which enantiomer of the racemic mixture is preferentially isolated. While the (R)-enantiomer has been more extensively studied due to its role as a building block in the synthesis of specific blockbuster drugs, both enantiomers offer comparable performance in chiral resolution, making them indispensable tools in the asymmetric synthesis of pharmaceuticals and fine chemicals. The selection between the (R)- and (S)-enantiomer is a strategic choice based on the desired enantiomer of the target molecule.

References

a comparative study of different synthetic routes to (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of (R)-2-Amino-2-phenylacetamide

This compound, also known as (R)-phenylglycinamide, is a crucial chiral building block in the pharmaceutical industry.[1] Its defined stereochemistry is paramount for the synthesis of numerous active pharmaceutical ingredients (APIs), including components of β-lactam antibiotics and HIV-1 reverse transcriptase inhibitors.[1] The production of this compound in high enantiomeric purity is a key challenge, and various synthetic strategies have been developed to meet this demand.

This guide provides an in-depth, comparative analysis of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each method, supported by experimental data to inform researchers and process chemists in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Classical Chemical Resolution: This method involves the separation of a racemic mixture of phenylglycinamide by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: These routes create the desired stereocenter selectively, often employing chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. The Asymmetric Strecker synthesis is a prominent example.[2][3][4]

  • Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes, these methods, such as enzymatic kinetic resolution, offer a green and efficient alternative to traditional chemical synthesis.[5]

Below is a visual overview of these divergent strategies.

Caption: High-level overview of the main synthetic approaches to (R)-phenylglycinamide.

In-Depth Analysis of Synthetic Routes

Route 1: Classical Chemical Resolution of Racemic Phenylglycinamide

Classical resolution is a foundational technique in stereochemistry. It operates on the principle of converting a pair of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated.[6]

Mechanism and Rationale: The racemic mixture of (±)-2-Amino-2-phenylacetamide, a base, is reacted with a chiral acid, such as (R,R)-(+)-tartaric acid.[7] This acid-base reaction forms two diastereomeric salts: [(R)-Amine:(R,R)-Acid] and [(S)-Amine:(R,R)-Acid]. These diastereomeric salts possess different solubilities in a given solvent.[8] Through a process of fractional crystallization, the less soluble diastereomeric salt preferentially crystallizes out of the solution. Once separated, the desired enantiomer is recovered by treating the purified salt with a base to neutralize the chiral acid.[9]

Advantages:

  • Well-Established: The technique is robust, widely understood, and has a long history of application.

  • Scalability: It is often amenable to large-scale industrial production.

Disadvantages:

  • Theoretical Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic mixture is typically discarded.

  • Labor-Intensive: Requires careful optimization of crystallization conditions and can be a multi-step, time-consuming process.[6]

  • Racemization Requirement: To improve overall yield, the undesired (S)-enantiomer must be isolated from the mother liquor and racemized for recycling, adding complexity and cost.

Route 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids and their derivatives from aldehydes, ammonia, and cyanide.[10] Asymmetric variants introduce a chiral influence to control the stereochemistry of the newly formed stereocenter.[2][3]

Mechanism and Rationale: A particularly effective method involves using a chiral auxiliary, such as (R)-phenylglycine amide itself, in a diastereoselective Strecker reaction.[2][3] The reaction between an aldehyde (e.g., pivaldehyde), a cyanide source (e.g., NaCN), and the chiral auxiliary ((R)-phenylglycine amide) forms two diastereomeric α-amino nitrile intermediates.[2] Under optimized conditions, a process known as a crystallization-induced asymmetric transformation (CIAT) can occur. Here, the less soluble, desired diastereomer selectively precipitates from the reaction mixture. This precipitation shifts the equilibrium in the solution (where the two diastereomers are interconverting) towards the formation of the crystallizing product, allowing for theoretical yields greater than 50%.[2][11] The auxiliary can then be cleaved to yield the target product.

Asymmetric_Strecker cluster_solution Solution Phase (Equilibrium) Diastereomer_A (R,S)-Amino Nitrile Diastereomer_B (R,R)-Amino Nitrile Diastereomer_A->Diastereomer_B Solid Precipitated Solid (Diastereomerically Pure) Diastereomer_A->Solid Crystallization (Drives Equilibrium) Precursors Aldehyde + NaCN + (R)-Phenylglycine Amide (Auxiliary) Precursors->Diastereomer_A Reaction Precursors->Diastereomer_B Reaction Product Target Amino Acid (after cleavage) Solid->Product Cleavage

Caption: Crystallization-Induced Asymmetric Transformation in Strecker Synthesis.

Advantages:

  • High Enantioselectivity: Can achieve excellent diastereomeric ratios (>99:1) and high enantiomeric excess (>98% ee).[2][3]

  • High Yield: The dynamic transformation allows for yields significantly exceeding the 50% limit of classical resolution, often in the 76-93% range.[2][3]

  • Atom Economy: It is a more atom-economical approach compared to resolution.

Disadvantages:

  • Reagent Toxicity: Involves the use of highly toxic cyanide salts, requiring stringent safety protocols.

  • Process Development: Optimization of the crystallization-induced transformation can be complex and is sensitive to solvent systems and temperature.[11][12]

Route 3: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful, green alternative for producing enantiopure compounds. Enzymes, particularly lipases and nitrilases, can exhibit exquisite enantioselectivity under mild reaction conditions.[5][13]

Mechanism and Rationale: In an enzymatic kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For producing this compound, one could start with a racemic ester of phenylglycine. A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze the (R)-ester to the (R)-acid, or selectively amidate the (R)-ester to the (R)-amide, leaving the (S)-ester largely untouched.[14]

A more advanced approach is a Dynamic Kinetic Resolution (DKR) . This process combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[14][15] This allows the entire racemic starting material to be converted into a single, desired enantiomeric product, overcoming the 50% yield limitation of standard kinetic resolution.[14] For example, a chemoenzymatic approach can combine the chemical Strecker synthesis of racemic phenylglycinonitrile with the enzymatic hydrolysis by a highly (R)-specific nitrilase.[16] Under alkaline conditions, the unreacted (S)-phenylglycinonitrile racemizes, feeding back into the enzymatic conversion and enabling yields up to 81% with ee values ≥ 95%.[16]

Advantages:

  • Exceptional Selectivity: Enzymes can provide extremely high enantiomeric excess (ee > 99%).

  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous or green solvents.[5]

  • Environmental Profile: Reduces the use of harsh reagents and hazardous waste.

  • High Theoretical Yield: Dynamic kinetic resolution strategies can achieve theoretical yields approaching 100%.[14]

Disadvantages:

  • Enzyme Cost and Stability: The cost, stability, and activity of the biocatalyst can be a concern, although enzyme immobilization can mitigate some of these issues.[17]

  • Process Optimization: Requires screening for the right enzyme and careful optimization of reaction parameters like pH, temperature, and substrate concentration.[17]

Comparative Analysis of Synthetic Routes

ParameterClassical ResolutionAsymmetric Strecker SynthesisEnzymatic Kinetic Resolution (DKR)
Max. Theoretical Yield 50% (without racemization)>90%~100%
Typical Enantiomeric Excess (ee) >99% (after crystallization)>98%>99%
Key Reagents Racemic Amide, Chiral Acid (e.g., Tartaric Acid)Aldehyde, Cyanide Salt, Chiral AuxiliaryRacemic Substrate, Enzyme (e.g., Lipase, Nitrilase), Racemization Catalyst
Safety Concerns Standard chemical handlingHigh (Cyanide) Low (Biocompatible)
Environmental Impact Moderate (Solvent use, waste)High (Cyanide waste)Low (Green Solvents, Biodegradable)
Scalability HighModerate to HighModerate (can be limited by enzyme cost/availability)
Process Complexity High (multiple crystallizations, racemization loop)Moderate (sensitive crystallization)Moderate (enzyme screening, process optimization)
Cost-Effectiveness Can be high due to waste and processingPotentially high due to auxiliary and safety measuresCan be competitive, especially with reusable/immobilized enzymes

Detailed Experimental Protocols

Protocol 1: Classical Resolution using (R,R)-(+)-Tartaric Acid

This protocol is a representative example and requires optimization for specific laboratory conditions.

  • Salt Formation: A solution of racemic (±)-2-Amino-2-phenylacetamide (1.0 eq) in methanol is heated to 50°C. A solution of (R,R)-(+)-tartaric acid (0.5 eq) in methanol is added dropwise. The molar ratio is critical; using a sub-stoichiometric amount of the resolving agent is common to ensure the first crop of crystals is of high diastereomeric purity.

  • Fractional Crystallization: The mixture is allowed to cool slowly to room temperature and then further cooled to 0-5°C for several hours. The precipitated solid, enriched in the [(R)-Amine:(R,R)-Acid] diastereomeric salt, is collected by filtration. Causality: The slow cooling is crucial to allow for the selective crystallization of the less soluble diastereomer, maximizing purity.

  • Recrystallization: The collected solid is recrystallized from a suitable solvent (e.g., methanol/water mixture) to enhance diastereomeric purity. The purity should be checked by measuring the optical rotation.

  • Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >10. This neutralizes the tartaric acid and liberates the free (R)-amine.[9]

  • Extraction and Isolation: The aqueous solution is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The enantiomeric excess should be determined using chiral HPLC.

Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution

This protocol is based on the principles described by Stolz et al. and requires specialized biological materials.[16]

  • Reaction Setup: In a buffered aqueous solution (pH ~9.5), benzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and potassium cyanide (1.1 eq) are combined. This mixture is stirred at room temperature to form racemic (±)-phenylglycinonitrile in situ via the Strecker synthesis. Causality: The alkaline pH is critical for both the Strecker reaction and the in-situ racemization of the (S)-nitrile intermediate.

  • Biocatalytic Conversion: To the reaction mixture, whole cells of a recombinant E. coli strain overexpressing a highly (R)-specific nitrilase are added. The suspension is stirred at a controlled temperature (e.g., 30°C).

  • Dynamic Resolution: The nitrilase selectively hydrolyzes the (R)-phenylglycinonitrile to this compound. Simultaneously, the unreacted (S)-phenylglycinonitrile in the alkaline solution undergoes racemization, continuously replenishing the (R)-enantiomer for the enzyme to convert.

  • Monitoring: The reaction is monitored by chiral HPLC to track the consumption of the nitrile and the formation and enantiomeric excess of the amide product.

  • Workup and Isolation: Once the reaction reaches completion, the bacterial cells are removed by centrifugation. The supernatant is then subjected to standard extraction procedures to isolate the this compound product.

Conclusion

The selection of a synthetic route to this compound is a multi-faceted decision that balances yield, enantiopurity, cost, safety, and environmental impact.

  • Classical resolution remains a viable, albeit less efficient, option for large-scale production, particularly if a robust racemization and recycling process for the undesired enantiomer is in place.

  • Asymmetric Strecker synthesis , especially with a crystallization-induced asymmetric transformation, offers an elegant and high-yielding approach, but its reliance on highly toxic cyanide necessitates specialized handling and infrastructure.

  • Chemoenzymatic dynamic kinetic resolution represents the state-of-the-art in terms of efficiency, selectivity, and sustainability. As the technology of enzyme engineering and immobilization advances, biocatalytic routes are becoming increasingly cost-effective and are poised to become the preferred method for the industrial synthesis of this and other chiral amines.

Ultimately, the optimal choice will depend on the specific capabilities and priorities of the research or manufacturing environment.

References

A Comparative Analysis of Chiral Auxiliaries: Benchmarking the Efficiency of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the reliable and efficient control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, providing a robust and predictable method for introducing chirality into prochiral molecules.[1] This guide offers an in-depth technical comparison of (R)-2-Amino-2-phenylacetamide, more commonly known in this context as (R)-phenylglycinamide, against established chiral auxiliaries. We will explore its performance, optimal applications, and provide the experimental details necessary for its successful implementation.

The Logic of Asymmetric Synthesis with Chiral Auxiliaries

Asymmetric synthesis is critical in pharmacology, where enantiomers of a drug can have vastly different biological effects.[2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage creates a chiral environment, directing a subsequent reaction to favor the formation of one diastereomer over the other.[3] After the desired stereocenter is established, the auxiliary is cleaved and can, ideally, be recovered for reuse.[4] The success of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product and the overall chemical yield.[5][6]

The general workflow for employing a chiral auxiliary is a three-step process: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.

G cluster_workflow General Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Coupling->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Achiral Reagent) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Mixture Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

This compound: A Closer Look

This compound ( (R)-phenylglycinamide) is a readily available and highly effective chiral auxiliary, particularly notable for its performance in the asymmetric Strecker synthesis of α-amino acids.[2][7] Its efficacy stems from its ability to form a rigid Schiff base intermediate, which effectively shields one face of the molecule, leading to high diastereofacial selectivity. A key advantage of this auxiliary is its role in crystallization-induced asymmetric transformations, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards a single stereoisomer.[2]

Performance Benchmarking: (R)-Phenylglycinamide vs. Established Auxiliaries

A direct comparison of chiral auxiliaries is most meaningful when considering their optimal applications, as different auxiliaries are designed to excel in different types of reactions. Below, we compare the performance of (R)-phenylglycinamide in the asymmetric Strecker reaction with that of two widely used auxiliaries, Evans' oxazolidinones and pseudoephedrine amides, in their respective strong suits: aldol and alkylation reactions.

Chiral AuxiliaryRepresentative ReactionSubstrateElectrophile/ReagentDiastereomeric Excess (d.e.)Yield (%)
(R)-Phenylglycinamide Asymmetric Strecker SynthesisPivaldehydeNaCN>99:176-93
Evans' Oxazolidinone Asymmetric Aldol ReactionN-Propionyl oxazolidinoneBenzaldehyde>99%80
Pseudoephedrine Amide Asymmetric AlkylationN-Propionyl pseudoephedrine amideBenzyl bromide>99:190-95

Data for (R)-Phenylglycinamide sourced from Organic Letters, 2001, 3 (8), pp 1121–1124.[7] Data for Evans' Oxazolidinone and Pseudoephedrine Amide are representative values from established literature.[8]

As the data indicates, (R)-phenylglycinamide provides exceptionally high levels of stereocontrol in the Strecker synthesis, comparable to the "gold standard" auxiliaries in their own optimal reactions.

Mechanism of Stereochemical Control: The Strecker Reaction

The high diastereoselectivity observed with (R)-phenylglycinamide in the Strecker reaction is attributed to the formation of a rigid intermediate that directs the nucleophilic attack of the cyanide ion.

G cluster_mechanism Stereochemical Control in Strecker Synthesis Start (R)-Phenylglycinamide + Aldehyde Imine Formation of Chiral Imine Start->Imine Cyanide_Attack Nucleophilic Attack by CN- Imine->Cyanide_Attack Intermediate Diastereomerically Enriched α-Amino Nitrile Cyanide_Attack->Intermediate Crystallization Crystallization-Induced Asymmetric Transformation Intermediate->Crystallization Precipitate Single Diastereomer Precipitate (dr > 99:1) Crystallization->Precipitate Hydrolysis Hydrolysis and Auxiliary Removal Precipitate->Hydrolysis Product Enantiomerically Pure α-Amino Acid Hydrolysis->Product

Caption: Logical flow of the asymmetric Strecker synthesis using (R)-phenylglycinamide.

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

The following protocol is adapted from the literature for the synthesis of (S)-tert-leucine using (R)-phenylglycinamide as the chiral auxiliary.[2]

Materials:

  • (R)-phenylglycinamide hydrochloride

  • Pivaldehyde

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Imine Formation and Cyanide Addition:

    • To a solution of (R)-phenylglycinamide hydrochloride (1.0 eq) in water, add sodium hydroxide (1.0 eq) to free the amine.

    • Add pivaldehyde (1.0 eq) to the aqueous solution.

    • A solution of sodium cyanide (1.05 eq) in water is then added dropwise to the mixture at room temperature.

    • Stir the reaction mixture vigorously. The product will begin to precipitate.

  • Crystallization-Induced Asymmetric Transformation:

    • Continue stirring the suspension at room temperature for 24-48 hours. This allows the equilibrium between the diastereomers in solution to shift, leading to the selective crystallization of the desired (R,S)-amino nitrile.

    • Collect the solid precipitate by filtration and wash with cold water. The diastereomeric ratio of the solid should be >99:1.

  • Hydrolysis and Auxiliary Removal:

    • Suspend the diastereomerically pure α-amino nitrile in 6 N HCl.

    • Heat the mixture at reflux (approximately 100 °C) for 4-6 hours to hydrolyze both the nitrile and the amide functionalities.

    • After cooling, the (R)-phenylglycinamide auxiliary can be recovered from the reaction mixture.

    • The aqueous solution containing the desired (S)-tert-leucine can be further purified by standard methods such as ion-exchange chromatography.

Conclusion

This compound ((R)-phenylglycinamide) has demonstrated its value as a highly efficient chiral auxiliary, particularly for the asymmetric synthesis of α-amino acids via the Strecker reaction. Its ability to induce excellent diastereoselectivity, coupled with the practical advantage of a crystallization-induced asymmetric transformation, makes it a powerful tool for researchers and drug development professionals. While established auxiliaries like Evans' oxazolidinones and pseudoephedrine amides remain the reagents of choice for specific transformations like aldol and alkylation reactions respectively, (R)-phenylglycinamide offers a compelling and highly effective solution for the synthesis of enantiomerically pure α-amino acids.

References

A Comparative Guide to Confirming the Absolute Stereochemistry of (R)-2-Amino-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Integrity in Drug Development

In the landscape of modern pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of biological activity. For chiral molecules such as (R)-2-Amino-2-phenylacetamide derivatives, which form the backbone of numerous therapeutic agents, the confirmation of absolute stereochemistry is a cornerstone of drug discovery, development, and regulatory compliance. Enantiomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral milieu of the body.[1] Therefore, the unambiguous assignment of the (R) or (S) configuration at a stereocenter is a non-negotiable step in ensuring the safety and efficacy of a drug candidate.

This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose: Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We will delve into the theoretical underpinnings, experimental workflows, and practical considerations of each method, providing the necessary framework for selecting the most appropriate strategy for your research needs.

Methodology Overview: A Triad of Analytical Approaches

The determination of absolute stereochemistry relies on probing the molecule's interaction with a chiral influence—be it polarized light or the ordered environment of a crystal lattice. We will compare the "gold standard" solid-state method with two powerful solution-phase spectroscopic techniques.

  • Single-Crystal X-ray Diffraction (SC-XRD): A definitive method that provides a direct visualization of the molecule's three-dimensional structure.

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.

  • Electronic Circular Dichroism (ECD): A spectroscopic technique analogous to VCD, but operating in the UV-Visible region of the electromagnetic spectrum.

The selection of the optimal technique is a strategic decision, balancing factors such as sample availability, physical state, time constraints, and the intrinsic properties of the molecule under investigation.

In-Depth Analysis of Core Techniques

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is widely regarded as the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[2][3] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice.

Theoretical Principle: Anomalous Dispersion and the Flack Parameter

For a routine diffraction experiment, the scattering intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel pair, are identical. However, when the X-ray wavelength is near the absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion occurs.[4] This effect breaks Friedel's law, causing slight but measurable differences in the intensities of the Friedel pair.[5] By analyzing these differences, the absolute structure of the molecule can be determined.

The refinement of the crystallographic data yields the Flack parameter , a value that ranges from 0 to 1.[5][6]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.[5][7]

  • A value near 1 suggests that the inverted configuration is correct.[5][7]

  • A value around 0.5 may indicate a racemic crystal or twinning.[5]

Historically, the presence of a "heavy" atom (e.g., S, Cl, Br) was necessary to produce a significant anomalous scattering signal. However, with modern diffractometers and computational methods, it is now often possible to determine the absolute configuration of light-atom molecules containing only C, H, N, and O.[8]

Experimental Workflow

The SC-XRD workflow is a multi-step process that demands patience and skill.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination CrystalGrowth 1. Grow High-Quality Single Crystal Mount 2. Mount Crystal on Diffractometer CrystalGrowth->Mount Collect 3. Collect Diffraction Data Mount->Collect Solve 4. Solve Structure (Phase Problem) Collect->Solve Refine 5. Refine Model Solve->Refine Flack 6. Determine Flack Parameter Refine->Flack Assign 7. Assign Absolute Configuration Flack->Assign

Figure 1. Experimental workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol:

  • Crystal Growth: This is often the most challenging step. A high-quality single crystal (typically 0.1-0.3 mm) free of defects is required.[4] Techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and cooled in a nitrogen stream (typically 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to determine atomic positions, bond lengths, and angles.[9]

  • Absolute Configuration Assignment: The Flack parameter is calculated during the final stages of refinement to confidently assign the absolute stereochemistry.[5][10]

Strengths & Limitations

  • Strengths: Unambiguous and definitive when successful, providing a complete 3D structure. It is considered the "gold standard" for this reason.[1]

  • Limitations: The primary bottleneck is the need for a suitable single crystal, which can be difficult or impossible to obtain for many compounds, especially oils or amorphous solids.[1] The process can also be time-consuming.

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, solution-phase techniques that serve as excellent alternatives when crystallization is not feasible.[1][11] Both rely on comparing an experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations for a known enantiomer.[1][12]

Theoretical Principle

VCD measures the differential absorption of left and right circularly polarized light in the infrared (IR) region, corresponding to molecular vibrations.[12][13] ECD operates on the same principle but in the UV-visible region, corresponding to electronic transitions.[14] An experimental spectrum that matches the sign and relative intensity of the calculated spectrum for the (R)-enantiomer confirms the sample's (R)-configuration. If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is the (S)-enantiomer.[1]

Computational Workflow is Key

The reliability of VCD and ECD hinges on the accuracy of the computational prediction.[15] This requires a rigorous computational protocol.

VCD_ECD_Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment SamplePrep 1. Prepare Solution of Chiral Analyte Measure 2. Acquire Experimental VCD/ECD Spectrum SamplePrep->Measure Compare 7. Compare Experimental and Predicted Spectra Measure->Compare Conformer 3. Perform Conformational Search (e.g., xTB) Optimize 4. Optimize Geometries (DFT: e.g., B3LYP) Conformer->Optimize Calculate 5. Calculate VCD/ECD Spectra for Low-Energy Conformers Optimize->Calculate Boltzmann 6. Generate Boltzmann-Averaged Predicted Spectrum Calculate->Boltzmann Boltzmann->Compare Assign 8. Assign Absolute Configuration Compare->Assign

Figure 2. General workflow for absolute configuration assignment using VCD/ECD.

Detailed Protocol:

  • Conformational Search: For flexible molecules like 2-Amino-2-phenylacetamide derivatives, it is crucial to identify all low-energy conformations. Methods like tight-binding density functional theory (xTB) are efficient for this initial search.[16][17]

  • Geometry Optimization and Energy Ranking: The identified conformers are then subjected to geometry optimization and energy calculation using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G*).[16][17]

  • VCD/ECD Calculation: For each low-energy conformer (typically within 2.5 kcal/mol of the global minimum), the VCD or ECD spectrum is calculated.[16][17]

  • Boltzmann Averaging: The final predicted spectrum is generated by averaging the spectra of the individual conformers, weighted according to their calculated Gibbs free energies (Boltzmann distribution).[16]

  • Comparison and Assignment: The experimental spectrum is visually compared with the predicted spectrum. A good match allows for a confident assignment of the absolute configuration.[18]

Strengths & Limitations

  • Strengths: Applicable to samples in solution, including oils and non-crystalline solids.[9][11] Requires milligram quantities of sample. VCD is particularly powerful for molecules without a strong UV chromophore.

  • Limitations: Heavily reliant on the accuracy of computational models.[1] Can be challenging for highly flexible molecules with many low-energy conformers. ECD requires the presence of a chromophore near the stereocenter for strong signals.[19]

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use SC-XRD, VCD, or ECD should be based on a pragmatic assessment of the sample and the resources available.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystalDifferential absorption of polarized IR lightDifferential absorption of polarized UV-Vis light
Sample State Solid (high-quality single crystal required)Solution or neat liquidSolution
Sample Amount Micrograms to milligrams[9]Milligrams[9]Micrograms to milligrams
Analysis Time Days to weeks (including crystallization)[9]Hours to a day (including computation)[9]Hours to a day (including computation)
Confidence Level Very High (Definitive)HighHigh (dependent on chromophore)
Key Requirement A diffractometer-quality single crystalAccess to VCD spectrometer and computational resourcesAccess to CD spectrometer and computational resources
Primary Challenge Crystal growthAccurate computational modeling of conformersPresence of a suitable chromophore

Decision-Making Framework

To assist in the selection process, the following logical workflow can be applied.

Decision_Tree Start Start: Need to Confirm Absolute Stereochemistry Crystal Is a high-quality single crystal available? Start->Crystal SCXRD Use SC-XRD (Gold Standard) Crystal->SCXRD Yes Solution Is the sample soluble? Crystal->Solution No Chromophore Does it have a strong UV-Vis chromophore near the stereocenter? Solution->Chromophore Yes Fail Re-evaluate synthesis or consider derivatization Solution->Fail No ECD Use ECD with Computational Analysis Chromophore->ECD Yes VCD Use VCD with Computational Analysis Chromophore->VCD No

Figure 3. Decision tree for selecting a stereochemical assignment method.

Conclusion

The confirmation of the absolute stereochemistry of this compound derivatives is a critical task that underpins the integrity of pharmaceutical research and development. While Single-Crystal X-ray Diffraction remains the definitive gold standard, its requirement for a high-quality crystal is a significant limitation.[1][4] In its absence, the computationally-driven chiroptical methods of VCD and ECD provide robust and reliable alternatives for solution-phase analysis.[11][20] VCD is particularly versatile for molecules lacking strong chromophores, whereas ECD offers high sensitivity when a suitable chromophore is present. A thorough understanding of the principles, workflows, and limitations of each technique, as guided by this comparison, empowers researchers to make informed, efficient, and confident decisions in their stereochemical assignments.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for Chiral Purity

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity. (R)-2-Amino-2-phenylacetamide is a key chiral building block, or scaffold, used in the synthesis of numerous enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its specific three-dimensional arrangement is essential for precise interaction with biological targets like enzymes and receptors.[2] The presence of its mirror image, the (S)-enantiomer, can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicity. Consequently, the accurate quantification of the (R)-enantiomer and the detection of its unwanted counterpart are paramount for ensuring drug safety and efficacy.

This guide provides an in-depth comparison and cross-validation framework for two powerful analytical techniques for the chiral separation of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Our objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, grounding our protocols in the rigorous standards of international regulatory guidelines. The process of analytical method validation provides documented evidence that a procedure is fit for its intended purpose, ensuring the generation of reliable and reproducible data.[3][4][5] Cross-validation, the focus of this guide, establishes the equivalency of two or more validated methods, providing flexibility in a quality control environment.

The Contenders: A Tale of Two Chromatographies

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates a chiral environment. This is achieved using Chiral Stationary Phases (CSPs) within a chromatographic system. We will compare two leading techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC): The established workhorse of the pharmaceutical industry, HPLC uses a liquid mobile phase to transport the analyte through a column packed with a CSP. It is a robust, well-understood, and widely available technique.[5]

  • Supercritical Fluid Chromatography (SFC): A modern, "green" alternative, SFC employs a supercritical fluid—typically carbon dioxide—as the primary mobile phase.[] The low viscosity and high diffusivity of supercritical fluids often lead to faster separations and reduced consumption of organic solvents compared to HPLC.[7][8]

The choice between these methods involves a trade-off between the established robustness of HPLC and the speed and environmental benefits of SFC.[9] A comprehensive cross-validation study ensures that either method can be deployed with confidence.

The Cross-Validation Workflow: A Framework for Equivalence

The core principle of cross-validation is to demonstrate that the analytical results are independent of the method used. This involves parallel validation of both HPLC and SFC methods according to the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines, followed by a direct comparison of their performance characteristics.[10][11][12][13][14]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Comparative Analysis cluster_3 Outcome Dev_HPLC HPLC Method Development & Optimization Val_HPLC Full Validation of HPLC Method Dev_HPLC->Val_HPLC Optimized Protocol Dev_SFC SFC Method Development & Optimization Val_SFC Full Validation of SFC Method Dev_SFC->Val_SFC Optimized Protocol Compare Comparison of Validation Data Val_HPLC->Compare Val_SFC->Compare Equiv Declaration of Method Equivalency Compare->Equiv Meets Acceptance Criteria

Caption: Workflow for the cross-validation of HPLC and SFC analytical methods.

Experimental Protocols & Method Causality

The following protocols are representative methodologies for the chiral analysis of this compound. The selection of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is a logical starting point, as these phases show broad applicability for a wide range of chiral compounds through hydrogen bonding, dipole-dipole, and steric interactions.

Chiral HPLC Method Protocol

Rationale: This method is designed for robustness and high resolution. The use of a normal-phase mobile phase (alkane/alcohol) often provides better selectivity for polar compounds on polysaccharide CSPs compared to reversed-phase conditions.

Step-by-Step Protocol:

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Causality: n-Hexane is the weak solvent, while isopropanol acts as the strong, polar modifier to elute the analyte. Diethylamine is a basic additive used to improve the peak shape of basic analytes like amines by minimizing tailing caused by interactions with residual acidic silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Causality: Temperature is controlled to ensure run-to-run reproducibility of retention times and selectivity.[15]

  • Detection: UV at 220 nm.

    • Causality: The phenyl group of the analyte provides strong UV absorbance at this wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection Volume: 10 µL.

Chiral SFC Method Protocol

Rationale: This method is optimized for speed and reduced environmental impact. Supercritical CO2 replaces the bulk of the organic solvent, and the low viscosity of the mobile phase allows for higher flow rates without excessive backpressure, shortening analysis times.[8]

Step-by-Step Protocol:

  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent). The same column chemistry is chosen to facilitate a more direct comparison.

  • Mobile Phase: Supercritical CO2 / Methanol / Diethylamine (85:15:0.1, v/v/v).

    • Causality: CO2 is the main mobile phase. Methanol is a polar co-solvent (modifier) required to increase solvent strength and elute the analyte. The basic additive (diethylamine) serves the same purpose as in the HPLC method.

  • Flow Rate: 3.0 mL/min.

    • Causality: A higher flow rate is possible due to the low viscosity of the supercritical fluid, leading to faster analysis.

  • Outlet Pressure: 150 bar (Back-Pressure Regulator setting).

    • Causality: This pressure is necessary to maintain CO2 in its supercritical state.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1.0 mg/mL.

  • Injection Volume: 5 µL.

Validation Parameters: The Pillars of Trustworthiness

Each method must be rigorously validated against the criteria set forth by ICH Q2(R1).[3][13][16] The results from these validation studies form the basis of the cross-method comparison.

G center Validated Method spec Specificity (Resolution > 2) center->spec lin Linearity (R² > 0.999) center->lin acc Accuracy (98-102% Recovery) center->acc prec Precision (RSD < 2%) center->prec loq LOQ center->loq robust Robustness center->robust range Range lin->range acc->range prec->range

Caption: Logical relationships between key analytical validation parameters.

  • Specificity: The method's ability to resolve the (R)-enantiomer from the (S)-enantiomer and any other potential impurities. The primary acceptance criterion is baseline resolution (Rs > 2.0).

  • Linearity: A linear relationship between the analyte concentration and the detector response. This is typically assessed over 5 concentration levels, with an R² (coefficient of determination) > 0.999 being the target.

  • Accuracy: The closeness of the measured value to the true value, determined by analyzing samples with known concentrations (e.g., a certified reference standard). Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Analysis of replicate samples under the same conditions in a short interval.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.

    • The acceptance criterion is typically a Relative Standard Deviation (RSD) of ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling chiral impurities.

  • Robustness: The method's resistance to small, deliberate changes in parameters (e.g., mobile phase composition ±2%, temperature ±2°C, flow rate ±5%). This demonstrates the method's reliability in routine use.

Comparative Data Summary

The table below summarizes the expected performance characteristics and validation outcomes for the two techniques. This data is representative of what would be expected from a successful cross-validation study.

Parameter Chiral HPLC Chiral SFC Commentary
Specificity (Resolution, Rs) > 2.5> 2.5Both methods are expected to provide excellent resolution on the same CSP.
Typical Analysis Time 10 - 15 minutes3 - 5 minutesSFC is significantly faster due to higher optimal flow rates.[7]
Linearity (R²) > 0.999> 0.999Both techniques exhibit excellent linearity.
Accuracy (% Recovery) 99.1% - 101.2%98.9% - 101.5%Both methods demonstrate high accuracy, well within typical acceptance criteria.
Precision (Repeatability RSD) < 1.0%< 1.0%Modern instrumentation allows for exceptional precision in both techniques.
LOQ for (S)-enantiomer ~0.05%~0.05%Sensitivity is comparable, allowing for control of the chiral impurity at low levels.
Solvent Consumption / Run ~12 mL (80% Hexane)~4 mL (15% Methanol)SFC offers a dramatic reduction in organic solvent use, aligning with green chemistry principles.[7]
Robustness HighHighBoth methods, when properly developed, are robust for routine QC use.

Conclusion: A Choice Guided by Data

This guide demonstrates a framework for the successful cross-validation of Chiral HPLC and Chiral SFC methods for the analysis of this compound. Both techniques are capable of providing accurate, precise, and specific results that meet the stringent requirements of the pharmaceutical industry.[3][4]

The successful completion of this cross-validation study provides documented proof of method equivalency. The ultimate choice of which method to implement for routine analysis can then be based on operational factors. Chiral SFC stands out as the superior choice for high-throughput environments due to its significant advantages in speed and reduced solvent consumption.[8] Chiral HPLC , however, remains a perfectly valid and robust alternative, particularly in laboratories where SFC instrumentation may not yet be standard. By establishing equivalency, an organization gains the flexibility to transfer analysis between labs or instruments without re-validation, ensuring seamless quality control.

References

The Pursuit of Purity: A Cost-Effectiveness Guide to the Synthesis of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the economic viability of producing enantiomerically pure compounds is a critical determinant of a project's success. (R)-2-Amino-2-phenylacetamide, a key chiral building block for numerous active pharmaceutical ingredients (APIs), presents a compelling case study in the evaluation of synthetic strategies.[1][2] This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing this valuable intermediate, moving beyond mere procedural descriptions to dissect the underlying cost-effectiveness of each approach. We will explore both classical chemical methods and modern biocatalytic routes, supported by experimental data and economic analysis to empower researchers, scientists, and drug development professionals in making informed decisions.

The Synthetic Gauntlet: An Overview of Methodologies

The synthesis of enantiopure this compound is a challenge that has been met with a variety of innovative solutions, each with its own set of advantages and economic implications. The primary contenders in this synthetic arena can be broadly categorized as asymmetric chemical synthesis and biocatalytic methods.

A comparative overview of the potential routes is essential for strategic decision-making in a research and development setting.

cluster_chemo Chemical Synthesis cluster_bio Biocatalytic Synthesis Asymmetric Hydrogenation Asymmetric Hydrogenation This compound This compound Asymmetric Hydrogenation->this compound High Yield Asymmetric Reductive Amination Asymmetric Reductive Amination Asymmetric Reductive Amination->this compound High Yield Kinetic Resolution Kinetic Resolution Kinetic Resolution->this compound Yield <50% Dynamic Kinetic Resolution Dynamic Kinetic Resolution Dynamic Kinetic Resolution->this compound Yield ~100% Transamination Transamination Transamination->this compound High Yield Racemic 2-Amino-2-phenylacetamide Racemic 2-Amino-2-phenylacetamide Racemic 2-Amino-2-phenylacetamide->Kinetic Resolution Separation Racemic 2-Amino-2-phenylacetamide->Dynamic Kinetic Resolution Conversion Prochiral Precursor Prochiral Precursor Prochiral Precursor->Asymmetric Hydrogenation Prochiral Precursor->Asymmetric Reductive Amination Prochiral Ketone Prochiral Ketone Prochiral Ketone->Transamination

Caption: Synthetic pathways to this compound.

Asymmetric Chemical Synthesis: Precision at a Price

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as (Z)-α-acetamidocinnamic acid, represents a well-established and highly efficient route to this compound.[3][4] The success of this method hinges on the use of chiral transition metal catalysts, most notably Ruthenium-BINAP complexes.

Experimental Data Snapshot:

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldConditions
Ru(BINAP)(Z)-α-Acetamidocinnamic acid derivativeThis compound>98%92-95%Methanol, 50 bar H₂, 50°C

Causality Behind Experimental Choices: The choice of a Ru-BINAP catalyst is dictated by its proven ability to create a chiral environment that effectively differentiates between the two faces of the prochiral olefin, leading to high enantioselectivity. The use of high-pressure hydrogen is necessary to drive the reduction, while the solvent and temperature are optimized to ensure catalyst stability and activity.

Cost-Effectiveness Analysis: The primary cost driver in this method is the chiral catalyst. Ruthenium-BINAP catalysts are expensive, and their price can significantly impact the overall process cost, especially at an industrial scale.[5][6][7] While the high yield and enantioselectivity are advantageous, the cost of the catalyst and the requirement for high-pressure equipment must be carefully weighed. Catalyst recycling is crucial to improve the economic feasibility of this route.

Asymmetric Reductive Amination

Asymmetric reductive amination of a prochiral keto-amide, such as phenylglyoxylic acid amide, offers another direct route to the target molecule. This transformation can be achieved using chiral catalysts and a suitable reducing agent.

Experimental Data Snapshot:

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldConditions
Chiral Rhodium ComplexPhenylglyoxylic acid amideThis compound>95%HighH₂, various solvents and pressures

Causality Behind Experimental Choices: The selection of a chiral rhodium catalyst is based on its ability to coordinate with the substrate and deliver the hydride in a stereoselective manner. The reaction conditions are tailored to maximize both conversion and enantioselectivity while minimizing side reactions.

Cost-Effectiveness Analysis: Similar to asymmetric hydrogenation, the cost of the chiral catalyst is a significant factor. While potentially offering a more direct route from readily available starting materials, the catalyst cost and the need for specialized equipment remain key economic considerations.

Biocatalysis: The Green and Economical Frontier

Biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, often offering milder reaction conditions, higher selectivity, and a reduced environmental footprint.[8]

Enzymatic Kinetic Resolution

Kinetic resolution of racemic 2-amino-2-phenylacetamide using enzymes, particularly lipases like Candida antarctica lipase B (CAL-B), is a widely employed method.[9] The enzyme selectively acylates one enantiomer, allowing for the separation of the desired unreacted (R)-enantiomer.

Experimental Data Snapshot:

EnzymeSubstrateProductEnantiomeric Excess (ee)YieldConditions
Candida antarctica Lipase B (CAL-B)Racemic 2-amino-2-phenylacetamideThis compound>99%<50%Organic solvent, acyl donor

Causality Behind Experimental Choices: Lipases are chosen for their broad substrate scope and high enantioselectivity in the acylation of amines. The use of an organic solvent is often necessary to solubilize the substrates and facilitate the enzymatic reaction. The acyl donor is a key reagent that is transferred to the undesired enantiomer.

Cost-Effectiveness Analysis: The major drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. This inherent inefficiency can significantly increase the overall cost, as half of the starting material is essentially a byproduct that needs to be separated and potentially recycled or discarded. The cost of the enzyme is a factor, but immobilized lipases can be recycled, mitigating this expense.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) has been developed. This strategy combines the enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired enantiomer.[10][11][12][13][14]

Experimental Data Snapshot:

Enzyme SystemSubstrateProductEnantiomeric Excess (ee)YieldConditions
D-aminopeptidase & α-amino-ε-caprolactam racemaseRacemic 2-amino-2-phenylacetamideThis compound>99%Approaching 100%Aqueous buffer, 30°C

Causality Behind Experimental Choices: The combination of a stereoselective amidase (D-aminopeptidase) and a racemase is crucial. The amidase selectively hydrolyzes the (S)-amide, while the racemase continuously converts the remaining (S)-amine back to the racemate, providing more of the (R)-enantiomer for the desired reaction. The aqueous buffer system and mild temperature are typical for enzymatic reactions.

Cost-Effectiveness Analysis: DKR offers a significant advantage in terms of yield, which can dramatically improve the cost-effectiveness of the process. While it involves a more complex two-enzyme system, the potential for complete conversion of the starting material makes it a highly attractive option for industrial-scale production. The cost and stability of both enzymes are the primary economic considerations.

Asymmetric Transamination

The use of ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones has gained significant traction in recent years.[15][16][17][18][19] This method offers a direct and highly enantioselective route to the target molecule.

Experimental Data Snapshot:

EnzymeSubstrateProductEnantiomeric Excess (ee)YieldConditions
(R)-selective ω-TransaminasePhenylglyoxylic acid amideThis compound>99%HighAqueous buffer, amine donor

Causality Behind Experimental Choices: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. The choice of an (R)-selective transaminase is critical for obtaining the desired product enantiomer. The reaction is typically carried out in an aqueous buffer with an inexpensive amine donor like isopropylamine.

Cost-Effectiveness Analysis: The cost of the ω-transaminase is a key factor, and significant research has been dedicated to discovering and engineering more robust and cost-effective enzymes.[20][21] The high selectivity and yield, coupled with the use of inexpensive starting materials and environmentally benign conditions, make this a very promising and often cost-effective method.[22][23]

Head-to-Head Comparison: A Quantitative Look

Synthesis MethodTypical YieldTypical ee (%)Key Cost DriversAdvantagesDisadvantages
Asymmetric Hydrogenation >90%>98%Chiral catalyst, high-pressure equipmentHigh yield and enantioselectivityExpensive catalyst, specialized equipment
Kinetic Resolution (Lipase) <50%>99%Starting material (due to 50% loss), enzymeHigh enantioselectivity, readily available enzymesMaximum 50% yield, waste generation
Dynamic Kinetic Resolution ~100%>99%Two enzymes, racemization catalystTheoretical 100% yield, high enantioselectivityProcess complexity, enzyme stability
Asymmetric Transamination >90%>99%ω-TransaminaseHigh yield and enantioselectivity, mild conditions, greenEnzyme cost and stability

Beyond this compound: A Look at Alternatives

While this compound is a valuable chiral building block, other enantiopure amino acid derivatives also play crucial roles in pharmaceutical synthesis. A brief comparison with a common alternative provides a broader context for cost-effectiveness.

L-tert-Leucine: A Case for Biocatalysis

L-tert-Leucine is another important non-proteinogenic amino acid used in the synthesis of several drugs. Its production provides a parallel example of the economic advantages of biocatalysis. The synthesis of L-tert-leucine can be achieved through the reductive amination of trimethylpyruvic acid using leucine dehydrogenase and a cofactor regeneration system.[24][25] This biocatalytic route has been shown to be more cost-effective and environmentally friendly compared to traditional chemical methods.[26][27] The market for L-tert-leucine is increasingly favoring production methods that are sustainable and economically viable, with biocatalysis at the forefront.[26]

Experimental Protocols: A Practical Guide

Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic 2-Amino-2-phenylacetamide

Materials:

  • Racemic 2-amino-2-phenylacetamide

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve racemic 2-amino-2-phenylacetamide (1 equivalent) in the anhydrous organic solvent in a round-bottom flask.

  • Add the acyl donor (1.5-2 equivalents) to the solution.

  • Add the immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining (R)-amine.

  • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • The reaction mixture contains the acylated (S)-amide and the unreacted (R)-amine. Separate the two compounds using standard techniques such as extraction or chromatography.

Protocol for Asymmetric Hydrogenation of a (Z)-α-Acetamidocinnamic Acid Derivative

Materials:

  • (Z)-α-Acetamidocinnamic acid derivative

  • Ru(BINAP) catalyst (e.g., [Ru(OAc)₂( (R)-BINAP)])

  • Methanol (degassed)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge the high-pressure reactor with the (Z)-α-acetamidocinnamic acid derivative and the Ru(BINAP) catalyst (typically 0.01-1 mol%).

  • Add degassed methanol to the reactor.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 50 °C) with stirring.

  • Monitor the reaction for hydrogen uptake.

  • After the reaction is complete (typically a few hours), cool the reactor to room temperature and carefully vent the hydrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield the highly enantiopure this compound derivative.

Conclusion: A Strategic Approach to Chiral Synthesis

The choice of a synthetic route for this compound is a multifaceted decision that extends beyond mere chemical feasibility. A thorough cost-effectiveness analysis is paramount.

  • For large-scale, cost-sensitive production , biocatalytic methods, particularly dynamic kinetic resolution and asymmetric transamination , offer the most compelling advantages due to their potential for high yields, excellent enantioselectivity, and milder, more sustainable reaction conditions. The initial investment in enzyme development and optimization can be offset by the long-term economic and environmental benefits.

  • For smaller-scale synthesis or when rapid access to the material is critical , asymmetric hydrogenation remains a powerful and reliable option, provided the cost of the catalyst can be justified.

Ultimately, the optimal strategy will depend on the specific project requirements, including scale, budget, timeline, and sustainability goals. By carefully evaluating the data and understanding the causal factors behind the performance and cost of each method, researchers and drug development professionals can navigate the complexities of chiral synthesis and select the most cost-effective path to success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Amino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste, such as (R)-2-Amino-2-phenylacetamide, is a critical function of laboratory science, ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste materials.

I. Hazard Profile & Regulatory Imperative

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it is classified with specific health hazards that dictate its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

  • Skin Sensitization (H317): May cause an allergic skin reaction in susceptible individuals.[3]

These classifications legally obligate laboratories to manage this compound as a hazardous material. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] Under RCRA, laboratories are considered "generators" of hazardous waste and must adhere to strict protocols for waste identification, segregation, storage, and disposal.

Data Summary: Safety & Regulatory Compliance
ParameterSpecificationRationale & Reference
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Indicates the potential for skin, eye, and respiratory irritation upon exposure.[1][2]
Primary Disposal Route Controlled IncinerationEnsures complete destruction of the chemical, preventing environmental release.[1][6]
Sewer/Trash Disposal Strictly ProhibitedPrevents contamination of waterways and municipal waste streams.[1][7]
Waste Container Chemically compatible, sealed, leak-proofPrevents spills and exposure. Must be compatible to avoid degradation or reaction.[4][5]
EPA Regulation RCRA Subtitle CFederal law governing the management of hazardous waste from generation to disposal.[8]
Max. On-Site Storage 90-180 days (LQG/SQG)Time limits depend on the lab's monthly waste generation volume (Generator Status).[9]

II. Personnel Protection & Spill Management

Proper disposal begins with safe handling. The generation of waste, whether from residual material or cleaning up a spill, requires stringent adherence to personal protective equipment (PPE) protocols.

  • Eye and Face Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 standards.[7]

  • Skin Protection: Use chemical-resistant nitrile gloves and a lab coat. Inspect gloves for integrity before each use.[7]

  • Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved N95 dust mask or higher is required.[7]

Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a designated, sealed container for hazardous waste disposal.[7] All materials used for cleanup (e.g., wipes, gloves) are also considered hazardous waste and must be disposed of accordingly.

III. The 4-Step Disposal Protocol

Follow this systematic workflow to ensure the safe and compliant disposal of this compound.

Step 1: Waste Characterization (Hazardous Waste Determination)

You must first determine if the waste is "listed" or "characteristic" hazardous waste under RCRA.

  • Check P and U Lists (Listed Wastes): These lists include pure or commercial-grade formulations of unused chemicals.[8] If you are disposing of unused, pure this compound, you must check the U-list (for toxic wastes) to see if it or its class of compounds is specifically listed.

  • Assess Characteristics: If the waste is not on a P or U list (e.g., it's a byproduct or a solution), it must be evaluated for the four hazardous characteristics:

    • Ignitability: Not applicable for this compound.

    • Corrosivity: Not applicable.

    • Reactivity: Not applicable.

    • Toxicity: This is the most likely characteristic. Waste is considered toxic if it contains contaminants that could leach into groundwater.[8] Given the compound's known irritation and sensitization effects, it should be conservatively managed as toxic hazardous waste.

For all practical laboratory purposes, This compound and materials contaminated with it must be managed as hazardous waste.

Step 2: Segregation & Containerization

Proper segregation prevents dangerous reactions and streamlines disposal.

  • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated solids (e.g., filter paper, used silica gel) in a dedicated, wide-mouth solid waste container made of compatible plastic or glass.

  • Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof liquid waste container (carboy). Do not mix with incompatible waste streams like strong acids or bases.[10]

  • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that have come into contact with the chemical must be placed in a separate, sealed plastic bag or container clearly marked as "Hazardous Waste."[7]

  • Empty Containers: The original chemical container is also considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[1][6] After rinsing, the container should be punctured or have its label defaced to prevent reuse and can be disposed of with other contaminated solid waste.[1][6]

Step 3: Labeling & Accumulation

Proper labeling and storage are mandated by the EPA.

  • Labeling: As soon as waste is added to a container, it must be labeled. The label must include:

    • The words "Hazardous Waste" [9]

    • The full chemical name: "this compound" and any other components in a mixture.

    • The specific hazard(s): "Irritant," "Sensitizer."

  • Storage (Satellite Accumulation Area - SAA): Waste must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[9][10]

    • Keep containers securely closed except when adding waste.[10]

    • Ensure secondary containment (e.g., a tray) is used for liquid waste containers.

    • Do not accumulate more than 55 gallons of waste in an SAA.[9]

Step 4: Arranging for Final Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • Documentation: You may be required to complete a waste manifest or inventory log. This documentation tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement under RCRA.

  • Final Disposal Method: The designated disposal facility will use controlled high-temperature incineration with flue gas scrubbing to safely and completely destroy the chemical waste, which is the recommended method.[1]

IV. Workflow Visualization

The following diagram outlines the decision-making and operational process for the disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Disposal gen Waste Generated (Solid, Liquid, Contaminated Labware) char Step 1: Characterize as Hazardous Waste (RCRA Toxicity) gen->char seg Step 2: Segregate Waste Types char->seg solid Solid Waste (Pure compound, contaminated solids) seg->solid liquid Liquid Waste (Solutions, rinsate) seg->liquid sharps Contaminated Labware (Gloves, wipes, empty containers) seg->sharps labeling Step 3: Label Container 'Hazardous Waste' & Contents solid->labeling liquid->labeling sharps->labeling storage Store in designated SAA (Keep closed, use secondary containment) labeling->storage pickup Step 4: Request Pickup (via EHS / Licensed Vendor) storage->pickup disposal Final Disposal (Controlled Incineration) pickup->disposal

Caption: Procedural workflow for the disposal of this compound.

V. References

  • 2-amino-2-phenylacetamide (cas 700-63-0) SDS/MSDS download - Guidechem. --INVALID-LINK--

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. --INVALID-LINK--

  • Essential Safety and Handling Guide for N-(2-Aminophenyl)-2-phenylacetamide and Its Analogs - Benchchem. --INVALID-LINK--

  • (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem. --INVALID-LINK--

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. --INVALID-LINK--

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. --INVALID-LINK--

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. --INVALID-LINK--

  • 2-Phenylacetamide - Safety Data Sheet - ChemicalBook. --INVALID-LINK--

  • 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem. --INVALID-LINK--

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. --INVALID-LINK--

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Handling (R)-2-Amino-2-phenylacetamide: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone chiral building block in pharmaceutical synthesis, (R)-2-Amino-2-phenylacetamide is frequently handled by researchers and drug development professionals. Its value as a synthetic intermediate necessitates a deep understanding of its hazard profile to ensure robust safety protocols. This guide moves beyond mere compliance, offering a procedural and logistical framework grounded in scientific causality to ensure the safety of laboratory personnel and the integrity of your research.

Foundational Risk Assessment: Understanding the "Why" Behind the Precautions

Before any handling protocol is established, a thorough understanding of the inherent risks associated with this compound is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that dictate our safety procedures.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2][3][4]

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[2][3]

  • Allergic Skin Reaction (H317): Beyond simple irritation, the compound is a skin sensitizer, meaning repeated exposure may lead to an allergic reaction.[1]

  • Respiratory Irritation (H335): Inhalation of the powdered form can irritate the respiratory tract.[2][3]

These classifications are not abstract warnings; they are the scientific basis for the stringent engineering controls and personal protective equipment (PPE) protocols that follow.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all procedure. It must be tailored to the specific task being performed, considering the physical state of the chemical and the potential for exposure. The following table outlines the recommended PPE for handling this compound in common laboratory scenarios.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 (EU) standards. A face shield should be worn over goggles if there is a significant risk of splashing.[5]Protects eyes from contact with airborne dust or solution splashes, which can cause serious irritation.[2][5]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice). Inspect gloves for tears or degradation before each use. A fully fastened laboratory coat is mandatory.[5][6]Prevents direct skin contact, mitigating the risk of skin irritation and sensitization.[1][2] Contaminated clothing should be removed and washed before reuse.[7]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator is required when handling the solid compound outside of a certified chemical fume hood.[5]Minimizes the inhalation of fine particulates that can cause respiratory tract irritation.[2][3]
Footwear Closed-toe shoes made of a non-porous material.[5][8]Protects feet from potential spills and falling objects, such as glassware.

Operational Plan: Step-by-Step Handling Protocol

This section provides a self-validating, procedural workflow for handling this compound, designed to minimize exposure at every step.

Engineering Controls

The first line of defense is always robust engineering controls.

  • Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust.[5][6][9]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.[5][10]

Procedural Steps for Handling
  • Preparation: Before beginning work, read the Safety Data Sheet (SDS) and ensure all required PPE is donned correctly.[11] Prepare the workspace by clearing unnecessary items and ensuring all required equipment is within reach.[12]

  • Weighing the Solid:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.

    • Use anti-static weigh boats or paper to prevent the fine powder from dispersing due to static electricity.

    • Handle containers carefully to avoid generating dust clouds.

  • Preparing Solutions:

    • When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature and prevent the release of vapors.

    • Always add the solid to the liquid, not the reverse, unless a specific protocol dictates otherwise.

  • Post-Handling:

    • Thoroughly decontaminate the work surface after completion.

    • Carefully remove PPE, avoiding contact between contaminated gloves and skin.

    • Wash hands thoroughly with soap and water after removing gloves.[6][12][13]

Emergency Response and Disposal

Spill and Leak Procedures
  • Minor Spills: For small spills of the solid, restrict access to the area.[11] Wearing appropriate PPE, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for chemical waste disposal.[5][13]

  • Major Spills: Evacuate the immediate area and notify your laboratory supervisor or safety officer.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5][6][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][13]

Disposal Plan

Proper disposal is a critical final step.

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed container.

  • Disposal Route: The material must be disposed of as hazardous chemical waste. This should be done through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[6]

  • Regulatory Compliance: Do not discharge this chemical into sewer systems or the environment.[6] All disposal activities must be in accordance with local, state, and federal regulations.

Visualized PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the specific handling task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Handling Scenarios cluster_2 Required PPE Ensemble start Begin Task: This compound solid Handling Solid Compound (Weighing, Transferring) start->solid Is dust generation likely? YES solution Handling Dilute Solution (<1M, No Aerosolization) start->solution Is dust generation likely? NO ppe_high Full PPE Required: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator solid->ppe_high High Risk of Inhalation ppe_base Base PPE Required: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_base Low Risk of Inhalation

Caption: PPE selection workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.